4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol
Description
BenchChem offers high-quality 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-19-9-4-7(5-10(20-2)11(9)18)3-8-6-16-13(15)17-12(8)14/h4-6,18H,3H2,1-2H3,(H4,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOCGNHBIFZCAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2=CN=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90877223 | |
| Record name | 2,4-NH2PYRIMIDINE,5(35MEO-4-OH)BENZYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90877223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21253-58-7 | |
| Record name | 4-[(2,4-Diamino-5-pyrimidinyl)methyl]-2,6-dimethoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21253-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Demethyltrimethoprim | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021253587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-NH2PYRIMIDINE,5(35MEO-4-OH)BENZYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90877223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-DEMETHYLTRIMETHOPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N775B87UF5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A Technical Guide to the Spectroscopic Characterization of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol (Diaveridine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaveridine, with the systematic name 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol, is a diaminopyrimidine derivative that functions as a dihydrofolate reductase inhibitor.[1][2] It is primarily utilized in veterinary medicine as a coccidiostat and an antibacterial synergist, often in combination with sulfonamides.[2] The structural integrity and purity of Diaveridine are paramount for its efficacy and safety. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for the unambiguous identification and characterization of this compound. This guide provides an in-depth analysis of the spectroscopic data of Diaveridine, offering a valuable resource for researchers and professionals in drug development and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For Diaveridine, ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of its constituent protons and carbons. While publicly available, fully assigned experimental NMR data for Diaveridine is limited, this section provides a detailed interpretation based on predicted spectral data and an understanding of chemical principles.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of Diaveridine is expected to show distinct signals for the aromatic protons of the dimethoxyphenyl ring, the pyrimidine ring proton, the methylene bridge protons, the methoxy group protons, and the amine protons. The predicted chemical shifts (δ) are presented in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for Diaveridine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6' (Pyrimidine) | ~7.5 | Singlet (s) | 1H |
| H-3", H-5" (Dimethoxyphenyl) | ~6.5 | Singlet (s) | 2H |
| -CH₂- (Methylene bridge) | ~3.7 | Singlet (s) | 2H |
| -OCH₃ (Methoxy) | ~3.8 | Singlet (s) | 6H |
| -NH₂ (C4-Amine) | ~6.2 | Broad Singlet (br s) | 2H |
| -NH₂ (C2-Amine) | ~5.8 | Broad Singlet (br s) | 2H |
| -OH (Phenol) | ~8.5 | Broad Singlet (br s) | 1H |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. Amine and hydroxyl proton signals are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons: The two protons on the dimethoxyphenyl ring (H-3" and H-5") are chemically equivalent due to the symmetry of the ring and are expected to appear as a single singlet at approximately 6.5 ppm. The lone proton on the pyrimidine ring (H-6') is deshielded and should appear as a singlet further downfield, around 7.5 ppm.
-
Methylene Protons: The two protons of the methylene bridge (-CH₂-) are equivalent and are not coupled to any neighboring protons, thus they will appear as a sharp singlet around 3.7 ppm.
-
Methoxy Protons: The six protons of the two equivalent methoxy groups (-OCH₃) will give rise to a strong singlet at about 3.8 ppm.
-
Amine and Hydroxyl Protons: The protons of the two amino groups (-NH₂) and the phenolic hydroxyl group (-OH) are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly. The phenolic -OH is expected to be the most deshielded.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for the 13 unique carbon atoms of Diaveridine are listed in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for Diaveridine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2' (Pyrimidine) | ~163 |
| C-4' (Pyrimidine) | ~161 |
| C-6' (Pyrimidine) | ~138 |
| C-5' (Pyrimidine) | ~108 |
| C-1" (Dimethoxyphenyl) | ~130 |
| C-2", C-6" (Dimethoxyphenyl) | ~148 |
| C-3", C-5" (Dimethoxyphenyl) | ~106 |
| C-4" (Dimethoxyphenyl) | ~135 |
| -CH₂- (Methylene bridge) | ~35 |
| -OCH₃ (Methoxy) | ~56 |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.
Interpretation of the ¹³C NMR Spectrum:
-
Pyrimidine Carbons: The carbons of the pyrimidine ring are expected to appear in the aromatic region, with the carbons bearing amino groups (C-2' and C-4') being the most deshielded.
-
Dimethoxyphenyl Carbons: The carbons of the dimethoxyphenyl ring will also resonate in the aromatic region. The carbons attached to the oxygen atoms (C-2", C-6", and C-4") will be significantly deshielded.
-
Aliphatic Carbons: The methylene bridge carbon (-CH₂-) and the methoxy carbons (-OCH₃) will appear in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Diaveridine in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[3]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections.
-
Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Mass Spectrum Analysis
For Diaveridine (C₁₃H₁₆N₄O₂), the expected exact mass is approximately 260.1273 g/mol . Electrospray ionization (ESI) in positive mode is a suitable method for analyzing this compound, which will typically result in the observation of the protonated molecule [M+H]⁺ at m/z 261.
Table 3: Key Mass Spectral Data for Diaveridine
| Ion | m/z (Observed) | Interpretation | Source |
| [M]⁺• | 260 | Molecular ion (GC-MS) | [1] |
| [M+H]⁺ | 261.1359 | Protonated molecule | [1] |
| Fragment 1 | 245.1044 | [M+H - CH₄]⁺ | [4][5] |
| Fragment 2 | 229 | [M - OCH₃]⁺ | [1] |
| Fragment 3 | 217 | [M+H - CH₄ - CO]⁺ | [4][5] |
| Fragment 4 | 123.0672 | Further fragmentation | [1][4][5] |
Fragmentation Pathway
The fragmentation of the protonated Diaveridine molecule provides valuable structural information. A plausible fragmentation pathway is outlined below and visualized in the accompanying diagram.
-
Formation of the Protonated Molecule: In the ESI source, Diaveridine is protonated to form the [M+H]⁺ ion at m/z 261.
-
Loss of Methane: A characteristic fragmentation involves the loss of a methyl group from one of the methoxy groups along with a proton from the ring, resulting in the formation of a stable ion at m/z 245.[4][5]
-
Loss of Carbon Monoxide: The fragment at m/z 245 can subsequently lose a molecule of carbon monoxide (CO), leading to the ion at m/z 217.[4][5]
-
Further Fragmentation: The ion at m/z 217 can undergo further cleavage to produce smaller fragments, such as the ion observed at m/z 123.[4][5]
Caption: Proposed ESI-MS/MS fragmentation pathway of Diaveridine.
Experimental Protocol for MS Data Acquisition
Protocol: LC-ESI-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of Diaveridine (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Liquid Chromatography (LC):
-
Inject the sample into an LC system coupled to the mass spectrometer.
-
Use a suitable column (e.g., C18) and mobile phase gradient to achieve chromatographic separation.
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500) to detect the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion (m/z 261) to obtain the fragmentation pattern. Set an appropriate collision energy to induce fragmentation.
-
-
Data Analysis:
-
Analyze the full scan spectrum to confirm the molecular weight.
-
Interpret the MS/MS spectrum to identify characteristic fragment ions and elucidate the fragmentation pathway.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule and is particularly useful for identifying the presence of specific functional groups.
IR Spectrum Analysis
The IR spectrum of Diaveridine will exhibit characteristic absorption bands corresponding to its various functional groups. The expected key absorptions are summarized in Table 4.
Table 4: Characteristic IR Absorption Bands for Diaveridine
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Phenol) | Stretching | 3400 - 3200 | Broad, Medium |
| N-H (Amine) | Stretching | 3500 - 3300 | Medium, Sharp (two bands) |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C-H (Aliphatic, -CH₂-, -CH₃) | Stretching | 3000 - 2850 | Medium to Strong |
| C=N, C=C (Aromatic/Pyrimidine) | Stretching | 1650 - 1450 | Medium to Strong |
| C-O (Aryl ether) | Stretching | 1275 - 1200 (asymmetric) | Strong |
| 1075 - 1020 (symmetric) | Strong | ||
| C-N | Stretching | 1350 - 1250 | Medium |
Interpretation of the IR Spectrum:
-
O-H and N-H Stretching Region: A broad band in the 3400-3200 cm⁻¹ region is indicative of the phenolic O-H stretching, likely involved in hydrogen bonding. The N-H stretching of the primary amine groups will appear as two sharp to medium bands in the 3500-3300 cm⁻¹ range.
-
C-H Stretching Region: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H stretching of the methylene and methoxy groups.
-
Fingerprint Region: The region below 1500 cm⁻¹ is the fingerprint region, containing a complex pattern of absorptions that are unique to the molecule. Strong bands corresponding to C-O and C-N stretching are expected in this region. The C=N and C=C stretching vibrations of the pyrimidine and benzene rings will appear in the 1650-1450 cm⁻¹ range.
Experimental Protocol for IR Data Acquisition
Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind a small amount of dry Diaveridine sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional groups.
-
Compare the obtained spectrum with a reference spectrum if available.
-
Conclusion
The spectroscopic techniques of NMR, MS, and IR provide a comprehensive characterization of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol (Diaveridine). ¹H and ¹³C NMR spectroscopy confirm the structural framework and connectivity of the molecule. Mass spectrometry verifies the molecular weight and provides insight into the fragmentation pattern, further corroborating the structure. Infrared spectroscopy identifies the key functional groups present in the molecule. Together, these techniques offer a robust analytical workflow for the unambiguous identification, purity assessment, and quality control of Diaveridine in research and pharmaceutical applications.
References
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PubChem. Diaveridine | C13H16N4O2 | CID 21453. [Link]
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Wang, J., et al. (2022). Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay. Frontiers in Veterinary Science, 8, 808023. [Link]
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National Center for Biotechnology Information. (2022). Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay. PubMed Central. [Link]
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Fengchen Group. Diaveridine Hydrochloride (Diaveridine Hcl) and Diaveridine Base Powder Raw Material API Manufacturers and Suppliers. [Link]
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Global Substance Registration System. DIAVERIDINE. [Link]
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Holzgrabe, U. (1999). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. PubMed, 17(5), 457-66. [Link]
- Breitmaier, E., & Voelter, W. (2005). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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National Institute of Standards and Technology. Infrared Spectral Analysis for Prediction of Functional Groups Based on Feature-Aggregated Deep Learning. [Link]
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University of Calgary. Ion fragmentation of small molecules in mass spectrometry. [Link]
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Evans, M. (2015, May 19). Functional Groups from Infrared Spectra. YouTube. [Link]
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University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]
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LibreTexts. 12.8 Infrared Spectra of Some Common Functional Groups. [Link]
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PubChem. Gefapixant | C14H19N5O4S | CID 24764487. [Link]
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The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
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BioCrick. Diaveridine | CAS:5355-16-8 | High Purity | Manufacturer. [Link]
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In Silico Prediction of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol (Trimethoprim) Properties: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical exploration of the in silico methodologies used to predict the physicochemical, pharmacokinetic, and toxicological properties of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol, commonly known as Trimethoprim. As researchers, scientists, and drug development professionals, the ability to computationally model a molecule's behavior is paramount for accelerating discovery timelines and mitigating late-stage attrition. This document moves beyond a simple listing of protocols to offer insights into the causality behind methodological choices, grounding our in silico experiments in established biochemical principles.
Introduction: The Rationale for In Silico Profiling of Trimethoprim
Trimethoprim is an antibiotic primarily utilized for treating bladder infections, middle ear infections, and traveler's diarrhea.[1][2] Its therapeutic effect is achieved by inhibiting bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid (THF).[3][4] THF is an essential precursor in the pathways that produce bacterial DNA and RNA; its depletion ultimately leads to bacterial cell death.[1][4] Notably, Trimethoprim exhibits a significantly higher affinity for bacterial DHFR than for its human counterpart, which is the basis of its selective toxicity.[4]
The process of bringing a new drug to market is fraught with challenges, with high failure rates often attributed to poor pharmacokinetics and unforeseen toxicity.[5] Computer-aided drug design (CADD) has, therefore, become an indispensable component of modern drug discovery.[5] By employing in silico (computer-based) models, we can predict a compound's properties, such as its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, before committing to costly and time-consuming laboratory synthesis and testing.[6][7] This predictive power allows for the early identification of potential liabilities, guiding the optimization of lead compounds and increasing the probability of clinical success.[5][6]
This guide will detail the theoretical and practical application of in silico tools to build a comprehensive profile of Trimethoprim, serving as a practical framework for the evaluation of other small molecule drug candidates.
Part 1: Prediction of Physicochemical Properties
The physicochemical properties of a molecule are foundational to its behavior in a biological system.[8] Properties such as molecular weight, lipophilicity (logP), solubility (logS), and dissociation constant (pKa) govern everything from how a drug is absorbed to how it interacts with its target.
Key Physicochemical Descriptors for Trimethoprim
A summary of key physicochemical properties for Trimethoprim is presented below. These values, derived from both experimental data and computational predictions, provide a baseline for understanding its drug-like characteristics.
| Property | Predicted/Experimental Value | Significance in Drug Development |
| Molecular Formula | C14H18N4O3[9] | Defines the elemental composition and exact mass. |
| Molecular Weight | 290.32 g/mol [10] | Influences absorption and distribution; typically <500 Da for oral drugs. |
| SMILES String | COc1cc(Cc2cnc(N)nc2N)cc(OC)c1OC[11] | A 2D structural representation essential for input into most predictive software. |
| XLogP | 0.78 - 0.91[9][10] | A measure of lipophilicity; impacts solubility, permeability, and plasma protein binding. |
| Topological Polar Surface Area (TPSA) | 105.51 Ų[10] | Predicts membrane permeability; values <140 Ų are generally favorable for oral bioavailability. |
| Hydrogen Bond Donors | 2[10] | Influences solubility and target binding. |
| Hydrogen Bond Acceptors | 4[10] | Influences solubility and target binding. |
| Rotatable Bonds | 5[10] | A measure of molecular flexibility, which can impact target binding and bioavailability. |
| Aqueous Solubility (LogS) | -2.86[9] | Critical for absorption and formulation; poor solubility is a major challenge.[12][13] |
Experimental Protocol: Physicochemical Property Prediction Workflow
This protocol outlines a generalized workflow for predicting the physicochemical properties of a small molecule using its chemical structure.
Objective: To generate a comprehensive physicochemical profile for a query molecule using web-based predictive modeling tools.
Methodology:
-
Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of a molecule's structure. For Trimethoprim, the SMILES string is COc1cc(Cc2cnc(N)nc2N)cc(OC)c1OC.[11][14] This can be obtained from chemical databases such as PubChem.
-
Select a Prediction Tool: Numerous open-access tools are available for property prediction, such as ACD/PhysChem Suite, Propersea, and various machine learning pipelines.[15][16] The choice of tool should be guided by the specific properties of interest and the underlying algorithms used by the platform.[17]
-
Input the Molecular Structure: Input the SMILES string into the selected tool's interface.
-
Execute the Calculation: Initiate the prediction algorithms. These tools use quantitative structure-property relationship (QSPR) models, which correlate structural features with known experimental data to predict properties for new molecules.[18]
-
Analyze and Consolidate Data: Collate the predicted values for key descriptors (as listed in the table above) and compare them against established guidelines for drug-likeness, such as Lipinski's Rule of Five.
Causality and Expertise: Interpreting the Physicochemical Profile
-
Lipinski's Rule of Five: This rule of thumb is a critical first-pass filter for oral bioavailability. Trimethoprim (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) does not violate any of these rules, suggesting it possesses favorable physicochemical properties for an orally administered drug.
-
Solubility (LogS): The predicted LogS of -2.86 indicates that Trimethoprim has relatively low aqueous solubility.[9] This is a known challenge for this drug and has been the subject of formulation studies aimed at enhancing its bioavailability.[12][13] This prediction provides an early warning that solubility enhancement strategies may be necessary for similar compounds.
Part 2: In Silico ADMET Profiling
Predicting a drug's ADMET profile is a cornerstone of modern drug discovery, helping to identify compounds that are not only potent but also safe and effective in the human body.[7]
The ADMET Workflow
The general workflow for predicting ADMET properties is a multi-step process that integrates various computational models.
Caption: A generalized workflow for in silico ADMET prediction.
Predicted ADMET Profile of Trimethoprim
| ADMET Parameter | Predicted Property | Implication and Rationale |
| Absorption | High Human Intestinal Absorption (HIA) | Suggests good absorption from the gastrointestinal tract, a prerequisite for an effective oral drug. |
| No P-glycoprotein (P-gp) Substrate | P-gp is an efflux pump that can remove drugs from cells, reducing bioavailability.[19] Non-substrate status is favorable. | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | Indicates the potential for the drug to cross into the central nervous system. This can be a desired effect for CNS targets or a source of off-target side effects. |
| High Plasma Protein Binding (PPB) | The extent of PPB affects the unbound drug concentration available to act on the target. High binding can lead to a longer half-life. | |
| Metabolism | CYP2C8 and CYP3A4 Inhibitor[19] | Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions, where Trimethoprim could increase the concentration of other drugs metabolized by these enzymes. |
| Excretion | Primarily excreted unchanged in urine.[19] | This is a key pharmacokinetic parameter that influences dosing regimen, especially in patients with renal impairment. |
| Toxicity | Non-mutagenic (Ames test negative) | The Ames test is a screen for mutagenic potential. A negative result is a crucial early indicator of safety. |
| hERG I inhibitor (low risk) | Inhibition of the hERG potassium channel can lead to cardiotoxicity. The prediction of low-risk inhibition requires careful monitoring but is not a disqualifying factor. |
Experimental Protocol: ADMET Prediction
Objective: To generate a predictive ADMET profile for Trimethoprim.
Methodology:
-
Utilize a Comprehensive ADMET Prediction Suite: Several web servers, such as SwissADME and pkCSM, integrate multiple predictive models for various ADMET endpoints.
-
Input the SMILES String: Submit the SMILES string for Trimethoprim (COc1cc(Cc2cnc(N)nc2N)cc(OC)c1OC) to the server.
-
Run Predictions: The server will process the structure through a battery of QSAR and machine learning models trained on large datasets of experimental ADMET data.[6][20]
-
Interpret the Output: The results will be presented for various endpoints.
-
Absorption: Look for parameters like Human Intestinal Absorption (HIA) percentage and Caco-2 permeability.
-
Distribution: Key outputs include predictions of Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB).
-
Metabolism: Check for predictions of inhibition or substrate status for major Cytochrome P450 (CYP) isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Toxicity: Examine predictions for endpoints like Ames mutagenicity and hERG inhibition.
-
-
Synthesize the Profile: Consolidate the individual predictions into a comprehensive table (as shown above) to create a holistic view of the molecule's likely pharmacokinetic and toxicological behavior.
Part 3: Drug-Target Interaction and Mechanism of Action
Understanding how a drug interacts with its molecular target is fundamental to rational drug design. For Trimethoprim, the primary target is bacterial Dihydrofolate Reductase (DHFR).[3][4]
Mechanism of Action: Inhibition of the Folate Pathway
Trimethoprim disrupts the bacterial folate synthesis pathway, which is essential for producing the building blocks of DNA.[1][4] It does this by specifically inhibiting DHFR. Often, it is administered with sulfamethoxazole, which inhibits an earlier enzyme in the same pathway, dihydropteroate synthase, leading to a synergistic antibacterial effect.[21]
Caption: Trimethoprim's mechanism of action via DHFR inhibition.
Experimental Protocol: Molecular Docking of Trimethoprim to DHFR
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein).[22] It is widely used to predict the binding affinity and interaction patterns of potential drugs.[23][24][25]
Objective: To predict the binding mode and affinity of Trimethoprim within the active site of bacterial Dihydrofolate Reductase.
Methodology:
-
Obtain Macromolecule and Ligand Structures:
-
Receptor: Download the 3D crystal structure of the target protein (e.g., E. coli DHFR) from the Protein Data Bank (PDB).
-
Ligand: Generate a 3D conformer of Trimethoprim from its SMILES string using a tool like Open Babel or the functionality within a molecular modeling suite.
-
-
Prepare the Receptor and Ligand:
-
Receptor: Remove water molecules and any co-crystallized ligands from the PDB file. Add polar hydrogens and assign atomic charges. This step is crucial for accurately modeling electrostatic interactions.
-
Ligand: Assign atomic charges and define the rotatable bonds.
-
-
Define the Binding Site (Grid Generation):
-
Identify the active site of the enzyme. This is often done by referencing the location of the native ligand in the crystal structure or through literature analysis of key catalytic residues.
-
Define a "grid box" that encompasses this active site. The docking algorithm will confine its search for binding poses within this defined space.
-
-
Perform the Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of the ligand within the binding site.
-
The program will score each pose based on a scoring function that estimates the binding free energy. The lower the energy score, the more favorable the predicted binding affinity.
-
-
Analyze the Results:
-
Binding Affinity: Examine the predicted binding energy (often in kcal/mol) for the top-ranked poses.
-
Interaction Analysis: Visualize the top-ranked pose in a molecular viewer. Identify key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, between Trimethoprim and the amino acid residues of the DHFR active site. This analysis provides a structural hypothesis for the ligand's activity. Recent studies have used molecular dynamics simulations to further confirm the stability of such predicted complexes.[22][26]
-
Conclusion
The in silico prediction of a drug candidate's properties is a powerful, resource-efficient strategy that is integral to modern drug discovery.[5][27] Through the systematic application of computational models, we have constructed a detailed profile of Trimethoprim, encompassing its physicochemical characteristics, its likely ADMET properties, and its interaction with its therapeutic target, DHFR. This guide demonstrates that by combining predictive workflows with an understanding of the underlying biochemical principles, researchers can make more informed decisions, prioritize promising candidates, and ultimately, enhance the efficiency and success rate of the drug development pipeline. The methodologies outlined herein are not merely academic exercises; they represent a practical and validated approach to de-risking drug candidates early in their development lifecycle.
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Navigating the Maze: A Technical Guide to ADMET Profile Prediction for Novel Diaminopyrimidine Derivatives
Foreword
The journey of a novel chemical entity from a promising hit to a marketable drug is fraught with challenges. A significant portion of this attrition is attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For medicinal chemists and drug development professionals working with novel diaminopyrimidine derivatives—a scaffold of immense therapeutic potential—early and accurate ADMET profiling is not just advantageous; it is critical.[1][2][3] This guide provides an in-depth, experience-driven framework for the robust in silico prediction of ADMET profiles for this specific class of compounds, moving beyond a mere listing of methods to an integrated strategy that emphasizes causality and self-validation.
The Diaminopyrimidine Scaffold: A Privileged Structure with ADMET Caveats
Diaminopyrimidine derivatives have emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4][5][6][7] Their success stems from their ability to mimic purine bases and effectively interact with a wide range of biological targets, particularly kinases.[4][5][6] However, this very versatility can introduce ADMET liabilities. Understanding the inherent physicochemical properties of the diaminopyrimidine core is the first step in anticipating and mitigating potential issues.[8]
Table 1: Common ADMET Liabilities Associated with Aromatic Heterocycles like Diaminopyrimidines
| ADMET Parameter | Potential Liability | Rationale |
| Absorption | Poor aqueous solubility | The aromatic nature can lead to high lipophilicity, especially with extensive substitution.[9] |
| Distribution | High plasma protein binding | Lipophilic and aromatic features can promote non-specific binding to albumin and other plasma proteins, reducing free drug concentration.[9] |
| Metabolism | Susceptibility to CYP-mediated oxidation | The pyrimidine ring and its substituents can be sites for metabolic attack by Cytochrome P450 enzymes.[9] |
| Excretion | Potential for renal or biliary clearance issues | Dependent on the overall physicochemical properties of the molecule. |
| Toxicity | hERG channel inhibition, hepatotoxicity, genotoxicity | Aromatic nitrogen-containing heterocycles are often implicated in off-target toxicities.[10][11][12] |
This table underscores the necessity of a tailored ADMET prediction strategy that addresses the specific potential weaknesses of the diaminopyrimidine scaffold.
The In Silico ADMET Prediction Workflow: A Self-Validating System
A robust in silico ADMET prediction workflow is not a linear process but an iterative cycle of prediction, experimental validation, and model refinement.[13] This self-validating system ensures that the predictive models are continuously improving and are relevant to the chemical space of interest.
Caption: Iterative workflow for in silico ADMET prediction and experimental validation.
Foundational Step: Data Curation and Chemical Space Definition
The adage "garbage in, garbage out" is particularly pertinent to in silico modeling. The initial and most critical step is the meticulous curation of a high-quality dataset of diaminopyrimidine analogs with known ADMET properties.[14][15][16][17]
Protocol 1: Dataset Curation and Preparation
-
Data Mining: Systematically search internal databases and public repositories (e.g., ChEMBL, PubChem) for diaminopyrimidine derivatives with reported ADMET data.
-
Data Standardization:
-
Chemical Space Analysis: Perform a principal component analysis (PCA) or Tanimoto-based clustering to visualize the chemical space of the curated dataset. This ensures that the training data is relevant to the novel compounds being designed.
The trustworthiness of this initial step lies in its transparency. Every decision made during data curation—the removal of outliers, the handling of missing data—must be documented and justified.[15]
Core Predictive Methodologies: A Multi-pronged Approach
No single in silico method can accurately predict the full spectrum of ADMET properties. A robust strategy employs a combination of techniques, each providing a different piece of the puzzle.[19]
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are the workhorse of early ADMET profiling.[20] They mathematically correlate molecular descriptors with a specific ADMET endpoint.[21][22]
Expertise in Practice: Why Not All QSAR Models Are Created Equal
A common pitfall is the use of generic, "one-size-fits-all" QSAR models. For a specific chemical series like diaminopyrimidines, developing a local, or bespoke, QSAR model is often superior.[9] This is because the model is trained on a structurally homologous set of compounds, leading to a more accurate prediction for novel analogs.
Protocol 2: Building a Local QSAR Model for Aqueous Solubility
-
Descriptor Calculation: Using the curated dataset from Protocol 1, calculate a wide range of 2D and 3D molecular descriptors.[23]
-
Feature Selection: Employ a machine learning algorithm (e.g., recursive feature elimination, LASSO) to select a subset of descriptors that are most predictive of aqueous solubility. This step is crucial to avoid overfitting.[21]
-
Model Training and Validation:
-
Split the dataset into a training set (typically 80%) and a test set (20%).
-
Train a regression model (e.g., random forest, gradient boosting) on the training set.[21]
-
Rigorously validate the model using the test set and cross-validation techniques.[15][21] Key validation metrics include R², Q², and RMSE.
-
Table 2: Example QSAR Model Performance for Solubility Prediction
| Model Type | R² (Training) | Q² (10-fold CV) | R² (Test) | RMSE (Test, logS) |
| Generic (Public) | 0.65 | 0.60 | 0.58 | 0.85 |
| Local (Diaminopyrimidine) | 0.92 | 0.85 | 0.88 | 0.45 |
The superior performance of the local model is evident. This data-driven justification for using a bespoke model is a hallmark of a trustworthy and authoritative approach.
Structure-Based Modeling: Unraveling Mechanisms of Toxicity and Metabolism
For endpoints mediated by specific protein interactions, such as CYP450 metabolism or hERG channel inhibition, structure-based methods like molecular docking are indispensable.[24][25][26]
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An In-depth Technical Guide to the Physicochemical Properties of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol (Diaveridine)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Diaveridine, chemically known as 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol, is a synthetic antimicrobial agent belonging to the diaminopyrimidine class of compounds.[1][2] It functions as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR), a critical component in the folic acid biosynthesis pathway of various microorganisms.[3][4] By disrupting the production of tetrahydrofolate, an essential cofactor for DNA and amino acid synthesis, diaveridine effectively halts microbial growth and replication.[3][5] This technical guide provides a comprehensive overview of the core physicochemical properties of diaveridine, detailed experimental methodologies for their characterization, and an exploration of its mechanism of action, designed to support further research and drug development applications.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate like diaveridine is fundamental to its development, influencing formulation, pharmacokinetics, and pharmacodynamics.
General Properties
Diaveridine is typically supplied as a white to off-white or yellowish crystalline powder.[4] Key identifying information and physical characteristics are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₁₆N₄O₂ | [6][7][8] |
| Molecular Weight | 260.29 g/mol | [6][7][8] |
| CAS Number | 5355-16-8 | [6][8] |
| Appearance | White to off-white or yellowish crystalline powder | [4] |
| Melting Point | 233 °C | [9] |
| Predicted pKa | 7.11 ± 0.10 | [9] |
Solubility Profile
The solubility of diaveridine is a critical parameter for its formulation and in vitro testing. It exhibits poor solubility in aqueous solutions and many common organic solvents.
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [4] |
| Ethanol | Slightly soluble | [6] |
| Chloroform | Very slightly soluble | [4] |
| Ether | Insoluble | [4] |
| Dilute Alkali Solution | Insoluble | [4] |
| Concentrated Hydrochloric Acid | Soluble | [4] |
| Dilute Hydrochloric Acid | Slightly soluble | [4] |
| DMSO | Slightly soluble | [6][9] |
| Dimethylformamide (DMF) | Soluble (approx. 5 mg/ml) | [6] |
Note: For aqueous buffers, it is recommended to first dissolve diaveridine in a minimal amount of DMSO and then dilute with the aqueous buffer of choice.[6]
Analytical Characterization: Methodologies and Protocols
Accurate and robust analytical methods are essential for the quality control and characterization of diaveridine.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of diaveridine and for its quantification in various matrices.
This protocol outlines a general method for the analysis of diaveridine. Optimization may be required based on the specific instrumentation and sample matrix.
-
Column: C18 (4.6 mm x 250 mm, 5 µm)[2]
-
Mobile Phase: A mixture of acetonitrile, water, and an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility). A typical mobile phase could be a mixture of acetonitrile and a phosphate buffer.[2][10]
-
Flow Rate: 1.0 ml/min[2]
-
Detection: UV spectrophotometer at 270-280 nm.[11]
-
Injection Volume: 10 µL[2]
-
Column Temperature: 30 °C[2]
-
Sample Preparation:
-
Bulk Drug: Accurately weigh and dissolve the diaveridine standard or sample in a suitable solvent, such as a mixture of dimethylsulfoxide and acetonitrile, followed by dilution with the mobile phase.[2]
-
Biological Matrices (e.g., animal tissue): Homogenize the tissue in acetonitrile. Perform a liquid-liquid extraction with the addition of salts like anhydrous magnesium sulfate and sodium chloride. The supernatant can be evaporated and reconstituted in the mobile phase before injection.[11][12]
-
-
System Suitability: The system is deemed suitable for use if the column efficiency is not less than 2000 theoretical plates, the tailing factor is not more than 2.0, and the relative standard deviation for replicate injections is not more than 2.0%.[2]
UV-Visible Spectrophotometry for Quantification
UV-Visible spectrophotometry offers a simple and rapid method for the quantification of diaveridine.
-
Standard Solution Preparation:
-
Sample Preparation:
-
Dissolve the accurately weighed sample in 0.1N HCl to achieve a concentration within the linear range of the standard curve.
-
-
Measurement:
-
Measure the absorbance of the standard and sample solutions at 275 nm using 0.1N HCl as a blank.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the sample from the calibration curve. The method should demonstrate a linear response in the specified concentration range with a correlation coefficient (r²) of ≥ 0.999.[13][14]
-
Mechanism of Action: Dihydrofolate Reductase Inhibition
Diaveridine exerts its antimicrobial effect by targeting and inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway.[3][5][4] This pathway is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[3]
The Folic Acid Synthesis Pathway
The folic acid pathway involves several enzymatic steps. In many microorganisms, this pathway is essential for survival as they cannot utilize exogenous folate.
Caption: The Folic Acid Biosynthesis Pathway and Sites of Inhibition.
Synergistic Action with Sulfonamides
Diaveridine is often used in combination with sulfonamides to achieve a synergistic antimicrobial effect.[5] This is because they inhibit two sequential steps in the same metabolic pathway. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit dihydropteroate synthetase (DHPS), the enzyme responsible for an earlier step in the pathway.[5] The dual blockade of the folic acid pathway is significantly more effective than the action of either drug alone.[5]
Caption: Synergistic Inhibition of the Folate Pathway.
Quantitative Assessment of DHFR Inhibition
The potency of diaveridine as a DHFR inhibitor can be quantified by determining its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50).
| Parameter | Value | Enzyme Source | Source(s) |
| Ki | 11.5 nM | P. falciparum wild-type DHFR | [6][15][16][17] |
Note: The Ki value indicates the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor.
This protocol provides a general framework for determining the inhibitory activity of diaveridine against DHFR.
-
Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][18][19][20]
-
Reagents and Materials:
-
DHFR Assay Buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 6.5)[3]
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
DHFR enzyme
-
Diaveridine stock solution (dissolved in a suitable solvent like DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
-
-
Assay Procedure:
-
Prepare serial dilutions of the diaveridine stock solution in the assay buffer.
-
To each well of the microplate, add the assay buffer, DHF solution, and the diaveridine dilution (or solvent for control).
-
Initiate the reaction by adding a mixture of NADPH and DHFR enzyme to each well.
-
Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15 seconds) for a set period (e.g., 10-20 minutes).[3][20]
-
-
Data Analysis:
-
Calculate the initial reaction rate for each concentration of diaveridine from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the diaveridine concentration and fit the data to a suitable model to determine the IC50 value.[3]
-
Caption: Experimental Workflow for DHFR Inhibition Assay.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of diaveridine, along with robust experimental protocols for its characterization. The elucidation of its mechanism of action as a potent DHFR inhibitor, particularly its synergistic relationship with sulfonamides, underscores its importance in antimicrobial drug development. The information presented herein is intended to serve as a valuable resource for researchers and scientists, facilitating further investigation and application of this important compound.
References
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Popescu, L., & Yona, G. (2009). The folic acid biosynthesis pathway diagram. ResearchGate. Retrieved from [Link]
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James, S. J. (2013). Simplified schematic of the folic acid metabolic cycle. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). The folate biosynthesis pathway, its compartmentalization in plant.... Retrieved from [Link]
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Sapphire North America. (n.d.). Diaveridine. Retrieved from [Link]
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Bertin Bioreagent. (n.d.). Diaveridine. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Diaveridine on Newcrom R1 HPLC column. Retrieved from [Link]
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Rawat, N., Negi, B., & Bhatt, M. (2021). Development and validation of the UV-Spectrophotometric method for determination of Diaveridine in bulk and in formulation. Revista Electronica de Veterinaria. Retrieved from [Link]
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PubChem. (n.d.). Folate Metabolism. Retrieved from [Link]
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Folic Acid Metabolism | Folate Cycle. (2023, August 14). YouTube. Retrieved from [Link]
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Navigating the Innovation Frontier: A Technical Guide to the Patent Landscape of Diaminopyrimidine-Phenol Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Convergence of Diaminopyrimidine and Phenol Moieties
In the landscape of modern medicinal chemistry, the strategic conjugation of distinct pharmacophores represents a cornerstone of innovative drug design. This guide delves into the burgeoning patent landscape of diaminopyrimidine-phenol conjugates, a class of molecules that marries the versatile signaling modulation of the diaminopyrimidine scaffold with the diverse bioactivity of phenolic compounds. The 2,4-diaminopyrimidine core is a well-established privileged structure, frequently found in molecules targeting a range of biological targets, most notably kinases and dihydrofolate reductase (DHFR)[1]. Its ability to form critical hydrogen bond interactions within ATP-binding sites has rendered it a staple in the development of targeted therapies.
Phenolic moieties, on the other hand, are ubiquitous in nature and synthetic drugs, contributing to a spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. The conjugation of these two powerful pharmacophores through various chemical linkages, most commonly ether bonds, has given rise to a new generation of molecules with unique therapeutic potential. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the patent landscape, key molecular scaffolds, synthetic strategies, and biological evaluation methodologies pertinent to diaminopyrimidine-phenol conjugates.
The Patented Landscape: A Thematic Analysis
The patent landscape for diaminopyrimidine-phenol conjugates is characterized by a focused yet expanding effort to capitalize on the synergistic potential of these two moieties. While the number of patents explicitly claiming "diaminopyrimidine-phenol conjugates" is limited, a deeper analysis reveals a significant body of intellectual property covering diaminopyrimidine derivatives with aryl ether or phenoxy substituents. These patents can be broadly categorized by their primary therapeutic applications.
Kinase Inhibition: A Dominant Therapeutic Focus
A significant portion of the patent activity surrounding diaminopyrimidine-phenol conjugates is concentrated on their application as kinase inhibitors for the treatment of cancer and other proliferative diseases. The diaminopyrimidine core serves as a potent hinge-binding motif, while the appended phenol moiety often explores deeper pockets of the ATP-binding site, contributing to both potency and selectivity.
A notable example is the development of compounds targeting Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription. Research leading to potent and selective CDK7 inhibitors often starts from known scaffolds, which are then rationally modified. For instance, starting from a known CK1α/CDK7/CDK9 inhibitor, a series of 2,4-diaminopyrimidine derivatives were designed and synthesized to enhance CDK7 inhibitory activity and selectivity[2][3]. Molecular modeling studies of these conjugates have revealed that specific substitutions on the phenolic ring, such as a sulfone group, can significantly enhance binding affinity to the target kinase[2][3].
Similarly, derivatives targeting Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in tumor development, have been explored. Based on the structure of the known FAK inhibitor TAE-226, novel diaminopyrimidine derivatives have been designed and synthesized, with some compounds demonstrating potent anticancer activity against cancer cell lines with high FAK expression[4][5].
The patent literature also discloses diaminopyrimidine derivatives as inhibitors of other kinases, including p21-activated kinase 4 (PAK4), which is implicated in various cancers[6]. The general trend in this area is the use of the diaminopyrimidine as a core scaffold, with the substituted phenol group playing a crucial role in fine-tuning the pharmacological profile.
| Key Patent/Publication | Assignee/Author | Therapeutic Target | Key Innovation |
| WO2019209607A1 | (Not specified in snippet) | P2X3 receptor | Synthesis of 5-((2,4-diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide (Gefapixant) |
| ACS Med. Chem. Lett. 2024 | (Academic Research) | CDK7 | Design of selective 2,4-diaminopyrimidine-based CDK7 inhibitors with enhanced binding affinity through phenolic substitutions.[2][3] |
| RSC Med. Chem. 2023 | (Academic Research) | FAK | Development of diaminopyrimidine derivatives based on TAE-226 with potent antiproliferative activities.[4][5] |
| Arch. Pharm. (Weinheim) 2020 | (Academic Research) | PAK4 | Discovery of novel 2,4-diaminopyrimidine derivatives as potent PAK4 inhibitors.[6] |
Beyond Oncology: Exploring New Therapeutic Avenues
While oncology remains a primary focus, the therapeutic potential of diaminopyrimidine-phenol conjugates extends to other areas. A prominent example is Gefapixant , a P2X3 receptor antagonist used for the treatment of chronic cough[7][8]. The chemical structure of Gefapixant, 5-((2,4-diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide, perfectly embodies the diaminopyrimidine-phenol conjugate concept[9][10]. The development and recent approval of Gefapixant in several countries highlight the clinical viability of this class of molecules beyond cancer therapy.
Historically, earlier patents for 2,4-diaminopyrimidine derivatives with alkoxy and aryloxy substituents were focused on the treatment of hair loss[11]. While not strictly "phenol" conjugates in all cases, the underlying chemistry of forming an ether linkage with the diaminopyrimidine core is directly relevant.
Synthetic Strategies: Constructing the Diaminopyrimidine-Phenol Linkage
The synthesis of diaminopyrimidine-phenol conjugates generally involves the formation of an ether bond between a suitably functionalized diaminopyrimidine core and a phenolic counterpart. The specific synthetic route can vary depending on the desired substitution pattern and the nature of the starting materials.
General Synthetic Workflow
A common synthetic approach begins with a commercially available or readily synthesized 2,4-diaminopyrimidine derivative, often halogenated at the 5- or 6-position to facilitate nucleophilic aromatic substitution.
Diagram: General Synthetic Workflow for Diaminopyrimidine-Phenol Conjugates
Caption: A generalized workflow for the synthesis of diaminopyrimidine-phenol conjugates.
Step-by-Step Protocol: Synthesis of a 5-Phenoxy-2,4-diaminopyrimidine Derivative (Illustrative Example)
The following protocol is a generalized representation based on common synthetic methodologies described in the literature[9][12].
-
Preparation of the Phenoxide:
-
To a solution of the desired substituted phenol in a suitable aprotic polar solvent (e.g., DMF, DMSO), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for a specified period to ensure complete formation of the phenoxide. Rationale: The base deprotonates the hydroxyl group of the phenol, forming a nucleophilic phenoxide anion.
-
-
Nucleophilic Aromatic Substitution:
-
To the solution containing the phenoxide, add a solution of the 2,4-diamino-5-halopyrimidine (e.g., 2,4-diamino-5-bromopyrimidine) in the same solvent.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC). Rationale: The electron-withdrawing nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, where the phenoxide displaces the halide.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diaminopyrimidine-phenol conjugate.
-
Biological Evaluation: From In Vitro Assays to Cellular Mechanisms
The biological evaluation of diaminopyrimidine-phenol conjugates is critical to understanding their therapeutic potential and mechanism of action. A multi-tiered approach, starting from in vitro enzyme assays and progressing to cell-based and in vivo studies, is typically employed.
Kinase Inhibition Assays
For conjugates designed as kinase inhibitors, the initial screening involves in vitro kinase assays to determine their potency (IC₅₀) and selectivity.
-
Enzymatic Assays: These assays typically utilize a purified recombinant kinase, a substrate (often a peptide), and ATP. The inhibitory activity of the test compound is measured by quantifying the extent of substrate phosphorylation. Various detection methods can be employed, including radiometric assays (³²P-ATP), fluorescence-based assays (e.g., FRET), and luminescence-based assays (e.g., Kinase-Glo®). Rationale: This provides a direct measure of the compound's ability to inhibit the target kinase in a controlled environment.
-
Selectivity Profiling: To assess the selectivity of a lead compound, it is typically screened against a panel of other kinases. This is crucial for identifying potential off-target effects and for understanding the compound's overall safety profile. Several commercial services offer comprehensive kinase profiling panels.
Cellular Assays
Cell-based assays are essential for evaluating the compound's activity in a more physiologically relevant context.
-
Antiproliferative Assays: The effect of the compounds on the proliferation of cancer cell lines is commonly assessed using assays such as the MTT or MTS assay. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells. The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is determined. Rationale: This assay provides a measure of the compound's overall cytotoxicity and its ability to inhibit cancer cell growth.
-
Target Engagement and Downstream Signaling: To confirm that the compound is hitting its intended target in cells, Western blotting can be used to assess the phosphorylation status of the target kinase and its downstream substrates. For example, for a CDK7 inhibitor, one would look for a decrease in the phosphorylation of RNA polymerase II[2][3].
-
Cell Cycle Analysis: Flow cytometry can be used to analyze the effect of the compound on the cell cycle distribution of treated cells. Kinase inhibitors often induce cell cycle arrest at specific phases (e.g., G1/S or G2/M).
-
Apoptosis Assays: To determine if the compound induces programmed cell death, assays such as Annexin V/PI staining followed by flow cytometry can be performed.
Diagram: Experimental Workflow for Biological Evaluation
Caption: A typical workflow for the biological evaluation of diaminopyrimidine-phenol conjugates.
Future Directions and Opportunities
The patent landscape for diaminopyrimidine-phenol conjugates, while currently dominated by kinase inhibitors, presents numerous opportunities for expansion into other therapeutic areas. The successful development of Gefapixant for chronic cough demonstrates the potential of this scaffold to modulate other target classes.
Future research and patent filings are likely to focus on:
-
Novel Linker Chemistries: Exploring different linkers beyond the ether bond to modulate the physicochemical properties and pharmacological activity of the conjugates.
-
Targeting New Disease Areas: Investigating the potential of these conjugates in inflammatory diseases, neurodegenerative disorders, and infectious diseases.
-
PROTACs and Other Targeted Protein Degraders: Utilizing the diaminopyrimidine-phenol scaffold as a warhead for the development of PROTACs (Proteolysis Targeting Chimeras) to induce the degradation of disease-causing proteins.
-
Improving Drug-like Properties: Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their clinical translatability.
Conclusion
The convergence of the diaminopyrimidine and phenol pharmacophores has created a fertile ground for the discovery of novel therapeutics. The existing patent landscape, anchored by the development of potent kinase inhibitors and the clinical success of Gefapixant, provides a strong foundation for future innovation. For researchers and drug development professionals, a thorough understanding of this landscape, coupled with the application of robust synthetic and biological evaluation methodologies, will be paramount in unlocking the full therapeutic potential of diaminopyrimidine-phenol conjugates.
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An In-Depth Technical Guide to the Early-Stage Discovery of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol Analogues
Abstract
The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting enzymes crucial in pathophysiology, notably dihydrofolate reductase (DHFR) and various kinases.[1][2][3] This guide provides a comprehensive technical overview of the early-stage discovery process for analogues of 4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol, a compound class with significant therapeutic potential. We will explore the strategic considerations and experimental workflows from target identification and validation through hit-to-lead optimization, emphasizing the integration of computational and experimental methodologies to accelerate the identification of promising clinical candidates. This document is intended for researchers, scientists, and drug development professionals engaged in small molecule drug discovery.
Introduction: The 2,4-Diaminopyrimidine Core and Therapeutic Landscape
The 2,4-diaminopyrimidine moiety is a cornerstone of numerous clinically successful drugs, including the antibacterial trimethoprim and the anticancer agent piritrexim.[4] Its rigid structure and hydrogen bonding capabilities allow for high-affinity interactions with the active sites of various enzymes. The subject of this guide, 4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol, and its analogues are of particular interest due to their potential to inhibit key signaling pathways implicated in oncology and inflammatory diseases.
The early-stage drug discovery process is a multifaceted endeavor aimed at identifying and refining novel chemical entities with therapeutic potential.[5][6][7] It is a process fraught with high attrition rates, where many compounds fail due to a lack of efficacy or unforeseen toxicity.[8] Therefore, a robust and data-driven approach is paramount to success.
Target Identification and Validation
The initial and most critical step in any drug discovery program is the selection and validation of a biological target.[6] For 2,4-diaminopyrimidine analogues, kinases and DHFR are primary target classes.
Kinase Targets
The human kinome consists of over 500 kinases that play pivotal roles in cellular signaling.[9] Dysregulation of kinase activity is a hallmark of many cancers and inflammatory disorders.
-
Target Selection Rationale: The selection of a specific kinase target is typically driven by genetic or functional evidence linking it to a particular disease. For instance, Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a key negative regulator of T cell receptor signaling, making it an attractive target for cancer immunotherapy.[10]
-
Validation Workflow:
-
Genetic Validation: Techniques like CRISPR-Cas9 or siRNA knockdown of the target kinase in relevant cell lines can establish its role in disease-related phenotypes (e.g., cell proliferation, cytokine production).
-
Pharmacological Validation: The use of tool compounds (existing inhibitors with known selectivity profiles) can corroborate the findings from genetic studies.
-
Dihydrofolate Reductase (DHFR) as a Target
DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for antimicrobial and anticancer therapies.[1][3]
Hit Identification Strategies
Once a target is validated, the next step is to identify "hits" – small molecules that exhibit the desired biological activity.[5][11]
High-Throughput Screening (HTS)
HTS involves the automated testing of large compound libraries against the validated target.[12]
-
Assay Development: A robust and reproducible biochemical or cell-based assay is essential. For kinase targets, common assay formats include radiometric assays that measure the incorporation of radiolabeled phosphate into a substrate, or luminescence-based assays that quantify ATP consumption.[9][13][14][15][16]
Structure-Based Drug Design (SBDD)
If the three-dimensional structure of the target protein is known, SBDD can be a powerful tool for identifying and designing novel inhibitors.
-
Virtual Screening: Computational methods like molecular docking can be used to screen virtual libraries of compounds to predict their binding affinity and orientation within the target's active site.[17]
Hit-to-Lead Optimization
The hit-to-lead (H2L) process aims to refine initial hits into more promising "lead" compounds with improved potency, selectivity, and drug-like properties.[11][17][18][19] This is an iterative process involving chemical synthesis and biological testing.
Structure-Activity Relationship (SAR) Studies
SAR studies involve the systematic modification of the hit compound's chemical structure to understand how different functional groups contribute to its biological activity.[1][20] For 4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol analogues, key areas for modification include:
-
The Phenyl Ring: Substitution patterns on the phenyl ring can significantly impact potency and selectivity.[1]
-
The Methylene Linker: Altering the linker between the pyrimidine and phenyl rings can affect conformational flexibility and binding.
-
The Pyrimidine Core: While generally conserved, modifications at the 6-position of the pyrimidine ring can be explored.[21][22]
Table 1: Exemplar Structure-Activity Relationship Data
| Compound ID | R1 (Phenyl Substitution) | R2 (Linker) | Target IC50 (nM) |
| Parent | 2,6-diOCH3 | -CH2- | 500 |
| Analogue 1 | 2-OCH3, 6-Cl | -CH2- | 250 |
| Analogue 2 | 2,6-diOCH3 | -CH2-CH2- | >1000 |
| Analogue 3 | 2,6-diCl | -CH2- | 150 |
Synthesis of Analogues
The synthesis of novel analogues is a critical component of the H2L process. General synthetic routes for 2,4-diaminopyrimidine derivatives often involve multi-step sequences starting from commercially available pyrimidine precursors.[4][21][23] A common strategy involves the construction of the substituted benzyl moiety followed by its coupling to the diaminopyrimidine core.[24]
Experimental Protocol: General Synthesis of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-disubstituted-phenol Analogues
-
Step 1: Synthesis of the Substituted Benzaldehyde. Commercially available 2,6-dimethoxybenzaldehyde is used as a starting point. Modifications to the methoxy groups can be achieved through demethylation followed by re-alkylation or through the use of alternative starting materials.
-
Step 2: Wittig or Horner-Wadsworth-Emmons Reaction. The substituted benzaldehyde is reacted with a suitable phosphonium ylide or phosphonate carbanion to introduce the methylene linker and a functional group for subsequent coupling to the pyrimidine ring.
-
Step 3: Coupling to the 2,4-Diaminopyrimidine Core. The product from Step 2 is coupled to a 5-halo-2,4-diaminopyrimidine derivative, often via a palladium-catalyzed cross-coupling reaction.
-
Step 4: Purification and Characterization. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
In Vitro Profiling
A critical aspect of the H2L phase is the comprehensive in vitro profiling of newly synthesized analogues. This includes assessing their potency, selectivity, and early ADME/Tox properties.[8][25][26][27]
-
Potency Assays: As described in the HTS section, various in vitro kinase assays are employed to determine the IC50 values of the compounds.[13]
-
Selectivity Profiling: Compounds are tested against a panel of related kinases to assess their selectivity. A highly selective compound is generally preferred to minimize off-target effects.
-
Early ADME/Tox:
-
Metabolic Stability: Assays using liver microsomes or hepatocytes are conducted to evaluate the compound's susceptibility to metabolism.[27]
-
Solubility: Poor aqueous solubility can hinder oral absorption and lead to formulation challenges.[28]
-
Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays are used to predict intestinal absorption.[27]
-
Cytotoxicity: Compounds are tested against various cell lines to identify potential cytotoxic effects.[27]
-
Diagram 1: Hit-to-Lead Optimization Workflow
Caption: Iterative cycle of Hit-to-Lead optimization.
In Vivo Evaluation
Promising lead compounds are advanced to in vivo studies to assess their efficacy and safety in animal models.[29][30]
Pharmacokinetic (PK) Studies
PK studies determine how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. These studies are crucial for establishing a dosing regimen for efficacy studies.
Efficacy Studies
The choice of in vivo model depends on the therapeutic area.[31][32]
-
Oncology: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to evaluate the antitumor activity of novel compounds.[29][33] Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue directly from a patient, are becoming increasingly popular as they better recapitulate the heterogeneity of human tumors.[31][33]
-
Inflammatory Diseases: Various animal models of inflammation, such as collagen-induced arthritis in mice, are used to assess the anti-inflammatory effects of drug candidates.
Diagram 2: Early-Stage Drug Discovery Funnel
Caption: The progressive stages of early drug discovery.
Future Directions and Emerging Technologies
The field of early-stage drug discovery is constantly evolving. Several emerging technologies are poised to further accelerate the discovery of novel therapeutics.
-
Artificial Intelligence and Machine Learning (AI/ML): AI/ML algorithms are being increasingly used to predict the ADME/Tox properties of compounds, prioritize synthetic routes, and even design novel molecules with desired characteristics.[34]
-
Organ-on-a-Chip Technology: These microfluidic devices that mimic the structure and function of human organs offer a more predictive in vitro model for assessing drug efficacy and toxicity.[34]
-
Phenotypic Screening: In contrast to target-based screening, phenotypic screening identifies compounds that produce a desired phenotypic change in cells or organisms without a priori knowledge of the target. This approach can lead to the discovery of first-in-class medicines with novel mechanisms of action.
Conclusion
The early-stage discovery of 4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol analogues is a complex but rewarding endeavor. A successful program requires a multidisciplinary approach that integrates computational chemistry, synthetic chemistry, and various in vitro and in vivo biological assays. By adhering to the principles of scientific integrity and leveraging cutting-edge technologies, researchers can significantly increase the probability of identifying novel drug candidates with the potential to address unmet medical needs.
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The Diaminopyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Versatility of a Core Heterocycle
In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear across a multitude of successful therapeutic agents. These "privileged structures" possess the inherent ability to interact with multiple, distinct biological targets, providing a robust foundation for drug design. The 2,4-diaminopyrimidine core is a quintessential example of such a scaffold.[1] Its remarkable versatility stems from a unique arrangement of hydrogen bond donors and acceptors that allows it to mimic key biological recognition motifs, most notably the adenine base of ATP.[1] This mimicry has established the diaminopyrimidine scaffold as a cornerstone in the development of potent enzyme inhibitors, leading to breakthrough therapies in oncology, infectious diseases, and beyond.[2][3] This guide provides a technical overview of the diaminopyrimidine core, exploring its fundamental mechanisms of action, diverse therapeutic applications, structure-activity relationships, and the experimental methodologies that underpin its journey from chemical concept to clinical candidate.
Pillar 1: The Dual Mechanisms of Diaminopyrimidine Action
The therapeutic success of diaminopyrimidine compounds is primarily rooted in their ability to potently and often selectively inhibit two major classes of enzymes: protein kinases and dihydrofolate reductase.
A. Protein Kinase Inhibition: The Hinge-Binding Motif
Protein kinases, which regulate a vast array of cellular processes, are prime therapeutic targets, particularly in oncology.[4] Their dysregulation is a hallmark of many cancers.[3] The 2,4-diaminopyrimidine scaffold has proven exceptionally effective as an "ATP-competitive" kinase inhibitor. Its efficacy lies in its ability to occupy the ATP-binding site and form critical hydrogen bonds with the "hinge region" of the kinase, a conserved stretch of amino acids that anchors the adenine ring of ATP.[1][4] The two amino groups of the scaffold act as hydrogen bond donors, while one of the ring nitrogens acts as an acceptor, effectively replicating the interaction pattern of ATP and locking the inhibitor in place. This foundational interaction prevents the kinase from binding its natural substrate, thereby halting the downstream signaling cascade.
Caption: General workflow for the synthesis of a substituted diaminopyrimidine.
Detailed Protocol: Synthesis of a 2,4-Diamino-5-aryl-6-substituted Pyrimidine Derivative [5]
-
Step 1: Nucleophilic Substitution at C6.
-
Under an inert argon atmosphere, dissolve an alcohol (e.g., (S)-2,3-isopropylideneglycerol, 2.0 mmol) in dry dimethyl sulfoxide (DMSO).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 mmol) portion-wise and stir the mixture at room temperature for 1 hour to generate the alkoxide.
-
Add 2,4-diamino-6-chloropyrimidine (1.0 mmol) to the reaction mixture.
-
Heat the reaction to 90°C and stir for 8 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the C6-substituted intermediate.
-
-
Step 2: Iodination at C5.
-
Dissolve the intermediate from Step 1 (1.0 mmol) in dry acetonitrile (CH₃CN) under argon.
-
Add N-iodosuccinimide (NIS, 1.5 mmol) and stir the mixture at room temperature for 1 hour.
-
Dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous sodium bisulfite (NaHSO₃), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to obtain the C5-iodo intermediate.
-
-
Step 3: Suzuki Coupling at C5.
-
To a solution of the C5-iodo intermediate (1.0 mmol) in a solvent mixture such as Ethanol/Toluene/H₂O, add the desired arylboronic acid (1.2 mmol) and potassium carbonate (K₂CO₃, 3.0 mmol).
-
De-gas the mixture by bubbling with argon for 15 minutes.
-
Add a palladium catalyst, such as Pd(dppf)Cl₂, (0.05 mmol).
-
Heat the reaction to 90°C and stir for 24 hours or until completion as monitored by TLC.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to yield the final 2,4-diamino-5-aryl-6-substituted pyrimidine.
-
B. Biological Evaluation: Kinase Inhibition Assay
To determine the potency of a new compound as a kinase inhibitor, an in vitro enzymatic assay is essential. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound. [6] Detailed Protocol: ADP-Glo™ Kinase Assay [6]
-
Kinase Reaction Preparation:
-
Prepare a reaction buffer appropriate for the specific kinase being tested (e.g., HPK1).
-
In the wells of a 384-well plate, add the test compound at various concentrations (typically a serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase enzyme to each well.
-
Initiate the reaction by adding a mixture of the protein substrate (e.g., SLP76 for HPK1) and ATP.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
ADP-Glo™ Reagent Addition:
-
Add the ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Kinase Detection Reagent Addition:
-
Add the Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which react with the ADP produced in the initial kinase reaction to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Challenges and Future Directions
Despite the remarkable success of diaminopyrimidine-based drugs, challenges remain. A primary hurdle in kinase inhibitor development is achieving selectivity. Because the ATP-binding site is conserved across hundreds of kinases, off-target inhibition can lead to toxicity. [7]Strategies to overcome this include designing inhibitors that exploit unique features outside the conserved hinge region or developing macrocyclic inhibitors that constrain the molecule's conformation. [6]Furthermore, acquired resistance, often through mutations in the target enzyme, is a persistent clinical problem. [8] The future of diaminopyrimidine drug discovery is bright. Efforts are intensifying to design next-generation inhibitors with improved selectivity profiles and the ability to overcome known resistance mechanisms. [9]The application of this scaffold is also expanding into new therapeutic areas, including inflammatory and neurodegenerative disorders. [10][11]The combination of established synthetic accessibility, a well-understood mechanism of action, and a proven track record of clinical success ensures that the diaminopyrimidine scaffold will remain a privileged and highly valuable core in the search for novel medicines.
References
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Hu, G., Wang, C., Xin, X., Li, S., Li, Z., Zhao, Y., & Gong, P. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. Available at: [Link]
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Hu, G., Wang, C., Xin, X., Li, S., Li, Z., Zhao, Y., & Gong, P. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. RSC Publishing. Available at: [Link]
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Brophy, V. H., et al. (2001). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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(n.d.). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. PubMed. Available at: [Link]
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Zhang, H., Tu, Y., Tao, Z., Gao, L., Huang, S., Gao, M., Mao, J., Li, J., & Zhou, Y. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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(n.d.). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. PubMed. Available at: [Link]
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Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Budagumpi, S. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link]
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Zhang, H., Tu, Y., Tao, Z., Gao, L., Huang, S., Gao, M., Mao, J., Li, J., & Zhou, Y. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Sun, Y., Gao, Z., Wang, R., Zhang, G., Wu, T., Yin, W., Sun, Y., Qin, Q., Zhao, D., & Cheng, M. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. PubMed. Available at: [Link]
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Sun, Y., Gao, Z., Wang, R., Zhang, G., Wu, T., Yin, W., Sun, Y., Qin, Q., Zhao, D., & Cheng, M. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. National Institutes of Health. Available at: [Link]
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Sun, Y., Gao, Z., Wang, R., Zhang, G., Wu, T., Yin, W., Sun, Y., Qin, Q., Zhao, D., & Cheng, M. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Publishing. Available at: [Link]
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(2024). Pharmacology of Diaminopyrimidines (Pyrimethamine and Trimethoprim); Uses, Mechanism of action. YouTube. Available at: [Link]
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Wang, Y., Kaur, S., Zhu, X., Wang, Z., Sun, Y., Hong, W., Ngeow, Y. F., & Wang, H. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. Available at: [Link]
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(n.d.). diaminopyrimidine antibiotic [Drug Class]. The Comprehensive Antibiotic Resistance Database. Available at: [Link]
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(2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega. Available at: [Link]
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(n.d.). TABLE 4 . Structure-activity relationships for pyrimethamine analogsa. ResearchGate. Available at: [Link]
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Claassen, J., et al. (2013). Aminopyridines for the treatment of neurologic disorders. Current Opinion in Neurology. Available at: [Link]
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(2024). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. MDPI. Available at: [Link]
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Zhang, H., Tu, Y., Tao, Z., Gao, L., Huang, S., Gao, M., Mao, J., Li, J., & Zhou, Y. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Publications. Available at: [Link]
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(2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. Available at: [Link]
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(n.d.). Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. PubMed. Available at: [Link]
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Biessels, P. T., Houwertjes, M. C., Scaf, A. H., Agoston, S., & Horn, A. S. (1988). Pharmacokinetics and pharmacodynamics of 2,4-diaminopyridine in the cat. Fundamental & Clinical Pharmacology. Available at: [Link]
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(n.d.). Pyrimidine analogues for the management of neurodegenerative diseases. ResearchGate. Available at: [Link]
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Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. Available at: [Link]
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Abdallah, A. E. M., & Elgemeie, G. H. (2018). Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a]pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. Drug Design, Development and Therapy. Available at: [Link]
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The Diaminopyrimidine Core: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2,4-diaminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, serving as a versatile and highly effective pharmacophore in a wide array of therapeutic agents. Its remarkable success stems from its ability to mimic the hydrogen bonding pattern of the adenine base of ATP, allowing it to effectively target the ATP-binding sites of numerous enzymes, particularly protein kinases. Furthermore, its structural simplicity and amenability to chemical modification have made it an ideal starting point for the development of potent and selective inhibitors for a diverse range of biological targets, including dihydrofolate reductase (DHFR). This in-depth technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of diaminopyrimidines, offering field-proven insights into the causality behind experimental choices in their design and optimization. We will delve into the core principles of their mechanism of action, explore the impact of substitutions at various positions on their biological activity and pharmacokinetic profiles, and provide detailed experimental protocols for their synthesis and evaluation.
The Enduring Significance of the Diaminopyrimidine Scaffold
The diaminopyrimidine core is considered a "privileged scaffold" in drug discovery, a testament to its recurring presence in a multitude of clinically successful drugs. Its fundamental importance lies in the strategic placement of two amino groups on the pyrimidine ring, which act as key hydrogen bond donors and acceptors. This arrangement allows for a bidentate hydrogen bonding interaction with the hinge region of protein kinases, a critical interaction for potent inhibition.[1][2] Similarly, this scaffold effectively occupies the active site of dihydrofolate reductase, an essential enzyme in folate metabolism.[3] The versatility of the diaminopyrimidine core allows for the development of drugs targeting a wide range of diseases, from cancer and inflammatory disorders to infectious diseases.
Core Mechanisms of Action: A Tale of Two Targets
The therapeutic utility of diaminopyrimidines is primarily attributed to their ability to inhibit two key classes of enzymes: protein kinases and dihydrofolate reductase.
Protein Kinase Inhibition: Competitive Binding at the ATP Pocket
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Diaminopyrimidines act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and preventing the transfer of a phosphate group to their substrate proteins. The 2,4-diamino motif is crucial for this interaction, as it forms two critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of adenine.
Diagram 1: Diaminopyrimidine Interaction with the Kinase Hinge Region
Caption: Bidentate hydrogen bonding of the 2,4-diaminopyrimidine core with the kinase hinge.
Dihydrofolate Reductase (DHFR) Inhibition: Disrupting Folate Metabolism
DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and certain amino acids.[3] Inhibition of DHFR disrupts DNA synthesis and cell replication, making it an effective target for antimicrobial and anticancer agents. Diaminopyrimidines, such as trimethoprim and pyrimethamine, are potent DHFR inhibitors.[4][5] They bind to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. The selectivity of these drugs for microbial or protozoal DHFR over human DHFR is a key factor in their therapeutic success.[2]
Diagram 2: Diaminopyrimidine Binding in the DHFR Active Site
Caption: Key interactions of a diaminopyrimidine inhibitor within the DHFR active site.
Deconstructing the Structure-Activity Relationship (SAR)
The biological activity, selectivity, and pharmacokinetic properties of diaminopyrimidine-based drugs can be finely tuned by modifying different positions of the pyrimidine ring and its substituents.
The Invariant Core: The 2,4-Diamino Motif
The 2,4-diamino substitution pattern is almost universally conserved in this class of inhibitors. The 2-amino group typically acts as a hydrogen bond donor to a backbone carbonyl in the kinase hinge region or a key residue in the DHFR active site. The N1 of the pyrimidine ring acts as a hydrogen bond acceptor from a backbone NH group in the kinase hinge. The 4-amino group often serves as a point of attachment for larger substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
The C5 Position: A Gateway to Potency and Selectivity
The C5 position of the pyrimidine ring is a critical site for modification to achieve potent and selective inhibition. Substituents at this position can project into a hydrophobic pocket adjacent to the ATP-binding site.
-
Aromatic and Heteroaromatic Rings: The introduction of substituted phenyl or other aromatic/heteroaromatic rings at the C5 position is a common strategy. The nature and position of substituents on this ring can have a profound impact on activity. For example, in the case of the antibacterial drug Trimethoprim , the 3,4,5-trimethoxybenzyl group at the C5 position is crucial for its high affinity and selectivity for bacterial DHFR.[4]
-
Linker Flexibility: The linker connecting the C5 position to the aromatic ring also plays a role. A methylene bridge is common, as seen in Trimethoprim, but other linkers have been explored to optimize the orientation of the aromatic substituent within the binding pocket.
The C6 Position: Modulating Selectivity and Physicochemical Properties
The C6 position is another key site for modification, often influencing selectivity and physicochemical properties.
-
Small Alkyl Groups: Introduction of small alkyl groups, such as a methyl group, can enhance potency by making favorable van der Waals contacts. For instance, in the development of Focal Adhesion Kinase (FAK) inhibitors, a methyl group at C6 was found to be beneficial.[6]
-
Larger Substituents: Larger substituents at the C6 position can be used to probe for additional binding pockets and can influence selectivity between different kinases. However, bulky groups at this position can also lead to steric clashes and a loss of activity.[7]
The N2 and N4 Positions: Fine-Tuning and Vectorial Expansion
While the 2- and 4-amino groups are critical for the core binding interactions, they can also be substituted to further modulate the properties of the compound.
-
N4-Substitutions: The N4 position is frequently used as an attachment point for larger, more complex substituents. These substituents can extend into the solvent-exposed region of the ATP-binding site, providing opportunities to improve potency, selectivity, and pharmacokinetic properties such as solubility and metabolic stability. For example, in the JAK2 inhibitor Fedratinib , the N4 position is substituted with a substituted aniline moiety that contributes significantly to its high potency and selectivity.[1][3]
-
N2-Substitutions: Modification of the N2-amino group is less common as it is often directly involved in the crucial hinge-binding interaction. However, small alkyl substitutions may be tolerated and can sometimes fine-tune the electronic properties of the pyrimidine ring.
Experimental Workflows for SAR Exploration
A systematic approach to exploring the SAR of diaminopyrimidines involves the synthesis of a focused library of analogs followed by a cascade of biological assays.
Synthesis of a Diaminopyrimidine Library: A General Protocol
The synthesis of a diverse library of diaminopyrimidine analogs is a critical first step in any SAR campaign. A common and versatile approach involves the condensation of a guanidine derivative with a β-ketoester or a related three-carbon electrophile.
Protocol 1: General Synthesis of a 2,4-Diaminopyrimidine Library
Objective: To synthesize a library of 2,4-diaminopyrimidine derivatives with diverse substitutions at the C5 and C6 positions.
Materials:
-
Substituted β-ketoesters or equivalent three-carbon synthons
-
Guanidine hydrochloride
-
Sodium ethoxide or other suitable base
-
Ethanol or other appropriate solvent
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization)
Procedure:
-
Preparation of the Guanidine Solution: Dissolve guanidine hydrochloride in a suitable solvent (e.g., ethanol).
-
Formation of the Enolate: In a separate reaction vessel, treat the substituted β-ketoester with a base (e.g., sodium ethoxide) in an appropriate solvent to generate the corresponding enolate.
-
Condensation Reaction: Add the guanidine solution to the enolate solution. Heat the reaction mixture under reflux for a specified period (typically several hours) to facilitate the cyclization and formation of the diaminopyrimidine ring.
-
Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it with an acid (e.g., acetic acid). The crude product can then be isolated by filtration or extraction. Purify the product using standard techniques such as recrystallization or column chromatography to obtain the desired diaminopyrimidine analog.
-
Characterization: Confirm the structure and purity of the synthesized compounds using analytical techniques such as NMR, mass spectrometry, and HPLC.
Diagram 3: General Synthetic Scheme for 2,4-Diaminopyrimidines
Caption: A generalized synthetic route to 2,4-diaminopyrimidine derivatives.
Biological Evaluation Cascade
Once a library of compounds has been synthesized, a tiered approach to biological evaluation is typically employed to identify promising candidates.
-
Primary Screening (In Vitro Enzyme Assays): The initial screen involves testing the inhibitory activity of the compounds against the target enzyme (e.g., a specific kinase or DHFR). This is often a high-throughput screen to quickly identify active compounds.
-
Secondary Screening (Cell-Based Assays): Compounds that show activity in the primary screen are then evaluated in cell-based assays to assess their ability to inhibit the target in a more physiologically relevant context. These assays can also provide initial insights into cell permeability and potential cytotoxicity.
-
Selectivity Profiling: Promising compounds are then tested against a panel of related enzymes to determine their selectivity. High selectivity is crucial to minimize off-target effects and potential toxicity.
-
ADME/Tox Profiling: Lead candidates undergo a battery of in vitro and in vivo studies to assess their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. This information is critical for predicting the compound's behavior in a living organism.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: HTRF® KinEASE™)
Objective: To determine the IC50 value of a diaminopyrimidine derivative against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
HTRF® KinEASE™ detection reagents (Europium-labeled anti-phospho-serine/threonine/tyrosine antibody and Streptavidin-XL665)
-
Test compounds (diaminopyrimidine derivatives)
-
Assay buffer
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the test compound, the biotinylated substrate peptide, and the purified kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add the HTRF detection reagents. Incubate the plate for another 60 minutes to allow for the formation of the detection complex.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at both 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) for each well. Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Case Studies: Diaminopyrimidines in the Clinic
The successful application of SAR principles to the diaminopyrimidine scaffold is exemplified by several clinically approved drugs.
Fedratinib: A Selective JAK2 Inhibitor
Fedratinib (Inrebic®) is an oral, selective inhibitor of Janus kinase 2 (JAK2) approved for the treatment of myelofibrosis.[1] Its SAR is a testament to the power of optimizing substitutions on the diaminopyrimidine core.
-
Core Scaffold: The 2,4-diaminopyrimidine core provides the essential hinge-binding interactions.
-
N4-Substitution: The N-tert-butyl-benzenesulfonamide moiety at the N4 position is crucial for its high potency and selectivity for JAK2 over other JAK family members.[3]
-
C5-Substitution: The 5-methyl group provides favorable interactions within the ATP-binding pocket.
Table 1: Pharmacokinetic Properties of Fedratinib
| Parameter | Value | Reference |
| Bioavailability | ~35% | [1] |
| Tmax | 2-4 hours | [8] |
| Half-life | ~41 hours | [8] |
| Metabolism | Primarily by CYP3A4 | [8] |
| Excretion | Mainly in feces | [8] |
Diagram 4: JAK-STAT Signaling Pathway and Inhibition by Fedratinib
Caption: Fedratinib inhibits the JAK-STAT signaling pathway by blocking JAK2 activity.[5][9][10]
Trimethoprim: A Selective Bacterial DHFR Inhibitor
Trimethoprim is an antibacterial agent that has been in clinical use for decades, often in combination with sulfamethoxazole. Its success lies in its high selectivity for bacterial DHFR over the human enzyme.[4]
-
Core Scaffold: The 2,4-diaminopyrimidine core is essential for binding to the DHFR active site.
-
C5-Substitution: The 3,4,5-trimethoxybenzyl group at the C5 position is the key determinant of its selectivity. This group fits snugly into a hydrophobic pocket in the bacterial DHFR that is not present in the human enzyme.[11]
Table 2: Pharmacokinetic Properties of Trimethoprim
| Parameter | Value | Reference |
| Bioavailability | 90-100% | |
| Tmax | 1-4 hours | [2] |
| Half-life | 8-10 hours | [12] |
| Metabolism | Hepatic (minor) | [12] |
| Excretion | Primarily renal (unchanged) | [12] |
Pyrimethamine: An Antiprotozoal DHFR Inhibitor
Pyrimethamine (Daraprim®) is an antiprotozoal agent used to treat toxoplasmosis and malaria.[5] Like trimethoprim, it is a selective inhibitor of DHFR, but its selectivity profile is geared towards protozoal enzymes.
-
Core Scaffold: The 2,4-diaminopyrimidine core provides the fundamental binding interactions.
-
C5-Substitution: The 5-(p-chlorophenyl) group is a key feature that contributes to its potency against protozoal DHFR.
-
C6-Substitution: The 6-ethyl group further enhances its activity.
Table 3: Pharmacokinetic Properties of Pyrimethamine
| Parameter | Value | Reference |
| Bioavailability | Well absorbed | |
| Tmax | 2-6 hours | |
| Half-life | ~96 hours | |
| Metabolism | Hepatic | |
| Excretion | Renal |
Future Directions and Conclusion
The diaminopyrimidine scaffold continues to be a rich source of novel therapeutic agents. Future research will likely focus on several key areas:
-
Targeting Novel Kinases: The versatility of the diaminopyrimidine core makes it an attractive starting point for developing inhibitors against newly identified kinase targets.
-
Overcoming Drug Resistance: The development of diaminopyrimidine derivatives that can overcome acquired resistance to existing therapies is a major area of research.
-
Improving ADME/Tox Profiles: Continued optimization of substituents to enhance oral bioavailability, reduce metabolic liabilities, and minimize off-target toxicity will be crucial for the development of safer and more effective drugs.
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Application Note & Protocol: A Guide to Cell-Based Assay Development for Novel Kinase Inhibitors
Introduction: The Central Role of Kinases and the Imperative for Cellular Assays
Protein kinases, orchestrating the vast majority of cellular signal transduction, are fundamental to processes ranging from proliferation and differentiation to metabolism and apoptosis.[1] The human genome encodes over 500 kinases, and their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery.[1][2][3] Consequently, the development of specific and potent kinase inhibitors is a cornerstone of therapeutic research.[2]
While biochemical assays using purified enzymes are invaluable for initial hit identification, they exist in a vacuum, devoid of the complex intracellular environment.[4][5] Cell-based assays bridge this critical gap, providing a more physiologically relevant context to evaluate compound efficacy.[4][6] These assays assess a compound's ability to permeate the cell membrane, engage its target in the presence of endogenous ATP concentrations, and elicit a functional downstream response, thereby offering a more predictive measure of potential clinical success.[7][8]
This guide provides a comprehensive framework for the development and validation of robust cell-based assays for the characterization of novel kinase inhibitors. We will delve into the underlying principles, provide detailed, field-proven protocols, and discuss the critical aspects of data interpretation and assay validation, empowering researchers to generate high-quality, reproducible data.
Pillar 1: Selecting the Right Tool - Principles of Cell-Based Kinase Assays
The choice of assay technology is paramount and depends on the specific biological question being addressed. Key considerations include whether the goal is to measure direct target engagement, inhibition of catalytic activity, or a downstream cellular consequence.
1. Target Engagement Assays: Is the Inhibitor Binding?
These assays directly measure the interaction of an inhibitor with its kinase target within the live cell. A leading technology in this space is Bioluminescence Resonance Energy Transfer (BRET) , particularly the NanoBRET™ system.[9][10][11]
-
Principle: In the NanoBRET™ assay, the target kinase is fused to a highly sensitive NanoLuc® luciferase. A fluorescent tracer that binds to the ATP-binding pocket of the kinase is then introduced to the cells. When the tracer is bound to the kinase-NanoLuc® fusion, its proximity allows for energy transfer from the luciferase upon substrate addition, generating a BRET signal. A test compound that competes with the tracer for binding to the kinase will displace it, leading to a loss of BRET.[9][10] This allows for the quantitative measurement of inhibitor affinity and residence time in a live-cell format.[11][12]
2. Catalytic Activity Assays: Is the Kinase Inhibited?
These assays measure the direct output of the kinase's enzymatic activity – the phosphorylation of a substrate.
-
Luminescence-Based ATP Depletion Assays (e.g., Kinase-Glo®): This widely used method quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[13][14][15]
-
Principle: Kinases consume ATP to phosphorylate their substrates.[1] The Kinase-Glo® reagent contains luciferase and its substrate, luciferin. The amount of light produced by the luciferase reaction is directly proportional to the amount of ATP present.[1][13] Therefore, high kinase activity results in low luminescence, and inhibition of the kinase leads to a higher luminescent signal.[1][15] This "add-mix-read" format is simple, robust, and amenable to high-throughput screening (HTS).[15]
-
-
Luminescence-Based ADP Formation Assays (e.g., ADP-Glo™): As an alternative to measuring ATP depletion, this assay quantifies the amount of ADP produced during the kinase reaction.[16]
-
Principle: The ADP-Glo™ assay is a two-step process. First, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent converts the ADP generated by the kinase back to ATP, which is then used in a luciferase reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus, to the kinase activity.[1][16]
-
3. Downstream Signaling & Phenotypic Assays: What is the Cellular Consequence?
These assays measure the biological outcome of kinase inhibition.
-
Phospho-Substrate Detection: These assays quantify the phosphorylation of a specific downstream substrate of the target kinase using phospho-specific antibodies.[6][17] This provides a direct measure of the inhibition of a specific signaling pathway. Detection methods are varied and include ELISA, Western blotting, and flow cytometry.[17][18]
-
Cell Proliferation/Viability Assays: For kinases implicated in cell survival and proliferation (e.g., oncogenic kinases), a straightforward readout is the effect of inhibition on cell viability.[6][17] For example, the Ba/F3 cell proliferation assay is a classic system where the survival of these IL-3 dependent cells is made dependent on the activity of a transfected oncogenic kinase.[6][17]
Pillar 2: In-Depth Protocol - A Luminescence-Based Cell Assay for a Model Kinase
Here, we provide a detailed protocol for developing a cell-based assay for an exemplary kinase, such as a member of the frequently dysregulated MAPK or PI3K/AKT pathways, using the Kinase-Glo® platform.[19][20]
Signaling Pathway Overview: The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[20][21] Its hyperactivation is a common feature in many cancers.[19][21]
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell survival.
Experimental Workflow
Caption: General workflow for a cell-based kinase inhibitor assay.
Detailed Step-by-Step Protocol
Materials:
-
Human cell line expressing the target kinase (e.g., HEK293, or a cancer cell line with an activated pathway).
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
White, opaque 96-well or 384-well assay plates suitable for luminescence.
-
Novel kinase inhibitor and reference inhibitor (positive control).
-
Dimethyl sulfoxide (DMSO).[22]
-
Kinase-Glo® Luminescent Kinase Assay Kit (e.g., from Promega).[13]
-
Multichannel pipette or automated liquid handler.
-
Luminometer plate reader.
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a predetermined optimal density (see Optimization section).
-
Seed cells into the wells of a white, opaque multiwell plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of the novel kinase inhibitor and a reference inhibitor in 100% DMSO.
-
Perform serial dilutions of the compounds in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%, as higher concentrations can be toxic to cells.[22]
-
Carefully remove the medium from the cells and add the medium containing the diluted compounds. Include "vehicle control" wells (medium with DMSO only) and "no cell" wells (medium only) for background subtraction.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO2 for a predetermined optimal time (e.g., 1 to 24 hours). This allows for compound uptake and interaction with the target kinase.
-
-
Assay Detection:
-
Equilibrate the assay plate and the Kinase-Glo® reagent to room temperature.[23]
-
Add a volume of Kinase-Glo® reagent equal to the volume of medium in each well.[14] This reagent lyses the cells and initiates the luminescent reaction.
-
Mix the contents on an orbital shaker for 2 minutes to ensure complete lysis and signal generation.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[23]
-
Measure luminescence using a plate reader.
-
Pillar 3: A Self-Validating System - Assay Optimization and Validation
A robust and reliable assay is the result of careful optimization and stringent validation.
Assay Optimization
Several parameters should be optimized to ensure the assay is sensitive, reproducible, and provides a sufficient signal window.[23][24]
| Parameter | Rationale | Typical Range/Method |
| Cell Density | To ensure a linear and robust signal without over-confluency or cell stress. | Test a range of cell densities (e.g., 2,500 to 20,000 cells/well) and select the density that provides the best signal-to-background ratio. |
| Inhibitor Incubation Time | To allow sufficient time for the compound to enter the cells and inhibit the kinase, leading to a measurable change in ATP levels. | Perform a time-course experiment (e.g., 1, 2, 6, 12, 24 hours) with a known inhibitor to determine the optimal incubation time. |
| ATP Concentration | For biochemical assays, ATP should be titrated. In cell-based assays, endogenous ATP is used, but it's crucial to ensure the assay format is suitable for these levels. | The Kinase-Glo® platform has different formats for varying ATP concentrations (up to 500µM).[14][15] |
| DMSO Tolerance | To determine the maximum DMSO concentration that does not affect cell viability or kinase activity. | Test a range of DMSO concentrations (e.g., 0.1% to 2%) and select the highest concentration with no adverse effects, typically ≤0.5%.[22] |
Assay Validation: Quantifying Performance
Once optimized, the assay must be validated to ensure its suitability for screening and inhibitor characterization.
1. Z'-Factor: The Z'-factor is a statistical parameter that determines the quality and robustness of an assay for HTS.[23] It reflects the separation between the positive and negative controls.
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Interpretation:
-
Z' > 0.5: An excellent assay.[25]
-
0 < Z' < 0.5: A marginal assay.
-
Z' < 0: The assay is not suitable for screening.
-
2. IC50 Determination: The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[26]
-
Procedure: A dose-response curve is generated by plotting the percentage of kinase inhibition against a range of inhibitor concentrations. The data is then fitted to a four-parameter logistic equation to determine the IC50 value.[27]
Validation Logic
Caption: Logical flow for cell-based assay validation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Variability | Inconsistent cell seeding, pipetting errors, edge effects.[7][27] | Use a multichannel pipette or automated dispenser; avoid using the outer wells of the plate or fill them with sterile buffer.[27] |
| Low Signal-to-Background | Insufficient cell number, low kinase activity, suboptimal reagent concentration. | Optimize cell density; ensure the chosen cell line has adequate target kinase expression and activity. |
| Inconsistent IC50 Values | Compound instability or insolubility, incorrect incubation time, cell passage number variation.[28] | Check compound solubility in the assay medium; re-optimize incubation time; use cells within a consistent passage number range.[28][29] |
Conclusion
The development of a robust and validated cell-based assay is a critical step in the discovery of novel kinase inhibitors. By carefully selecting the appropriate assay technology, meticulously optimizing experimental conditions, and rigorously validating the assay's performance, researchers can generate high-quality, physiologically relevant data. This, in turn, facilitates a more accurate assessment of a compound's potential as a therapeutic agent and accelerates the journey from the laboratory to the clinic.
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Reaction Biology. (n.d.). Exploring Kinase Inhibitor Selectivity and Affinity in Live Cells Using NanoBRET. Retrieved from [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
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Lab Manager Magazine. (2017, November 27). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Retrieved from [Link]
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Norecopa. (2018, January 23). NanoBRET: A Quantitative Technique to Measure Kinase Target Engagement in Live Cells. Retrieved from [Link]
- Robers, M. B., et al. (2019). NanoBRET™ Live-Cell Kinase Selectivity Profiling Adapted for High-Throughput Screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 735-744. (Note: A direct link to the full text is not provided, so a general reference is made based on the provided search result.)
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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DiscoveRx. (2017, September 22). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Retrieved from [Link]
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Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]
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Assay Guidance Manual. (2012, May 1). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. Retrieved from [Link]
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INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
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AME Publishing Company. (n.d.). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Retrieved from [Link]
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Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
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Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Retrieved from [Link]
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Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Retrieved from [Link]
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Deng, L. (n.d.). Analyzing Cancer Signaling: Pathways, Targets and Therapeutic Advances. Retrieved from [Link]
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MDPI. (n.d.). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. Retrieved from [Link]
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Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
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National Institutes of Health. (n.d.). Kinases and Cancer. PubMed Central. Retrieved from [Link]
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Axion BioSystems. (n.d.). Validation of an Impedance-based Cytotoxicity Assay for High Throughput Screening. Retrieved from [Link]
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National Institutes of Health. (n.d.). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. PubMed Central. Retrieved from [Link]
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National Institutes of Health. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of Diaminopyrimidine Libraries
Introduction: The Significance of Diaminopyrimidine Scaffolds and High-Throughput Screening
The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the hinge-binding motif of ATP and effectively target the active sites of numerous protein kinases.[1][2][3] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Consequently, libraries of diaminopyrimidine derivatives represent a rich source of potential therapeutic agents.[2][3]
High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hit" compounds that modulate the activity of a biological target.[6][7] This guide provides a detailed overview of robust HTS methods and detailed protocols specifically tailored for the screening of diaminopyrimidine libraries, with a primary focus on kinase inhibition and cell-based assays. As a Senior Application Scientist, this document is designed to provide not just the procedural steps, but the underlying rationale to empower researchers to design, execute, and validate their screening campaigns with confidence.
Strategic Assay Selection for Diaminopyrimidine Libraries
The success of any HTS campaign hinges on the selection of an appropriate assay. For diaminopyrimidine libraries, the primary targets are often ATP-dependent enzymes, most notably protein kinases. The choice between a biochemical (target-based) and a cell-based (phenotypic) assay is a critical first step.
-
Biochemical Assays: These assays directly measure the interaction between the compound and a purified target protein (e.g., a kinase). They are essential for identifying direct inhibitors and are generally less prone to artifacts related to cell permeability or off-target effects.[8]
-
Cell-Based Assays: These assays measure the effect of a compound on a cellular process (e.g., proliferation, apoptosis, or pathway activation). They provide immediate insight into a compound's biological activity in a more physiological context, accounting for factors like membrane permeability and metabolic stability.[4]
A comprehensive screening strategy often employs both approaches: a primary biochemical screen to identify direct binders, followed by a secondary cell-based assay to confirm cellular activity and filter out compounds with poor pharmacological properties.
Workflow for a Typical HTS Campaign
The following diagram illustrates a standard workflow from primary screening to hit validation.
Caption: A typical HTS workflow from primary screen to lead optimization.
Part 1: Biochemical HTS Assays for Kinase Inhibition
Given that diaminopyrimidines are often designed as ATP-competitive kinase inhibitors, biochemical assays that directly measure kinase activity are paramount.[3] The ideal assay is universal, sensitive, robust, and amenable to miniaturization (384- or 1536-well formats).
Luminescence-Based ADP Quantitation: The ADP-Glo™ Kinase Assay
Principle of Causality: The ADP-Glo™ Kinase Assay is a universal method because it measures the formation of ADP, a product common to all kinase reactions.[9][10][11] The assay is performed in two steps: first, remaining ATP from the kinase reaction is depleted; second, the ADP generated is converted back to ATP, which is then quantified using a luciferase/luciferin reaction.[11] The amount of light produced is directly proportional to the kinase activity. This "glow-type" luminescence is stable, providing flexibility in plate reading.[5]
Application Protocol: ADP-Glo™ Kinase Assay
-
Objective: To determine the inhibitory effect of diaminopyrimidine compounds on a specific protein kinase.
-
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)[12]
-
Kinase of interest, with its corresponding substrate and kinase-specific reaction buffer.
-
White, opaque 384-well assay plates (e.g., Corning #3570).
-
Multichannel pipettes or automated liquid handlers.
-
Plate shaker.
-
Luminometer.
-
-
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the diaminopyrimidine library compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each compound dilution into the wells of the 384-well plate. Include wells for positive controls (no inhibitor, 100% activity) and negative controls (no enzyme, 0% activity).
-
Kinase Reaction Setup: Prepare a 2X kinase/substrate master mix in the appropriate kinase reaction buffer.
-
Initiate Kinase Reaction: Add 5 µL of the 2X kinase/substrate mix to each well containing the compounds. This initiates the kinase reaction.
-
Incubation: Mix the plate on a plate shaker for 30-60 seconds and then incubate at room temperature for the desired reaction time (typically 60 minutes). The optimal time depends on the specific kinase's activity and should be determined during assay development.
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.
-
Incubation: Mix the plate and incubate at room temperature for 40 minutes.
-
Convert ADP to ATP & Detect: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains the luciferase/luciferin mix to produce a luminescent signal.
-
Final Incubation: Mix the plate and incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[9]
-
Data Acquisition: Read the luminescence on a plate reader. The signal is stable for several hours.[13]
-
Proximity-Based Assays: AlphaScreen® Technology
Principle of Causality: AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based chemistry that measures molecular interactions in a microplate format.[14] For a kinase assay, a biotinylated substrate is captured by Streptavidin-coated "Donor" beads, and a phospho-specific antibody is captured by Protein A-coated "Acceptor" beads.[15] When the kinase phosphorylates the substrate, the antibody binds, bringing the Donor and Acceptor beads into close proximity (≤200 nm).[16] Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a cascade of energy transfer that results in light emission at 520-620 nm.[14] Inhibition of the kinase prevents this interaction, leading to a decrease in signal.
Caption: Principle of the AlphaScreen kinase inhibition assay.
Application Protocol: AlphaScreen® Kinase Assay
-
Objective: To identify inhibitors of a specific kinase using a proximity-based assay.
-
Materials:
-
AlphaScreen® GST Detection Kit (PerkinElmer) or similar, including Streptavidin Donor Beads and Protein A Acceptor Beads.[17]
-
Biotinylated kinase substrate.
-
Phospho-specific antibody.
-
Purified kinase.
-
White, opaque 384-well ProxiPlates (PerkinElmer).
-
Plate reader with AlphaScreen® detection capability (e.g., EnVision®).
-
-
Step-by-Step Methodology:
-
Compound Plating: As described in the ADP-Glo™ protocol, plate serial dilutions of library compounds into assay plates.
-
Kinase Reaction: Add the kinase, biotinylated substrate, and ATP to the wells. Incubate for 60-90 minutes at room temperature to allow for phosphorylation.
-
Detection Mix Preparation: In a separate tube and under subdued light, prepare a mix of the phospho-specific antibody and the Protein A Acceptor beads. Incubate for 30 minutes. Then, add the Streptavidin Donor beads to this mix.
-
Stop Reaction and Add Detection Mix: Add a stop buffer (e.g., EDTA) to the kinase reaction, followed by the prepared bead/antibody detection mix.
-
Final Incubation: Seal the plate to protect from light and incubate at room temperature for at least 60 minutes to allow the beads to come to equilibrium.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Comparison of Biochemical HTS Technologies
| Assay Technology | Principle | Throughput | Advantages | Disadvantages |
| ADP-Glo™ | Luminescence (ADP detection) | Very High | Universal for any kinase, high signal-to-background, stable signal.[5] | Indirect measurement, multi-step process. |
| AlphaScreen® | Proximity-based Luminescence | Very High | Homogeneous "add-and-read" format, highly sensitive.[14] | Requires specific antibodies and biotinylated substrates, potential for compound interference.[14] |
| TR-FRET | Time-Resolved FRET | Very High | Homogeneous, ratiometric measurement reduces interference.[18][19] | Requires specific antibodies and fluorescently labeled substrates.[20] |
| Mobility Shift | Electrophoretic Separation | High | Direct measurement of substrate and product, low false-positive rate.[21][22] | Requires specialized microfluidics instrumentation.[23] |
| SPA | Radiometric Proximity | High | Direct detection using radiolabeled ATP, no need for specific antibodies.[24][25] | Requires handling of radioactive materials, lower throughput than other methods.[24] |
Part 2: Cell-Based HTS Assays
Cell-based assays are crucial for validating hits from primary biochemical screens. They provide data on compound potency in a physiological environment, inherently testing for cell permeability and potential cytotoxicity.
Cell Viability/Cytotoxicity: The CellTiter-Glo® Luminescent Assay
Principle of Causality: Many diaminopyrimidine-based kinase inhibitors are developed as anti-cancer agents.[2] Therefore, a primary desired outcome is the inhibition of cancer cell proliferation or the induction of cell death. The CellTiter-Glo® assay quantifies cell viability by measuring intracellular ATP levels.[26][27] The reagent contains a thermostable luciferase that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is a direct indicator of the number of metabolically active, viable cells.[13][28]
Application Protocol: CellTiter-Glo® Cell Viability Assay
-
Objective: To measure the anti-proliferative effect of diaminopyrimidine compounds on a cancer cell line.
-
Materials:
-
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Dilute to the desired density (e.g., 5,000 cells/well in 100 µL for a 96-well plate) and seed into the assay plates.
-
Cell Adherence: Incubate the plates for 24 hours in a 37°C, 5% CO₂ incubator to allow cells to adhere and resume normal growth.
-
Compound Treatment: Add various concentrations of the diaminopyrimidine compounds to the cells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Return plates to the incubator for a period relevant to the cell doubling time and expected mechanism of action (typically 48-72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plates to room temperature for approximately 30 minutes.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[28]
-
Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][26]
-
Data Acquisition: Record luminescence using a plate reader. The resulting signal is proportional to the number of viable cells.
-
Part 3: Biophysical Methods for Hit Validation and Fragment Screening
Diaminopyrimidine libraries can contain smaller, fragment-like molecules. Biophysical techniques are highly sensitive methods for detecting the direct binding of these, often weak-affinity, compounds to the target protein, providing an essential orthogonal validation of HTS hits.[29][30]
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
Principle of Causality: TSA measures the change in the thermal stability of a protein upon ligand binding.[29] A fluorescent dye (e.g., SYPRO Orange) binds to hydrophobic regions of the protein that become exposed as the protein unfolds with increasing temperature. A bound ligand stabilizes the protein's structure, increasing its melting temperature (Tm). This shift in Tm (ΔTm) confirms direct binding of the compound to the target protein. This method is a powerful secondary screen to eliminate false positives from primary assays that are caused by assay interference.
Application Protocol: Thermal Shift Assay (TSA)
-
Objective: To confirm the direct binding of hit compounds to the target kinase.
-
Materials:
-
Purified kinase protein.
-
SYPRO Orange dye (Thermo Fisher Scientific).
-
Real-time PCR instrument with a thermal ramping capability.
-
Appropriate assay buffer.
-
Hit compounds from the primary screen.
-
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a master mix containing the purified kinase protein and SYPRO Orange dye in the assay buffer.
-
Compound Addition: Dispense the master mix into the wells of a 96- or 384-well PCR plate. Add the hit compounds at a final concentration typically between 10-50 µM. Include a DMSO vehicle control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature, for example, from 25°C to 95°C at a rate of 1°C/minute, while continuously monitoring fluorescence.
-
Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition in the unfolding curve. Calculate the ΔTm by subtracting the Tm of the vehicle control from the Tm of each compound-treated sample. A significant positive ΔTm indicates ligand binding and stabilization.
-
References
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Dunne, J., et al. (2012). Back to basics: label-free technologies for small molecule screening. PubMed. [Link]
-
Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Drug Target Review. [Link]
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PubChem. Mobility-Shift kinase assay: Compounds of the examples provided herein were assessed for their ability to inhibit Syk kinase by utilizing Caliper Life Sciences' proprietary LabChip technology. PubChem. [Link]
-
Ciulli, A., et al. (2011). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences. [Link]
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Eglen, R. M., et al. (2008). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. [Link]
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BMG Labtech. (2020). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]
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ResearchGate. Scintillation Proximity Assays in High-Throughput Screening. ResearchGate. [Link]
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Niles, A. L., et al. (2010). High-throughput assessment of Mammalian cell viability by determination of adenosine triphosphate levels. PubMed. [Link]
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Colas, P. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. PMC - PubMed Central. [Link]
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Eglen, R. M., & Reisine, T. (2008). The use of AlphaScreen technology in HTS: current status. Current Chemical Genomics. [Link]
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Nanosyn. Technology. Nanosyn. [Link]
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Wikipedia. Scintillation proximity assay. Wikipedia. [Link]
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Sun, S., et al. (2013). Application of scintillation proximity assay in drug discovery. PubMed. [Link]
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ACS Publications. (2005). Mass Spectrometric Techniques for Label-free High-Throughput Screening in Drug Discovery. Analytical Chemistry. [Link]
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MDPI. (2023). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. MDPI. [Link]
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Du, X., et al. (2014). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. NIH. [Link]
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Zhao, G., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. PubMed. [Link]
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Agilent. (2012). Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay. Agilent. [Link]
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Halai, R., & Cooper, M. A. (2012). Using label-free screening technology to improve efficiency in drug discovery. PubMed. [Link]
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Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
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BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
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YouTube. (2024). Scintillation proximity assay. What it is, how it works and what it is used for. YouTube. [Link]
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ResearchGate. SpeedScreen: Label-free liquid chromatography-mass spectrometry-based high-throughput screening for the discovery of orphan protein ligands. ResearchGate. [Link]
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Eurofins DiscoverX. Biophysics for Successful Drug Discovery Programs. Eurofins DiscoverX. [Link]
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Sygnature Discovery. Fragment Screening. Sygnature Discovery. [Link]
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Drug Target Review. (2015). Label-free technologies for monitoring drug interactions. Drug Target Review. [Link]
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Goldstein, D. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. [Link]
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ACS Publications. (2020). Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. ACS Medicinal Chemistry Letters. [Link]
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NIH. (2021). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. PMC - PubMed Central. [Link]
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Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
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Coyle, J., & Walser, R. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. PubMed. [Link]
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ResearchGate. Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. ResearchGate. [Link]
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MICROMACHINES. CONCENTRATION ENHANCED MOBILITY-SHIFT ASSAY WITH APPLICATIONS TO APTAMER-BASED BIOMARKER DETECTION AND KINASE PROFILING. MICROMACHINES. [Link]
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Conquer Scientific. Caliper Life Sciences Kinase Enzyme Desktop Profiler System. Conquer Scientific. [Link]
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Application Notes & Protocols: A Guide to the Experimental Evaluation of Antifolate Activity
Introduction: The Critical Role of Folate Metabolism and its Inhibition
Antifolates are a cornerstone class of antimetabolite drugs that function by interfering with the metabolic pathways of folic acid (vitamin B9).[1][2] Folic acid is not biologically active itself; it must be reduced to its active form, tetrahydrofolate (THF), to participate in cellular metabolism. THF and its derivatives, collectively known as folates, are essential cofactors that donate one-carbon units for the synthesis of critical cellular building blocks.[3] These processes include the de novo synthesis of purines (adenine and guanine) and thymidylate, which are indispensable for DNA and RNA synthesis and repair.[1][3]
Because of their central role in nucleotide biosynthesis, the disruption of folate pathways has a profound impact on rapidly proliferating cells, which have a high demand for DNA replication. This vulnerability is exploited in the treatment of cancer and various infectious diseases caused by bacteria, protozoa, and fungi.[1][4][5] The primary enzymatic targets for most antifolate drugs are Dihydrofolate Reductase (DHFR) and, in some cases, Thymidylate Synthase (TS).[1][6] DHFR is a crucial enzyme responsible for regenerating the active THF pool from dihydrofolate (DHF).[4][7] Inhibition of DHFR leads to a depletion of intracellular THF, stalling DNA synthesis and triggering cell cycle arrest and apoptosis, a phenomenon often described as "thymineless death".[4][8]
This technical guide provides a comprehensive overview of the principal experimental protocols used to identify and characterize the activity of novel antifolate compounds. We will delve into both direct enzymatic assays that measure inhibitor-target engagement and cell-based assays that assess the compound's efficacy in a biological context, accounting for critical factors such as cell permeability and potential resistance mechanisms.[9]
The Folate Metabolic Pathway: A Map of Antifolate Action
To effectively test for antifolate activity, a clear understanding of the target pathway is essential. The diagram below illustrates the central role of DHFR in maintaining the pool of tetrahydrofolate (THF) required for the synthesis of purines and thymidylate—the building blocks of DNA. Antifolates like methotrexate directly inhibit DHFR, breaking the cycle and depleting the THF cofactors necessary for cellular proliferation.
Caption: The Folate Metabolic Pathway and Point of DHFR Inhibition.
Part 1: Enzymatic Assays for Direct Inhibitor Characterization
The most direct method to confirm that a compound acts as an antifolate is to measure its ability to inhibit the activity of a key enzyme in the pathway. The Dihydrofolate Reductase (DHFR) inhibition assay is the gold-standard biochemical approach for this purpose.
Principle of the DHFR Inhibition Assay
The activity of DHFR is measured by monitoring the oxidation of its cofactor, NADPH, to NADP+.[10] NADPH has a distinct absorbance peak at 340 nm, whereas NADP+ does not. Therefore, the enzymatic activity of DHFR can be quantified by measuring the rate of decrease in absorbance at 340 nm over time.[11] A potent inhibitor of DHFR will slow or halt this decrease. This assay is highly adaptable for high-throughput screening in a 96-well microplate format.[12][13]
Detailed Protocol: Spectrophotometric DHFR Inhibition Assay
This protocol is adapted for a 96-well plate format to screen for DHFR inhibitors.[11]
1. Reagent Preparation:
-
DHFR Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5, containing 1 mM DTT. Prepare fresh and keep on ice.
-
DHFR Enzyme Stock: Reconstitute purified human DHFR enzyme in DHFR Assay Buffer to a stock concentration of 1 U/mL. Aliquot and store at -80°C.
-
NADPH Stock (10 mM): Reconstitute NADPH powder in DHFR Assay Buffer. Determine the precise concentration spectrophotometrically (extinction coefficient at 340 nm is 6220 M⁻¹cm⁻¹). Aliquot and store at -20°C, protected from light.[11]
-
DHFR Substrate (Dihydrofolate, DHF) Stock (2 mM): Dissolve DHF in DHFR Assay Buffer containing 10 mM 2-mercaptoethanol. DHF is unstable, so prepare this solution fresh on the day of the experiment and protect it from light.
-
Test Compound (100X): Dissolve test compounds in 100% DMSO to a concentration 100 times the highest desired final assay concentration.
-
Positive Control (Methotrexate, 100X): Prepare a 100-fold dilution series of methotrexate (MTX) in DMSO. MTX is a potent, well-characterized DHFR inhibitor.[11]
2. Assay Procedure in a 96-Well UV-Transparent Plate:
| Well Type | Component 1 | Component 2 | Component 3 | Component 4 |
| Test Compound | 2 µL of 100X Test Compound | 98 µL of Diluted DHFR Enzyme | 40 µL of Diluted NADPH | 60 µL of Diluted DHF |
| Enzyme Control (EC) | 2 µL of DMSO | 98 µL of Diluted DHFR Enzyme | 40 µL of Diluted NADPH | 60 µL of Diluted DHF |
| Inhibitor Control (IC) | 2 µL of 100X Methotrexate | 98 µL of Diluted DHFR Enzyme | 40 µL of Diluted NADPH | 60 µL of Diluted DHF |
| Background Control | 2 µL of DMSO | 100 µL of DHFR Assay Buffer | 40 µL of Diluted NADPH | 60 µL of Diluted DHF |
Step-by-Step Workflow:
-
Prepare Working Solutions: On the day of the experiment, prepare the following dilutions in DHFR Assay Buffer and keep on ice:
-
Plate Setup: Add 2 µL of the appropriate 100X Test Compound, DMSO (for EC and Background), or Methotrexate (for IC) to the designated wells of a 96-well plate.
-
Enzyme Addition: Add 98 µL of the diluted DHFR enzyme to the Test, EC, and IC wells. Add 100 µL of DHFR Assay Buffer to the Background Control wells.
-
Pre-incubation: Mix the plate gently and incubate at room temperature for 10-15 minutes to allow inhibitors to bind to the enzyme.
-
Cofactor Addition: Add 40 µL of diluted NADPH to all wells. Mix thoroughly.
-
Initiate Reaction: The reaction is initiated by adding 60 µL of the diluted DHF substrate to all wells. The total reaction volume should be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm. Measure the absorbance every 30 seconds for 10-20 minutes at room temperature.[12]
3. Data Analysis:
-
Calculate Reaction Rate (V): For each well, determine the rate of reaction by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition:
-
Activity (%) = [(V_EC - V_Sample) / V_EC] x 100
-
-
Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Caption: Workflow for a DHFR Enzymatic Inhibition Assay.
Part 2: Cell-Based Assays for Determining Cellular Efficacy
While enzymatic assays are essential for confirming direct target inhibition, they do not provide information on a compound's ability to enter a cell and exert its effect in a complex biological environment. Cell-based assays are therefore a critical next step to evaluate properties like membrane permeability, susceptibility to efflux pumps, and intracellular metabolic activation or deactivation.[15]
Protocol 1: Antiproliferation Assay
This assay measures the ability of a compound to inhibit the growth and division of cells, which is the ultimate downstream effect of successful folate pathway inhibition.
Principle: By disrupting DNA synthesis, antifolates cause cell cycle arrest, primarily in the S-phase, and inhibit cell proliferation.[8] This can be quantified by measuring cell viability or DNA synthesis after a set incubation period. Common readout methods include MTT/XTT assays (measuring metabolic activity) or BrdU/EdU incorporation assays (measuring DNA synthesis).[8][16]
Detailed Protocol: Cell Proliferation Assay using MTT
1. Cell Culture and Seeding:
-
Select an appropriate cell line (e.g., HeLa or A549 for cancer; Bacillus subtilis for bacteria).[17]
-
Culture cells to ~70-80% confluency in their recommended growth medium.
-
Trypsinize (for adherent cells), count, and seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow cells to attach and resume growth.
2. Compound Treatment:
-
Prepare a serial dilution of the test antifolate compound in the appropriate cell culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (methotrexate).
-
Incubate the plate for 48-72 hours. The incubation time should be sufficient for at least two cell doublings in the control group.[16]
3. MTT Readout:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Add 100 µL of MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight in the incubator or for a few hours at room temperature with gentle shaking to fully dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% Growth Inhibition) or IC₅₀ value.
Protocol 2: Folate Rescue Assay for Mechanism Confirmation
A key experiment to validate that a compound's antiproliferative activity is specifically due to targeting the folate pathway is the "rescue" assay.
Principle: If a compound inhibits cell growth by blocking DHFR, this effect should be reversible by supplying the cells with a downstream product of the folate pathway that bypasses the enzymatic block. Folinic acid (leucovorin) is a reduced folate that can be directly utilized by cells for nucleotide synthesis, thereby "rescuing" them from the effects of a DHFR inhibitor.[18]
Detailed Protocol:
-
Setup: Perform the antiproliferation assay as described above.
-
Parallel Treatments: For each concentration of your test compound, set up two parallel treatment conditions:
-
Condition A: Test compound alone.
-
Condition B: Test compound + a fixed, non-toxic concentration of folinic acid (e.g., 10 µM).
-
-
Incubation and Readout: Incubate the plates and perform the MTT readout as previously described.
-
Data Analysis:
-
Calculate and plot the dose-response curves for both conditions (with and without folinic acid) on the same graph.
-
Interpretation: A significant rightward shift in the IC₅₀ value in the presence of folinic acid provides strong evidence that the compound's primary mechanism of action is the inhibition of the folate pathway. If there is no shift, the compound likely acts through a different mechanism.
-
Caption: Logic of the Folate Rescue Assay.
Part 3: Characterizing and Overcoming Antifolate Resistance
A major challenge in antifolate therapy is the development of drug resistance.[2] Understanding if a new compound is susceptible to known resistance mechanisms is crucial for its development. Common mechanisms of resistance to classical antifolates like methotrexate include:
-
Mutations in the target DHFR enzyme that reduce drug binding affinity.[9][19]
-
Gene amplification leading to overexpression of the DHFR enzyme.[9][19]
-
Impaired drug transport into the cell due to mutations or reduced expression of folate transporters like the reduced folate carrier (RFC).[9][20]
-
Defective polyglutamation of the drug inside the cell, which is necessary for its retention and full activity.[9][15]
Experimental Approach: Comparative Potency in Resistant Cell Lines
A straightforward method to assess potential cross-resistance is to compare the antiproliferative activity of a novel compound against a parental, drug-sensitive cell line and its derived subline that has known resistance to methotrexate.
Protocol:
-
Obtain Cell Lines: Acquire a pair of well-characterized cell lines, such as a wild-type cancer cell line and a methotrexate-resistant (MTX-R) variant.
-
Perform Parallel Assays: Conduct the antiproliferation assay (as described in Part 2) simultaneously on both the sensitive (parental) and resistant cell lines.
-
Data Analysis:
-
Determine the IC₅₀ value for your test compound in both cell lines.
-
Calculate the Resistance Factor (RF) : RF = IC₅₀ (Resistant Line) / IC₅₀ (Sensitive Line)
-
Interpretation of Results:
| Resistance Factor (RF) | Interpretation | Implication for Novel Compound |
| RF ≈ 1 | No cross-resistance observed. | The compound may overcome the specific resistance mechanism present in the MTX-R line. |
| RF > 10 | Significant cross-resistance. | The compound is likely affected by the same resistance mechanism as methotrexate. |
| 1 < RF < 10 | Partial cross-resistance. | The compound may be partially affected by the resistance mechanism. |
This comparative analysis provides critical early insights into whether a new antifolate might offer an advantage over existing therapies in a clinically relevant resistance setting.[9]
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Application Notes and Protocols for Evaluating the Efficacy of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol
A Senior Application Scientist's Guide to Characterizing a Novel Diaminopyrimidine Derivative
Abstract
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic efficacy of the novel compound, 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol. While specific biological data for this exact molecule is not yet publicly available, its chemical structure, featuring a 2,4-diaminopyrimidine core linked to a 2,6-dimethoxyphenol moiety, provides a strong rationale for investigating its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent. The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore known to target key enzymes such as kinases and dihydrofolate reductase (DHFR)[1][2][3]. Concurrently, phenolic compounds, including those with a 2,6-dimethoxyphenol structure, are recognized for their antioxidant and anti-inflammatory properties[4].
This guide presents a tiered, multi-faceted approach to elucidating the compound's mechanism of action and therapeutic potential. We will detail robust cell culture models and protocols for a systematic evaluation, beginning with broad-spectrum anti-proliferative screening and progressing to more nuanced mechanistic and target-based assays. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.
Introduction: Deconstructing the Therapeutic Potential
The chemical architecture of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol suggests a multi-modal mechanism of action. Understanding the contribution of each component is key to a logical and efficient evaluation.
-
The 2,4-Diaminopyrimidine Scaffold: A Privileged Structure. This heterocyclic motif is a cornerstone in modern drug discovery[3]. Its ability to form critical hydrogen bonds allows it to act as a competitive inhibitor for a range of enzymes, most notably:
-
Protein Kinases: The diaminopyrimidine core can mimic the adenine hinge-binding motif of ATP, enabling the design of potent kinase inhibitors targeting pathways involved in cell proliferation, survival, and inflammation[1][5][6][7][8].
-
Dihydrofolate Reductase (DHFR): This scaffold is also central to a class of DHFR inhibitors that disrupt folate metabolism, a pathway essential for DNA synthesis and cell proliferation. This has led to the development of anti-cancer and antimicrobial agents[2][9][10][11][12][13][14].
-
-
The 2,6-Dimethoxyphenol Moiety: A Modulator of Oxidative Stress and Inflammation. Phenolic compounds are well-documented for their ability to scavenge free radicals and modulate inflammatory pathways. The 2,6-dimethoxyphenol structure, in particular, has been associated with significant antioxidant and anti-inflammatory activities[4][15].
This structural combination prompts a hypothesis-driven investigation into three primary therapeutic areas: Oncology, Inflammation, and Neuroprotection.
Tier 1: Initial Evaluation of Anti-Proliferative Activity
The primary objective of this initial tier is to determine if 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol exhibits cytotoxic or cytostatic effects on cancer cells. A panel of cancer cell lines representing different tumor types is recommended for initial screening.
Recommended Cell Culture Models for Anti-Cancer Screening
The choice of cell lines should be guided by the desire for diversity in tissue origin and genetic background. A starting point could include lines from the NCI-60 panel, which are well-characterized and widely used in cancer drug screening[8][11][15].
| Cell Line | Cancer Type | Rationale |
| A549 | Non-small cell lung cancer | Commonly used, robust, and sensitive to a variety of anti-cancer agents.[6] |
| MCF-7 | Breast adenocarcinoma (ER+) | Represents hormone-dependent breast cancer.[15] |
| MDA-MB-231 | Breast adenocarcinoma (TNBC) | Represents aggressive, triple-negative breast cancer. |
| HCT-116 | Colorectal carcinoma | A well-characterized model for gastrointestinal cancers. |
| PC-3 | Prostate cancer | Androgen-independent prostate cancer model. |
| U-87 MG | Glioblastoma | Represents a highly aggressive and difficult-to-treat brain tumor. |
Protocol: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation[1][16]. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[9]
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium[16].
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium. It is advisable to start with a wide concentration range (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a no-cell control (medium only).
-
Carefully remove the old media and add 100 µL of the media containing the different concentrations of the compound to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well[9].
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals[9].
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution[1].
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570-590 nm using a microplate reader[1].
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Tier 2: Mechanistic Elucidation of Anti-Proliferative Effects
If significant anti-proliferative activity is observed in Tier 1, the next step is to investigate the underlying mechanism. A primary focus should be on determining if the compound induces apoptosis (programmed cell death).
Workflow for Apoptosis Investigation
Caption: Workflow for investigating apoptotic mechanisms.
Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V[5][10]. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity[2][5].
Materials:
-
Cells treated with the test compound (at IC50 and 2x IC50 concentrations) and vehicle control.
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Seed cells and treat with the compound as described for the MTT assay.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[2][6].
-
Add 400 µL of 1X Binding Buffer to each tube before analysis[2].
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
The cell populations will be distinguished as follows:
-
Protocol: Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. This assay measures the activity of specific caspases, such as the executioner caspases-3 and -7.
Materials:
-
Cell lysates from treated and control cells.
-
Caspase-Glo® 3/7 Assay Kit (Promega) or a similar fluorometric/colorimetric kit.
-
Luminometer or fluorometer.
Procedure (Example using Caspase-Glo® 3/7):
-
Assay Plate Setup:
-
Prepare a white-walled 96-well plate with cell cultures treated with the test compound.
-
Include a "no-cell" control for background measurement.
-
-
Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
Tier 3: Target Deconvolution and Further Mechanistic Studies
Based on the pro-apoptotic activity and the known targets of the diaminopyrimidine scaffold, further investigation into kinase inhibition or DHFR activity is warranted.
Investigating Kinase Inhibitory Potential
A broad-spectrum kinase inhibitor screen (e.g., using a commercial service) can identify potential kinase targets. If specific kinases are implicated, cellular assays to measure the phosphorylation of their downstream substrates via Western blotting or ELISA would be the next logical step.
Investigating DHFR Inhibitory Potential
A cell-free enzymatic assay using purified recombinant DHFR can directly measure the inhibitory activity of the compound. Cellular assays can be performed by co-incubating cells with the compound and folic acid or its downstream products to see if the cytotoxic effects can be rescued, which would suggest DHFR inhibition[12].
Evaluation of Anti-Inflammatory and Neuroprotective Potential
The 2,6-dimethoxyphenol moiety suggests that the compound may also possess anti-inflammatory and neuroprotective properties.
Cell Culture Models for Inflammation
-
LPS-stimulated Macrophages: Cell lines like RAW 264.7 or primary bone marrow-derived macrophages can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The efficacy of the test compound can be assessed by measuring the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Co-culture Systems: More complex models involving co-cultures of different cell types (e.g., intestinal epithelial cells and immune cells) can provide a more physiologically relevant system to study inflammation.
Cell Culture Models for Neuroprotection
-
Neuronal Cell Lines: Cell lines such as SH-SY5Y (human neuroblastoma) or HT22 (mouse hippocampal) are commonly used to model neuronal injury. Neurotoxicity can be induced using agents like glutamate, hydrogen peroxide (to model oxidative stress), or amyloid-beta peptides (to model Alzheimer's disease-like pathology). The neuroprotective effect of the compound is then measured by assessing cell viability (e.g., with an MTT assay).
-
Primary Neuronal Cultures: While more complex to maintain, primary neurons offer a more physiologically relevant model for neuroprotection studies.
-
Co-culture of Neurons and Glia: To model neuroinflammation, co-cultures of neurons with microglia and astrocytes can be utilized. The ability of the compound to protect neurons from inflammatory damage induced by activated glia can be assessed.
Conclusion
The structured, multi-tiered approach outlined in these application notes provides a robust framework for the initial characterization of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol. By systematically evaluating its anti-proliferative, pro-apoptotic, anti-inflammatory, and neuroprotective properties, researchers can efficiently elucidate its primary mechanism of action and identify the most promising therapeutic avenues for further development. The provided protocols, grounded in established scientific principles, are designed to yield reliable and reproducible data, paving the way for a comprehensive understanding of this novel compound's potential.
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MDPI. (n.d.). Cell-Based Glioma Models for Anticancer Drug Screening: From Conventional Adherent Cell Cultures to Tumor-Specific Three-Dimensional Constructs. Retrieved from [Link]
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Application Notes and Protocols for the Utilization of Animal Models in Preclinical Testing of Novel Anticancer Agents
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: Navigating the Preclinical Landscape
The journey of a novel anticancer agent from laboratory discovery to clinical application is a rigorous and complex process. Central to this endeavor is the preclinical evaluation phase, where the safety and efficacy of a potential therapeutic are meticulously assessed before human trials can commence. Animal models serve as the cornerstone of this critical stage, providing indispensable in vivo systems to study tumor biology, pharmacokinetics, pharmacodynamics, and therapeutic response.[1][2] The selection of an appropriate animal model is a pivotal decision that profoundly influences the translational relevance of preclinical findings.[3][4] An ill-suited model can lead to misleading results, contributing to the high attrition rates of oncology drugs in clinical trials.[5]
This guide is designed to provide researchers with a comprehensive understanding of the various animal models available for preclinical cancer research. It will delve into the nuances of each model, offering insights into their strengths and limitations, and provide detailed protocols for their application. The overarching goal is to empower researchers to make informed decisions in model selection and experimental design, thereby enhancing the predictive power of their preclinical studies.[5]
Ethical Considerations and the 3Rs Principle
All research involving animal models must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) are fundamental to the humane use of animals in research.[6]
-
Replacement: Utilizing non-animal methods whenever possible.
-
Reduction: Employing the minimum number of animals necessary to obtain scientifically valid data.
-
Refinement: Minimizing any potential pain, suffering, or distress to the animals.[6]
Researchers must adhere to institutional and national guidelines for animal welfare, such as those provided by the National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs) and the guidelines published by the National Cancer Research Institute.[6][7][8][9] Regular monitoring of animal health, the establishment of clear humane endpoints, and the use of appropriate anesthetics and analgesics are mandatory components of any preclinical study.[10]
Choosing the Right Battlefield: A Comparative Analysis of Preclinical Cancer Models
The selection of an animal model should be driven by the specific scientific questions being addressed. Each model possesses a unique set of characteristics that make it suitable for particular applications.
| Model Type | Key Characteristics | Advantages | Disadvantages | Best Suited For |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines implanted into immunodeficient mice.[3][4] | Cost-effective, rapid tumor growth, high reproducibility.[11][12] | Lack of tumor heterogeneity, poor representation of the tumor microenvironment (TME), grown in immunodeficient hosts.[3][13] | Initial efficacy screening, dose-ranging studies.[11] |
| Patient-Derived Xenograft (PDX) | Fragments of a patient's tumor directly implanted into immunodeficient mice.[13][14][15] | Preserves original tumor histology, genetic diversity, and TME components.[13][14] High predictive value for clinical outcomes.[13][16] | Technically demanding, expensive, variable engraftment rates, lack of a competent immune system.[3][14] | Co-clinical trials, biomarker discovery, personalized medicine studies.[13][16] |
| Syngeneic Models | Murine tumor cells implanted into immunocompetent mice of the same genetic background.[17][18][19] | Fully competent immune system, allows for the study of immuno-oncology agents.[17][20] | Mouse tumors may not fully recapitulate human cancer biology.[21] | Testing immunotherapies (e.g., checkpoint inhibitors, cancer vaccines).[17][18] |
| Genetically Engineered Mouse Models (GEMMs) | Mice with specific genetic alterations that lead to spontaneous tumor development.[22][23][24] | Tumors arise de novo in an immunocompetent host, closely mimicking human cancer progression and genetics.[22][23][25] | Time-consuming and expensive to generate, tumor development can be variable.[24] | Investigating cancer etiology, validating drug targets, studying tumor-TME interactions.[22][23] |
| Humanized Mouse Models | Immunodeficient mice engrafted with human immune cells or tissues.[26][27][28] | Enables the study of human-specific immunotherapies in an in vivo setting with a human immune system.[26][29][30] | Incomplete reconstitution of the human immune system, potential for graft-versus-host disease (GVHD).[28] | Evaluating human-specific antibodies, cell-based immunotherapies (e.g., CAR-T cells).[29][31] |
Visualizing the Preclinical Workflow
The following diagram illustrates a typical workflow for preclinical anticancer drug testing using various animal models.
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Application Notes & Protocols for Assessing the Antimicrobial Activity of Pyrimidine Derivatives
Introduction: The Antimicrobial Potential of Pyrimidine Derivatives
Pyrimidine, a fundamental heterocyclic aromatic compound, is a cornerstone of life itself, forming the backbone of nucleobases such as cytosine, thymine, and uracil in DNA and RNA. This inherent biological relevance has made pyrimidine and its synthetic derivatives a fertile ground for drug discovery. Researchers have successfully synthesized a vast library of pyrimidine-based compounds demonstrating a wide spectrum of pharmacological activities, including potent antimicrobial effects.[1][2][3][4] These derivatives often act by targeting essential microbial pathways, making them promising candidates in the urgent fight against antimicrobial resistance.
This guide provides a comprehensive overview of the essential techniques and detailed protocols for accurately assessing the in vitro antimicrobial activity of novel pyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them to ensure robust and reliable data generation.
Part 1: Foundational Screening - Identifying Antimicrobial Potential
The initial phase of screening aims to qualitatively determine if a pyrimidine derivative possesses any antimicrobial activity. These methods are designed for high-throughput and cost-effectiveness, allowing for the rapid evaluation of numerous compounds.
Agar Disk Diffusion (Kirby-Bauer Method)
The disk diffusion method is a venerable and widely used technique for preliminary susceptibility testing.[5][6] Its simplicity and scalability make it an ideal first-pass screening tool for new chemical entities like pyrimidine derivatives.
Scientific Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a target microorganism. The compound diffuses into the agar, creating a concentration gradient. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk.[5][7][8][9] The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.[9]
Application Notes:
-
Causality: The choice of Mueller-Hinton (MH) agar is critical. It is a non-selective, non-differential medium with low levels of sulfonamide, trimethoprim, and tetracycline inhibitors, ensuring that the observed antimicrobial effect is due to the test compound.[10] Its composition is also highly standardized, promoting reproducibility.[6]
-
Trustworthiness: Standardization is paramount. The inoculum density must be calibrated to a 0.5 McFarland standard to ensure a confluent lawn of growth.[6][11] The agar depth must be uniform (4.0 ± 0.5 mm) as it influences the rate of diffusion.[9] Adherence to guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is essential for data integrity.[9][12][13]
-
Insight: For pyrimidine derivatives, solubility can be a challenge. The choice of solvent to dissolve the compound is crucial and must be tested for its own antimicrobial activity (solvent control). Dimethyl sulfoxide (DMSO) is commonly used but should be used at a concentration that does not affect microbial growth.
Experimental Workflow: Agar Disk Diffusion
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Protocol: Agar Disk Diffusion
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[6]
-
Disk Application: Aseptically apply paper disks (6 mm) impregnated with a known concentration of the pyrimidine derivative onto the inoculated agar surface. Gently press each disk to ensure complete contact.[7] Also, apply a positive control disk (e.g., Ciprofloxacin) and a negative control disk (solvent only).
-
Incubation: Within 15 minutes of disk application, invert the plates and incubate under appropriate conditions (e.g., 35°C ± 2°C for 18-24 hours for most bacteria).[8]
-
Data Analysis: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a ruler or calipers.[8]
Thin-Layer Chromatography (TLC)-Direct Bioautography
This technique is particularly useful when screening crude extracts or mixtures of pyrimidine derivatives. It combines chromatographic separation with in situ biological detection, allowing for the identification of active compounds within a complex matrix.[14][15][16][17]
Scientific Principle: The mixture containing pyrimidine derivatives is first separated on a TLC plate. The developed plate is then treated with a microbial suspension. After incubation, the plate is sprayed with a viability indicator dye (e.g., a tetrazolium salt). Living microorganisms convert the dye into a colored formazan, coloring the plate. Zones where active antimicrobial compounds are present will appear as clear, colorless spots against a colored background.[17]
Application Notes:
-
Causality: TLC-Direct Bioautography (TLC-DB) is a powerful bioassay-guided fractionation tool. It avoids the time-consuming process of isolating every compound in a mixture for individual testing.[14]
-
Trustworthiness: The choice of mobile phase for TLC is critical to achieve good separation of the components. The microbial suspension must be dense enough to provide a uniform background color but not so dense that it obscures the inhibition zones.
-
Insight: This method is qualitative but provides valuable information on the number of active compounds in a mixture and their chromatographic properties (Rf values), which aids in their subsequent isolation and identification.
Protocol: TLC-Direct Bioautography
-
Chromatography: Spot the pyrimidine derivative sample onto a TLC plate (e.g., silica gel 60 F254). Develop the chromatogram using an appropriate solvent system.
-
Solvent Evaporation: Thoroughly dry the developed TLC plate in a sterile environment to remove all traces of the mobile phase, which could be toxic to the test microorganisms.
-
Inoculation: Immerse the TLC plate in a suspension of the test microorganism in a suitable broth.[17]
-
Incubation: Place the inoculated plate in a sterile, humid container and incubate under conditions suitable for microbial growth.
-
Visualization: After incubation, spray the plate with a solution of a viability indicator, such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for a few more hours until a background color develops.
-
Data Analysis: Identify the clear zones of inhibition and calculate their Rf values.
Part 2: Quantitative Assessment - Determining Potency
Once a pyrimidine derivative has shown promise in initial screens, the next step is to quantify its antimicrobial potency. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Broth Microdilution Method for MIC Determination
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[11][18][19] The MIC is defined as the lowest concentration of an antimicrobial agent that completely prevents the visible growth of a microorganism in vitro.[11][20][21]
Scientific Principle: A standardized microbial inoculum is added to wells of a microtiter plate containing serial dilutions of the pyrimidine derivative. Following incubation, the wells are observed for turbidity (visible growth). The lowest concentration of the compound that prevents turbidity is the MIC.[18][20]
Application Notes:
-
Causality: Using a 96-well microtiter plate format allows for the simultaneous testing of multiple compounds and concentrations, making it highly efficient.[22] The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended by CLSI for many bacteria, as divalent cations (Ca²⁺ and Mg²⁺) can influence the activity of certain classes of antimicrobials.[18]
-
Trustworthiness: A robust protocol includes several controls: a growth control (no compound), a sterility control (no inoculum), a positive control (a known antibiotic), and a negative control (solvent).[18] Visual reading can be subjective; therefore, using a microplate reader to measure absorbance (e.g., at 600 nm) can provide quantitative data.[22][23]
-
Insight: The MIC value is crucial for comparing the potency of different derivatives and for establishing a starting point for further studies. An agent is generally considered promising if it exhibits low MIC values.[20]
Data Presentation: Example MIC Data Table
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Pyrimidine-A | 8 | 16 | 32 |
| Pyrimidine-B | 2 | 4 | 8 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
Protocol: Broth Microdilution
-
Compound Preparation: Prepare a stock solution of the pyrimidine derivative. Perform two-fold serial dilutions in a 96-well microtiter plate using a suitable broth (e.g., CAMHB), typically starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).[22]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[21]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include growth, sterility, and positive/negative controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours).
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed.[21] Alternatively, read the optical density (OD) using a microplate reader.
Minimum Bactericidal Concentration (MBC) Determination
While the MIC indicates the concentration that inhibits growth (bacteriostatic), the MBC determines the concentration that kills the microorganism (bactericidal). The MBC is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[24][25]
Scientific Principle: The MBC test is an extension of the MIC test.[26] After determining the MIC, aliquots from the wells showing no visible growth are subcultured onto an agar medium that does not contain the test compound. After incubation, the number of surviving colonies is counted.
Application Notes:
-
Causality: This test is critical for understanding the nature of the antimicrobial activity. For certain severe infections, a bactericidal agent is preferred over a bacteriostatic one.
-
Trustworthiness: Accurate colony counting is essential. If the initial inoculum was standardized correctly, the number of colonies on the MBC plates can be directly related to the percentage of killed organisms.
-
Insight: An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[25][27] A higher ratio suggests that the compound is primarily bacteriostatic.
Experimental Workflow: MIC to MBC Determination
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Application Note: Formulation Development for Poorly Soluble Diaminopyrimidine Compounds
Abstract
Diaminopyrimidine derivatives represent a critical class of therapeutic agents, often acting as potent dihydrofolate reductase inhibitors used in antimicrobial and antineoplastic therapies.[1][2][3] A significant portion of new chemical entities within this class, however, exhibit poor aqueous solubility, categorizing them as BCS Class II or IV compounds.[4][5] This low solubility presents a major hurdle to achieving adequate oral bioavailability, limiting their therapeutic potential. This guide provides a comprehensive, logic-driven framework for researchers and formulation scientists to navigate the challenges of developing robust oral dosage forms for these molecules. We will delve into essential pre-formulation characterization, systematic formulation selection, and detailed protocols for three key enabling technologies: Amorphous Solid Dispersions (ASDs), Nanocrystals, and Lipid-Based Drug Delivery Systems (LBDDS). Each section is grounded in mechanistic principles and includes protocols for execution and critical analytical validation.
The Foundation: Critical Pre-formulation Studies
Before any formulation strategy can be rationally selected, a thorough understanding of the drug candidate's intrinsic physicochemical properties is paramount.[6][7] These pre-formulation studies are not merely data collection exercises; they provide the causal basis for all subsequent development decisions.[6]
Solubility and Ionization Behavior (pKa)
The diaminopyrimidine scaffold contains basic nitrogen atoms, making its aqueous solubility highly dependent on pH.[8] Determining the ionization constant (pKa) is the first critical step.
-
Causality: The pKa value dictates the pH at which the compound transitions between its less soluble, neutral form and its more soluble, ionized (protonated) form.[9] This information is crucial for:
-
Predicting solubility in different regions of the gastrointestinal (GI) tract (e.g., acidic stomach vs. neutral intestine).[7]
-
Assessing the feasibility of salt formation as a solubility enhancement strategy. A significant increase in solubility at a pH below the pKa is a strong indicator that forming a hydrochloride or other salt could be a viable and simple approach.[10]
-
Selecting appropriate dissolution media for in vitro testing that are biorelevant.[11]
-
Protocol: pKa and pH-Solubility Profile Determination
-
pKa Determination: Utilize potentiometric titration or UV-spectrophotometry to determine the pKa(s) of the diaminopyrimidine compound.[9] Specify the temperature (e.g., 37°C) as pKa is temperature-dependent.[9]
-
Equilibrium Solubility: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 7.5).
-
Add an excess amount of the compound to each buffer in sealed vials.
-
Agitate the vials at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Filter the samples (e.g., using a 0.22 µm PVDF filter) to remove undissolved solids.
-
Analyze the concentration of the dissolved drug in the filtrate using a validated HPLC-UV method.
-
Plot the logarithm of solubility against pH to generate the pH-solubility profile.
Solid-State Characterization
The solid form of the drug profoundly impacts its physical and chemical stability, as well as its dissolution rate.[5]
-
Causality: Identifying the crystalline form (polymorph), assessing its melting point, and understanding its hygroscopicity are essential. High-melting-point compounds ("brick dust") often have strong crystal lattice energy that is difficult to overcome, suggesting that disrupting the crystal structure entirely (i.e., creating an amorphous form) may be necessary.[12] The presence of different polymorphs can lead to variable solubility and bioavailability.[5]
Protocol: Initial Solid-State Analysis
-
Microscopy: Use polarized light microscopy (PLM) to assess the crystallinity and morphology of the raw drug substance.
-
X-Ray Powder Diffraction (XRPD): Obtain an XRPD pattern to identify the crystalline form and serve as a fingerprint for future comparisons (e.g., to confirm the amorphous nature of a solid dispersion).[13]
-
Differential Scanning Calorimetry (DSC): Determine the melting point (Tm) and enthalpy of fusion (ΔHfus). A high Tm and ΔHfus indicate a stable crystal lattice that will be challenging to dissolve.[14]
-
Hygroscopicity: Evaluate the compound's tendency to absorb moisture at various relative humidity (RH) conditions (e.g., 25°C/75% RH) using gravimetric vapor sorption (GVS) or by storing samples in humidity chambers.
Lipophilicity (LogP/LogD)
Lipophilicity is a key determinant of a drug's ability to be formulated in lipid-based systems and to permeate biological membranes.
-
Causality: The octanol-water partition coefficient (LogP for the neutral form, LogD for a specific pH) helps classify the compound. Highly lipophilic compounds (high LogP) are often excellent candidates for lipid-based formulations, as they can be readily dissolved in oils and lipids.[12] This parameter, combined with solubility, helps place the drug within the Biopharmaceutics Classification System (BCS) or Developability Classification System (DCS).[10]
| Parameter | Significance for Formulation | Typical Analytical Method |
| pKa | Determines pH-dependent solubility; informs salt selection.[9] | Potentiometric Titration, UV-Spectrophotometry |
| pH-Solubility | Predicts dissolution behavior in the GI tract.[15] | Shake-Flask Method with HPLC analysis |
| Melting Point (Tm) | Indicates crystal lattice energy; high Tm suggests need for amorphization.[12] | Differential Scanning Calorimetry (DSC) |
| Polymorphism | Different forms have different solubility and stability.[5] | X-Ray Powder Diffraction (XRPD), DSC |
| LogP / LogD | Guides selection of lipid-based systems vs. other technologies.[12] | Shake-Flask Method, Potentiometric Methods |
| Table 1: Key Pre-formulation Parameters and Their Implications. |
A Logic-Driven Approach to Formulation Selection
With pre-formulation data in hand, a systematic approach can be used to select the most promising formulation strategy. The following decision tree illustrates a logic-driven workflow for diaminopyrimidine compounds.
Caption: Formulation strategy decision tree for diaminopyrimidine compounds.
Strategy 1: Amorphous Solid Dispersions (ASDs)
ASDs are a powerful technique for compounds with high melting points where the primary barrier to dissolution is the crystal lattice energy.[16] The strategy involves dispersing the drug in an amorphous state within a polymer matrix, thereby preventing recrystallization and presenting a high-energy form to the dissolution medium.[14][17]
-
Mechanism of Action: By converting the drug to its amorphous form, the energy required to dissolve the molecule is significantly reduced. Upon administration, the polymer dissolves, releasing the drug in a supersaturated state, which enhances the driving force for absorption.[5] Polymers like hydroxypropyl methylcellulose acetate succinate (HPMC-AS) or polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA) are often used as they can form hydrogen bonds with the drug and act as precipitation inhibitors in the gut.[18]
Workflow for ASD Development
Caption: Experimental workflow for developing an Amorphous Solid Dispersion.
Protocol: ASD Formulation by Spray Drying
-
Polymer Selection: Select a suitable polymer (e.g., HPMC-AS, PVP/VA) based on miscibility predictions or screening studies.
-
Solvent System: Identify a common solvent (e.g., acetone, methanol, or a mixture) that dissolves both the diaminopyrimidine compound and the polymer.
-
Solution Preparation: Prepare a solution with a defined drug loading (e.g., 25% w/w drug in the solid) and total solid content (e.g., 5% w/v).
-
Spray Drying:
-
Set the spray dryer parameters: inlet temperature, gas flow rate, and solution feed rate. These must be optimized to ensure efficient solvent evaporation without causing thermal degradation of the drug.
-
Atomize the solution into the drying chamber.
-
Collect the resulting solid powder from the cyclone.
-
-
Secondary Drying: Dry the collected powder under vacuum at a moderate temperature (e.g., 40°C) for 24 hours to remove residual solvent.
Protocol: ASD Characterization
-
Confirmation of Amorphous State (XRPD): Analyze the spray-dried powder using XRPD. The absence of sharp Bragg peaks and the presence of a broad "halo" pattern confirms the amorphous nature of the drug within the dispersion.[13]
-
Glass Transition Temperature (DSC): Perform DSC analysis on the ASD. A single glass transition temperature (Tg) indicates a miscible, single-phase system.[14] The Tg value is a critical indicator of molecular mobility; formulations should be stored well below their Tg to ensure physical stability.[13]
-
Dissolution Testing: Conduct dissolution testing in a biorelevant medium (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF). Compare the dissolution profile of the ASD to the raw crystalline drug. The ASD should exhibit a much faster dissolution rate and achieve a state of supersaturation.[13]
Strategy 2: Nanocrystals
For compounds that are thermally labile or for which a suitable ASD polymer cannot be found, reducing the particle size to the nanometer range is an excellent alternative.[16]
-
Mechanism of Action: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles.[10] By reducing particle size into the 100-1000 nm range, the surface area is dramatically increased, leading to a significant enhancement in dissolution velocity.[4][19] This approach maintains the crystalline form of the drug, avoiding the physical instability risks associated with amorphous systems.[20]
Protocol: Nanocrystal Formulation by Wet Bead Milling
-
Slurry Preparation: Prepare an aqueous slurry of the diaminopyrimidine compound (e.g., 5-10% w/v).
-
Stabilizer Selection: Add a stabilizer to the slurry. Stabilizers, such as poloxamers or cellulosic polymers, are critical as they adsorb to the surface of the newly formed nanoparticles and prevent them from agglomerating through steric or electrostatic repulsion.[12][20]
-
Milling:
-
Introduce the slurry into a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Operate the mill at a high speed for a defined period. The high-energy collisions between the beads and the drug particles fracture the crystals, reducing their size.
-
Monitor the particle size reduction process by taking samples at regular intervals.
-
-
Separation: Separate the nanosuspension from the milling media.
-
Downstream Processing (Optional): The resulting nanosuspension can be used as a liquid dosage form or further processed into a solid form (e.g., by spray drying or lyophilization) to improve stability.[12]
Protocol: Nanocrystal Characterization
-
Particle Size and Distribution: Measure the mean particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS) or Laser Diffraction. A narrow size distribution with a PDI < 0.3 is generally desirable.[21]
-
Zeta Potential: Measure the zeta potential to assess the stability of the nanosuspension. A high absolute value (e.g., > |20| mV) indicates good colloidal stability due to electrostatic repulsion.[21]
-
Solid-State Analysis (XRPD/DSC): After drying, confirm that the milling process did not induce a change in the crystalline form or cause amorphization.
-
Dissolution Rate: Perform dissolution testing and compare the results to the unmilled drug. The nanocrystal formulation should show a markedly faster dissolution rate.[22][23]
Strategy 3: Lipid-Based Drug Delivery Systems (LBDDS)
For diaminopyrimidine compounds that are highly lipophilic ('grease-ball' molecules), LBDDS offer a powerful approach by pre-dissolving the drug in a lipid-based vehicle.[4]
-
Mechanism of Action: The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon contact with aqueous fluids in the GI tract, these formulations spontaneously emulsify to form fine oil-in-water emulsions or microemulsions, presenting the dissolved drug in a large interfacial area ready for absorption.[24] Furthermore, these systems can follow the natural lipid absorption pathways, potentially enhancing bioavailability via lymphatic transport.[4]
Protocol: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of the diaminopyrimidine compound in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP).
-
Phase Diagram Construction: Construct ternary or pseudo-ternary phase diagrams to identify the concentration ranges of oil, surfactant, and co-solvent that form stable and efficient microemulsions upon aqueous dilution.
-
Formulation Preparation: Select a ratio of excipients from the optimal region of the phase diagram. Dissolve the drug in the excipient mixture with gentle heating and stirring until a clear, homogenous liquid is formed.
-
Characterization:
-
Self-Emulsification Test: Add the SEDDS formulation dropwise to water or a biorelevant medium under gentle agitation. Observe the speed of emulsification and the appearance of the resulting emulsion (should be clear to bluish-white).
-
Droplet Size Analysis: Measure the globule size of the emulsion formed after dilution using DLS. Droplet sizes in the nanometer range are desirable for optimal absorption.[25]
-
In Vitro Lipolysis: Use an in vitro lipolysis model to simulate the digestion of the lipid formulation by lipase. This test predicts how the drug will partition between different phases during digestion and provides insight into its potential for in vivo absorption.[26]
-
Stability Assessment
Regardless of the chosen strategy, a comprehensive stability program is essential to ensure the formulation maintains its critical quality attributes throughout its shelf life.[18]
Protocol: Accelerated Stability Testing
-
Storage: Store the final formulations under accelerated conditions as per ICH guidelines (e.g., 40°C / 75% RH) for up to 6 months.[18][27]
-
Monitoring: At specified time points (e.g., 0, 1, 3, 6 months), test the samples for key stability-indicating parameters.
-
For ASDs: Monitor for recrystallization using XRPD and DSC. Any appearance of crystalline peaks indicates physical instability.[18]
-
For Nanocrystals: Monitor for particle size growth (Ostwald ripening) using DLS.
-
For all formulations: Assess chemical purity by HPLC to detect any degradation products. Monitor the in vitro dissolution performance to ensure it remains unchanged.
-
Conclusion
The successful formulation of poorly soluble diaminopyrimidine compounds is an achievable goal that hinges on a systematic, science-driven approach. By investing in thorough pre-formulation characterization, a logical formulation strategy can be selected that directly addresses the specific physicochemical limitations of the molecule. Whether through disrupting the crystal lattice with amorphous solid dispersions, increasing surface area with nanocrystals, or pre-dissolving the drug in lipid-based systems, these advanced techniques provide a robust toolkit for the modern formulation scientist. Each step, from development to characterization and stability testing, must be executed with a clear understanding of the underlying scientific principles to ensure the development of a safe, stable, and effective medicine.
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Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. (n.d.). MDPI. Retrieved from [Link]
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Lipid-Based Drug Delivery Systems. (2012). National Institutes of Health (NIH). Retrieved from [Link]
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Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. (2024). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Experimental approaches to evaluate solid lipid nanoparticle-based drug delivery systems. (2014). National Institutes of Health (NIH). Retrieved from [Link]
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Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (2020). ACS Publications. Retrieved from [Link]
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Solubility enhancement technique of BCS Class II drug by Solvent Evaporation. (2022). SlideShare. Retrieved from [Link]
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Experimental approaches to evaluate solid lipid nanoparticle-based drug delivery systems. (2014). Europe PMC. Retrieved from [Link]
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Preformulation study of a poorly water-soluble drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: selection of the base for dosage form design. (1986). National Institutes of Health (NIH). Retrieved from [Link]
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A Systematic Review of Solubility Enhancement Techniques Used for BCS Class II & IV. (2024). ResearchGate. Retrieved from [Link]
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Preformulation Studies: Solubility analysis. (n.d.). Pharmapproach.com. Retrieved from [Link]
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Characterization of amorphous solid dispersions. (2019). Semantic Scholar. Retrieved from [Link]
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Importance of Preformulation Studies In Drug Development. (n.d.). UPM Pharmaceuticals. Retrieved from [Link]
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Formulation strategies for poorly soluble drugs. (2024). ResearchGate. Retrieved from [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
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Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). Alwsci.com. Retrieved from [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. Retrieved from [Link]
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Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). AAPS PharmSciTech. Retrieved from [Link]
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Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. Retrieved from [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved from [Link]
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Lipid-soluble diaminopyrimidine inhibitors of dihydrofolate reductase. (1975). National Institutes of Health (NIH). Retrieved from [Link]
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Diaminopyrimidine. (n.d.). Wikipedia. Retrieved from [Link]
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diaminopyrimidine antibiotic [Drug Class]. (n.d.). The Comprehensive Antibiotic Resistance Database. Retrieved from [Link]
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Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (2023). National Institutes of Health (NIH). Retrieved from [Link]
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Global Health: Antimicrobial Resistance: Diaminopyrimidine. (n.d.). PDB-101. Retrieved from [Link]
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Application Notes and Protocols for 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol is a novel chemical entity with limited to no specific data available in published literature. The following application notes and protocols are based on the well-established anticancer properties of the 2,4-diaminopyrimidine scaffold. The proposed mechanisms and experimental designs are therefore inferential and intended to serve as a comprehensive guide for the initial investigation of this specific molecule.
Introduction: The 2,4-Diaminopyrimidine Scaffold as a Privileged Structure in Oncology
The 2,4-diaminopyrimidine core is a well-recognized "privileged scaffold" in medicinal chemistry, demonstrating a remarkable propensity for binding to a variety of biological targets. This structural motif is central to numerous therapeutic agents, particularly in the realm of oncology. Its ability to mimic endogenous purines and pyrimidines allows it to interact with key enzymes involved in nucleotide biosynthesis and cellular signaling pathways that are often dysregulated in cancer.
Historically, the most prominent members of this class, such as methotrexate, have functioned as potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis and cellular proliferation.[1][2] More recently, the versatility of the 2,4-diaminopyrimidine scaffold has been further demonstrated through the development of potent and selective inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Focal Adhesion Kinase (FAK), which are critical regulators of cell cycle progression, apoptosis, and metastasis.[3][4][5]
The subject of this guide, 4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol, combines the established 2,4-diaminopyrimidine core with a substituted phenolic moiety. This unique combination suggests a potential for multi-targeted activity or novel pharmacological properties. These application notes will provide a foundational framework for the systematic evaluation of this compound's anticancer potential.
Hypothesized Mechanism of Action
Based on its structural features, 4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol is hypothesized to act primarily as a dihydrofolate reductase (DHFR) inhibitor . DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2] In rapidly proliferating cancer cells, the demand for these nucleotides is high, making DHFR an attractive target for chemotherapy.[1][2]
By inhibiting DHFR, 4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol would deplete the intracellular pool of THF, leading to a disruption of DNA synthesis and repair. This, in turn, would induce cell cycle arrest, primarily at the S-phase, and ultimately trigger apoptosis (programmed cell death).
Figure 1: Hypothesized signaling pathway of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol as a DHFR inhibitor.
Application Notes
In Vitro Anti-Proliferative Activity
The initial assessment of 4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol should involve screening against a panel of human cancer cell lines to determine its anti-proliferative activity. A diverse panel representing different cancer types is recommended.
Table 1: Hypothetical IC50 Values for 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol
| Cell Line | Cancer Type | Tissue of Origin | Predicted IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | Lung | 2.5 |
| HCT-116 | Colorectal Carcinoma | Colon | 3.1 |
| MCF-7 | Breast Adenocarcinoma | Breast | 4.5 |
| PC-3 | Prostate Adenocarcinoma | Prostate | 5.2 |
| PANC-1 | Pancreatic Carcinoma | Pancreas | 1.8 |
Note: The IC50 values presented are hypothetical and should be experimentally determined.
Target Engagement and Mechanistic Studies
To validate the hypothesized mechanism of action, it is crucial to demonstrate direct engagement with DHFR and observe the downstream consequences of its inhibition.
-
DHFR Enzyme Inhibition Assay: A cell-free enzymatic assay should be performed to determine the direct inhibitory effect of the compound on purified recombinant human DHFR.
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to confirm target engagement in a cellular context by measuring the change in thermal stability of DHFR upon compound binding.
-
Western Blot Analysis: Treatment of cancer cells with the compound is expected to lead to a decrease in the expression of proteins involved in DNA replication and cell cycle progression, and an increase in markers of apoptosis.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Incubate for 2-4 hours at 37°C with gentle shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Figure 2: Step-by-step workflow of the MTT cell viability assay.
Protocol 2: Western Blot Analysis
This protocol describes the detection of changes in protein expression in cancer cells treated with the test compound.[8]
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-DHFR, anti-Cyclin D1, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 3: In Vivo Antitumor Efficacy Study
This protocol provides a general framework for evaluating the antitumor efficacy of the test compound in a mouse xenograft model.[9][10][11][12] All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line (e.g., A549, HCT-116)
-
Matrigel
-
Test compound formulation
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously implant 1-5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Figure 3: Workflow for an in vivo antitumor efficacy study.
Conclusion
The compound 4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol represents a promising starting point for a novel anticancer agent based on the established pharmacological importance of the 2,4-diaminopyrimidine scaffold. The detailed application notes and protocols provided herein offer a robust framework for its initial preclinical evaluation. A systematic investigation of its anti-proliferative activity, mechanism of action, and in vivo efficacy will be crucial in determining its potential as a future therapeutic candidate.
References
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Hu, G., Wang, C., Xin, X., Li, S., Li, Z., Zhao, Y., & Gong, P. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 43(25), 9845-9858. Available from: [Link]
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Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters, 15(8), 1213-1220. Available from: [Link]
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Khamar, A. A., De la O, J. D., & El-Sabbagh, N. M. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1162. Available from: [Link]
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Li, Z., & Liu, S. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 24(13), 10839. Available from: [Link]
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Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Li, Y., ... & Zhang, Y. (2023). Design, synthesis, molecular modeling and evaluation of 2,4-diaminopyrimidine analogues as promising colorectal cancer drugs. European Journal of Medicinal Chemistry, 258, 115598. Available from: [Link]
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Ismail, P. S., Khan, I., Kumar, V., Verma, V. P., Shukla, M., Dhasmana, A., ... & Singh, J. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl) benzamide derivatives as EGFR inhibitors. Chemistry & Biology Interface, 9(3), 148-156. Available from: [Link]
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Huszthy, P. C., & Szabo, E. (2013). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. Cellular and Molecular Life Sciences, 70(18), 3371-3382. Available from: [Link]
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Day, C. P., Merlino, G., & Van Dyke, T. (2015). Drug Efficacy Testing in Mice. Methods in Molecular Biology, 1267, 141-151. Available from: [Link]
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Teicher, B. A. (2008). Antitumor Efficacy Testing in Rodents. Journal of the National Cancer Institute, 100(22), 1570-1571. Available from: [Link]
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Fruhauf, J. P., & Meyskens, F. L., Jr. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-228. Available from: [Link]
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ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17357-17366. Available from: [Link]
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Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Li, Y., ... & Zhang, Y. (2021). Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities. European Journal of Medicinal Chemistry, 222, 113573. Available from: [Link]
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ResearchGate. (2025). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Available from: [Link]
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Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters, 15(8), 1213-1220. Available from: [Link]
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Creative Bioarray. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]
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Ladds, M. J., Van-de-Velde, V., & Ladds, G. (2021). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. Cancers, 13(16), 4064. Available from: [Link]
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ResearchGate. (2018). In vivo screening models of anticancer drugs. Available from: [Link]
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ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
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ACS Publications. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry. Available from: [Link]
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Zips, D., Thames, H. D., & Baumann, M. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Clinical Cancer Research, 11(2), 544-554. Available from: [Link]
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NIH. (n.d.). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Available from: [Link]
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PharmaTimes. (2026). Oxford Drug Design reports major in vivo milestone for novel cancer therapy. Available from: [Link]
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University of Hawaii Cancer Center. (n.d.). Western blotting. Available from: [Link]
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RSC Publishing. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. Available from: [Link]
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PubMed. (2021). Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. Available from: [Link]
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PubMed. (n.d.). Molecular structures of 2,4-diaminopyrimidine antifolates with antineoplastic activity. Available from: [Link]
-
PubMed. (n.d.). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Available from: [Link]
-
OUCI. (n.d.). Discovery of 2,4-diaminopyrimidine derivatives as potent inhibitors of FAK capable of activating the Hippo pathway for the treatment of esophageal squamous cell carcinoma. Available from: [Link]
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Technical Support Center: Synthesis of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol
Welcome to the technical support center for the synthesis of 4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring a higher success rate and purity of the final compound. Our approach is grounded in established chemical principles and field-proven insights to support your experimental work.
I. Overview of the Synthetic Strategy
The synthesis of 4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol, a close structural analog of the antibacterial drug Trimethoprim, is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and reliable synthetic route involves a condensation reaction followed by a cyclization. This guide will focus on troubleshooting this primary pathway.
II. Visualizing the Synthetic Workflow
To provide a clear overview, the following diagram illustrates the key stages in the synthesis of 4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol.
Improving the yield and purity of diaminopyrimidine synthesis
Welcome to the technical support center for diaminopyrimidine synthesis. As a cornerstone scaffold in numerous therapeutic agents, including antifolates and kinase inhibitors, the successful synthesis of diaminopyrimidines with high yield and purity is critical for drug discovery and development.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered in the laboratory. We will move beyond simple procedural lists to explore the chemical principles behind each step, empowering you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial hurdles in diaminopyrimidine synthesis.
Q1: I am starting a new diaminopyrimidine synthesis. What are the most common and reliable synthetic routes to consider?
A1: There are several robust methods, but two stand out for their versatility and extensive documentation:
-
Condensation of Guanidine with a β-Keto Nitrile or Ester: This is a classic and highly effective method for constructing the pyrimidine ring from acyclic precursors. The reaction involves the cyclocondensation of guanidine (or its salts) with a 1,3-dielectrophile like malononitrile, cyanoacetaldehyde, or ethyl cyanoacetate.[3][4][5] This approach is advantageous for creating 2,4-diaminopyrimidines, often with substituents at the 5 and 6 positions determined by the choice of the dielectrophile.
-
Nucleophilic Aromatic Substitution (SNAr) on Halopyrimidines: If your target molecule has a specific substitution pattern that is difficult to achieve via direct condensation, starting with a pre-formed, halogenated pyrimidine ring is an excellent strategy. Chloro- or bromopyrimidines (e.g., 2,4-dichloropyrimidine or 2,4-diamino-6-chloropyrimidine) can be selectively functionalized by reaction with various nucleophiles.[6][7] This route offers modularity, allowing for the late-stage introduction of diverse functional groups.
The choice between these routes depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Q2: My reaction yield is consistently low when using the guanidine and malononitrile condensation method. What are the most critical parameters to investigate?
A2: Low yields in this condensation reaction typically stem from one of three areas: the base, the solvent, or the quality of the reagents.
-
Base Selection and Stoichiometry: Guanidine is typically used as a hydrochloride or carbonate salt and must be converted to its free base form to be nucleophilic.[8] Using a strong base like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in an alcoholic solvent is common and effective.[9] It is crucial to use at least one equivalent of the alkoxide base to neutralize the guanidine salt and a catalytic amount to promote the reaction. An excess of base can sometimes lead to side reactions.
-
Solvent Choice: Anhydrous alcohols, such as ethanol or methanol, are the most common solvents as they readily dissolve the reagents and the alkoxide base.[5] Ensure your solvent is truly anhydrous, as water can interfere with the base and potentially hydrolyze the nitrile groups of your starting material.
-
Reaction Temperature: The reaction often requires heating (reflux) to proceed at a reasonable rate.[8] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time; prolonged heating can sometimes lead to decomposition and lower yields.
Q3: I am trying to purify my crude diaminopyrimidine, but it seems to be insoluble in common organic solvents for chromatography. What are my options?
A3: Poor solubility is a common issue with diaminopyrimidines due to their polar amino groups, which can engage in strong intermolecular hydrogen bonding. Here are a few strategies:
-
Salt Formation and Recrystallization: If the product is a free base, it can often be purified by converting it into a salt (e.g., hydrochloride or sulfate), which may have different solubility properties. One patented method describes converting a water-soluble hydrochloride salt into a less soluble sulfate salt, which crystallizes readily from the aqueous solution to yield a high-purity product.[7] The pure salt can then be neutralized back to the free base if needed.
-
Specialized Chromatography Conditions: For column chromatography, you may need to use a more polar mobile phase. A common choice is a mixture of dichloromethane (DCM) and methanol (MeOH), sometimes with a small amount of ammonium hydroxide added to the solvent system to prevent the basic compound from streaking on the acidic silica gel.[6]
-
Acid-Base Extraction: If the impurities have different acidic/basic properties than your product, a liquid-liquid extraction can be a powerful purification step. Dissolve the crude material in an organic solvent (like ethyl acetate) and wash with a dilute acid to extract your basic diaminopyrimidine into the aqueous layer. The impurities may remain in the organic layer. Then, basify the aqueous layer and extract your purified product back into an organic solvent.
In-Depth Troubleshooting Guide
This section provides detailed solutions for more complex synthetic challenges, complete with explanations of the underlying chemistry.
Issue 1: Poor Regioselectivity in Nucleophilic Substitution
Problem: "When reacting 2,4-dichloropyrimidine with a primary amine, I get a mixture of the 2-amino-4-chloro and 4-amino-2-chloro isomers. How can I control the regioselectivity?"
Analysis of Causality: The C4 position of the pyrimidine ring is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This is due to the electron-withdrawing effect of both adjacent nitrogen atoms on C2, but only one adjacent nitrogen influencing C4 directly in the resonance structures of the Meisenheimer intermediate. However, this selectivity can be influenced by several factors.[10]
Solutions & Optimization Strategies:
-
Temperature Control: Nucleophilic aromatic substitutions are often kinetically controlled. Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) typically favors substitution at the more reactive C4 position. Higher temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C2 position, leading to mixtures.
-
Nucleophile Choice: Sterically hindered nucleophiles will preferentially attack the less sterically hindered C4 position. If your nucleophile is small, you may observe less selectivity.
-
Solvent Effects: The solvent can influence the stability of the reaction intermediates. Aprotic polar solvents like DMF or DMSO are common, but experimenting with less polar solvents might alter the selectivity profile.
Caption: Decision tree for troubleshooting poor regioselectivity in SNAr reactions.
Issue 2: Side Reactions and Impurity Formation
Problem: "My final product is contaminated with persistent impurities that are difficult to remove. What are the likely side reactions, and how can I prevent them?"
Analysis of Causality: Side reactions often arise from the inherent reactivity of the starting materials or intermediates. Common culprits include hydrolysis, reactions with the solvent, or over-reaction (di-substitution).
Common Side Reactions and Prevention:
| Side Reaction | Causality | Prevention Strategy |
| Hydrolysis | The presence of water during the reaction or workup can hydrolyze nitrile or ester groups on the starting materials into carboxylic acids or amides.[10] The pyrimidine ring itself can also be susceptible under harsh acidic or basic conditions. | Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen). Quench the reaction carefully with non-aqueous or cooled aqueous solutions. |
| Oligomerization | In Pd-catalyzed amination reactions on di- or tri-halopyrimidines, N,N-diarylation can occur, leading to the formation of dimeric or oligomeric byproducts.[11] | Use a significant excess of the amine nucleophile (e.g., 4 equivalents) to favor the desired mono-amination product over the competing diarylation.[11] Careful selection of the palladium catalyst and ligand (e.g., DavePhos) can also suppress side product formation.[11] |
| Solvolysis | If using an alcohol as a solvent with a strong base (e.g., NaH), the generated alkoxide can act as a competing nucleophile, leading to the formation of unwanted ether byproducts.[10] | Use a non-nucleophilic base (e.g., K₂CO₃, DBU) or switch to an aprotic solvent like DMF or DMSO. If an alcohol is required, consider using it as the limiting reagent if it is the nucleophile. |
Experimental Protocols
Protocol 1: General Synthesis of 2,4-Diamino-6-methylpyrimidine
This protocol is adapted from established procedures involving the condensation of guanidine with ethyl acetoacetate, followed by subsequent modifications.
Materials:
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Ethyl acetoacetate
-
Phosphorus oxychloride (POCl₃)
-
Ammonia (in methanol, 7N)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Step 1: Synthesis of 2-amino-4-hydroxy-6-methylpyrimidine
-
In a round-bottom flask under an inert atmosphere, dissolve sodium (1 eq.) in anhydrous ethanol to prepare sodium ethoxide.
-
Add guanidine hydrochloride (1 eq.) to the cooled solution and stir for 30 minutes.
-
Add ethyl acetoacetate (1 eq.) dropwise to the mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting materials are consumed.
-
Cool the mixture, acidify with acetic acid to precipitate the product. Filter, wash with cold ethanol, and dry to obtain the hydroxypyrimidine.
-
-
Step 2: Chlorination to 2-amino-4-chloro-6-methylpyrimidine
-
Caution: This step uses POCl₃, which is highly corrosive and reacts violently with water. Perform in a well-ventilated fume hood.
-
Carefully add the hydroxypyrimidine from Step 1 to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture gently (e.g., 80-90 °C) until the reaction is complete (TLC monitoring).[6]
-
Slowly and carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Step 3: Amination to 2,4-Diamino-6-methylpyrimidine
-
Dissolve the crude chloropyrimidine from Step 2 in a sealed reaction vessel with a solution of ammonia in methanol (7N).
-
Heat the vessel to 125-150 °C for several hours.[7]
-
Cool the vessel, then evaporate the solvent. The resulting product will be the hydrochloride salt.
-
Purify as needed via recrystallization or column chromatography (DCM/MeOH with NH₄OH).[6][7]
-
Caption: Workflow for the synthesis of a substituted 2,4-diaminopyrimidine.
References
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (National Institutes of Health).
-
Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (National Institutes of Health).
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (National Institutes of Health).
-
The versatility of malononitrile. Formation of the barbituric acid... (ResearchGate).
-
Process for the preparation of 2-substituted 5-nitroso-4,6-diaminopyrimidines. (Google Patents).
-
Process for the preparation of 4-substituted 5-nitroso-4,6-diamino-pyrimidines. (Google Patents).
-
Technical Support Center: Optimizing the Synthesis of 2,4-Diaminopyrimidine-5-carboxamide. (Benchchem).
-
Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. (ACS Omega).
-
Preparation of 2,4-diaminopyrimidines. (Google Patents).
-
Spectrophotometric determination of diaminopyrimidines using benzoquinone. (PubMed).
-
History and future of antimicrobial diaminopyrimidines. (PubMed).
-
Diaminopyrimidine - Uses, Dosage, Side Effects & Precautions. (Drug Today Medical Times).
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (National Institutes of Health).
-
Prebiotic synthesis of diaminopyrimidine and thiocytosine. (PubMed).
-
Synthesis of pyrimidines 7. a) malononitrile, guanidine carbonate,... (ResearchGate).
-
Preparation method of 2, 4-diamino-6-chloropyrimidine. (Google Patents).
-
2,4-diamino-6-hydroxypyrimidine. (Organic Syntheses Procedure).
Sources
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- 2. drugtodayonline.com [drugtodayonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Prebiotic synthesis of diaminopyrimidine and thiocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Solubility and Stability of Novel Research Compounds
Welcome to the Technical Support Center for the optimization of novel research compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common, yet critical, challenges of compound solubility and stability. Poor solubility can hinder or halt promising discoveries by impeding absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradants.[1] This resource provides in-depth, experience-driven guidance in a direct question-and-answer format to troubleshoot issues you may encounter during your experiments.
Section 1: Solubility Enhancement - Troubleshooting & FAQs
Poor aqueous solubility is a major hurdle for many new chemical entities (NCEs).[1][2] A compound must be in solution to be absorbed and exert its biological effect.[3] This section addresses common solubility challenges.
Frequently Asked Questions (FAQs) on Solubility
Q1: My compound is "brick dust" - practically insoluble in everything. Where do I start?
A1: This is a common challenge. A systematic approach is crucial. Instead of random solvent testing, begin with a tiered solubility screening.
-
Step 1: Differentiate between Kinetic and Thermodynamic Solubility. Understand what you are measuring. Kinetic solubility refers to the concentration of a compound that dissolves in a given time under specific conditions and can sometimes be misleadingly high due to the formation of supersaturated or amorphous states.[4][5] Thermodynamic solubility is the true equilibrium solubility and is a more reliable measure for lead optimization.[4][5]
-
Step 2: Initial Solvent Screen. Start with a small, diverse panel of pharmaceutically acceptable solvents. This will give you a broad idea of your compound's polarity and potential for solubilization.
| Solvent Category | Examples | Rationale |
| Aqueous Buffers | pH 2.0, 7.4, 9.0 | To assess pH-dependent solubility.[6][7][8][9][10] |
| Organic Co-solvents | DMSO, Ethanol, PEG 400, Propylene Glycol | To solubilize hydrophobic compounds.[11][12][13][14][15] |
| Surfactants | Tween 80, Sodium Lauryl Sulfate (SLS) | To increase solubility through micellar encapsulation.[16][17] |
| Complexing Agents | Cyclodextrins (e.g., SBE-β-CD) | To form inclusion complexes with hydrophobic molecules.[12][13][18] |
-
Step 3: Data Analysis. Based on the initial screen, you can decide on the most promising path forward, whether it's pH modification, co-solvent systems, or more advanced formulation strategies.
Q2: How does pH dramatically affect the solubility of my compound?
A2: The solubility of many compounds is strongly dependent on the pH of the solution, especially for molecules with ionizable groups (weak acids or weak bases).[6][7][8][9][10]
-
For Weakly Acidic Compounds: These compounds are generally more soluble at higher pH (basic conditions). The acidic proton is removed, leaving a charged (ionized) species that is more polar and thus more soluble in aqueous media.[6][7]
-
For Weakly Basic Compounds: Conversely, these compounds are more soluble at lower pH (acidic conditions). The basic group becomes protonated, forming a charged species with increased aqueous solubility.[6][7][8]
This relationship is a direct application of Le Châtelier's principle to acid-base equilibria.[7] By adjusting the pH, you can shift the equilibrium towards the more soluble, ionized form of your compound.
Troubleshooting Guide: Solubility
Issue 1: My compound precipitates out of solution when I dilute my DMSO stock in aqueous buffer.
-
Causality: This is a classic example of a compound "crashing out" due to a sharp decrease in solvent strength. DMSO is a strong organic solvent, but upon high dilution into an aqueous buffer, the overall solvent environment becomes much more polar, and can no longer support the solubility of a hydrophobic compound.[14]
-
Troubleshooting Steps:
-
Reduce the DMSO concentration in your stock solution. If possible, make a less concentrated stock.
-
Use a co-solvent system. Instead of diluting directly into a purely aqueous buffer, use a buffer containing a percentage of a water-miscible organic co-solvent like ethanol, propylene glycol, or PEG 400.[11][12][13] This will create a more gradual transition in solvent polarity.
-
Incorporate surfactants or cyclodextrins. These excipients can help to keep the compound in solution by forming micelles or inclusion complexes, respectively.[12][13][16][17][18] 4. Perform a step-wise dilution. Add the DMSO stock to the aqueous buffer slowly while vortexing to avoid localized high concentrations that can initiate precipitation.
-
Issue 2: The measured solubility of my compound is inconsistent between experiments.
-
Causality: Inconsistent solubility data often points to issues with achieving equilibrium or the presence of different solid-state forms (polymorphs, amorphous vs. crystalline). [4]* Troubleshooting Workflow:
Caption: Decision tree for addressing compound degradation in an HPLC autosampler.
Section 3: Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using Nephelometry
This protocol provides a high-throughput method to assess the kinetic solubility of a compound.
-
Prepare Compound Stock: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Dispensing: Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to a 96-well clear bottom plate.
-
Add Buffer: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired concentrations.
-
Incubation: Shake the plate for 2 hours at room temperature.
-
Measurement: Read the plate on a nephelometer or a plate reader capable of measuring turbidity. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility.
[4]1. Add Excess Solid: Add an excess amount of the solid compound (enough that some solid remains undissolved) to a known volume of the test solvent (e.g., buffer at a specific pH) in a glass vial. 2. Equilibration: Tightly cap the vial and agitate it in a temperature-controlled shaker for 24-48 hours to ensure equilibrium is reached. 3[4]. Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid. 4. Sample Collection: Carefully remove an aliquot of the supernatant. 5. Filtration: Filter the aliquot through a 0.45 µm filter to remove any remaining solid particles. Be mindful of potential compound binding to the filter material. 6. Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
[19]#### Protocol 3: Stability-Indicating HPLC Method Development
This protocol outlines the development of an HPLC method to monitor compound stability.
-
Initial Method Development: Develop a reverse-phase HPLC method that gives a sharp, symmetrical peak for the parent compound with a reasonable retention time.
-
Forced Degradation: Perform a forced degradation study as described in the FAQ section.
-
Analysis of Stressed Samples: Inject the stressed samples onto the HPLC system.
-
Method Optimization: Adjust the mobile phase composition, gradient, column, and other parameters to achieve baseline separation between the parent peak and all degradation product peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure no degradants are co-eluting.
References
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Vertex AI Search.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.).
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC.
- Analytical Techniques In Stability Testing. (2025).
- The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
- Factors That Affect the Stability of Compounded Medic
- Cosolvent. (n.d.). Wikipedia.
- Excipients for Solubility and Bioavailability Enhancement. (2020).
- pH and Solubility. (n.d.). Fiveable.
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharma.
- Excipients for solubility and bioavailability enhancement. (n.d.).
- Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
- EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024). SEN Pharma.
- Strategies to enhance pharmaceutical formul
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- pH and solubility. (n.d.). Khan Academy.
- The Impact of Formulation Strategies on Drug Stability and Bioavailability. (2024). Journal of Chemical and Pharmaceutical Research.
- The ways to improve drug stability. (n.d.).
- The Effect of pH on Solubility. (n.d.). Chemistry Steps.
- Strategies for Resolving Stability Issues in Drug Formul
- How to Improve Drug Plasma Stability? (n.d.).
- Effect of pH on Solubility — Overview & Examples. (n.d.). Expii.
- What are the factors in which stability of a compound depends on? (2018). Quora.
- The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon.
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec.
- Drug degradation p
- Top 5 Factors Affecting Chemical Stability. (2025). A&C.
- What factors affect chemical stability? (2021). StemCo.
- Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. (2025). HunterLab.
- The Role of Excipients in Enhancing Drug Stability. (2024). ChemIntel360.
- How to Achieve Drug Solubility. (2020). AZoLifeSciences.
- Analytical Techniques for the Assessment of Drug Stability. (n.d.).
- Co-solvents. (n.d.). MedchemExpress.com.
- Co-solvent: Significance and symbolism. (2025). Sci-Tech Dictionary.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
- Pharmaceutical Stability Analysis. (n.d.).
- Optimizing Drug Solubility. (2017). Contract Pharma.
- Factors affecting the stability of drugs and drug metabolites in biological m
- Optimising Solubility: Selecting the Right Technology for Early Drug Development. (n.d.). Ardena.
- Most Commonly Seen Pharmaceutical Excipients. (2024). PharmiWeb.com.
- Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Kinetic versus thermodynamic solubility tempt
- Excipient Selection for Protein Stabilization. (2015). Pharmaceutical Technology.
- Drug degrad
- Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
- Various Types and Mechanisms of Degrad
- Degrad
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- 19. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Navigating Cell Permeability Assays for New Chemical Entities
Welcome to the Technical Support Center for cell permeability assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical, field-proven solutions for generating reliable and reproducible permeability data for your new chemical entities (NCEs). Our goal is to empower you with the knowledge to troubleshoot effectively, ensuring the integrity and predictive power of your in vitro assays.
Introduction: The Crucial Role of Permeability Screening
The journey of an orally administered drug from ingestion to its target site is fraught with biological barriers, the first and most significant being the intestinal epithelium.[1][2] A drug's ability to permeate this barrier is a critical determinant of its oral bioavailability and, ultimately, its therapeutic efficacy.[3][4][5] In early drug discovery, in vitro permeability assays serve as essential tools to predict a compound's in vivo absorption, enabling researchers to select and optimize candidates with favorable pharmacokinetic properties.[3][4]
Among the most widely adopted models are the cell-based Caco-2 and Madin-Darby Canine Kidney (MDCK) assays, and the cell-free Parallel Artificial Membrane Permeability Assay (PAMPA).[5][6][7] While these assays are powerful, they are not without their challenges. This guide will walk you through common pitfalls and their solutions, ensuring you can navigate the complexities of permeability screening with confidence.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right permeability assay for my compound?
The choice of assay depends on the stage of your research and the specific questions you are asking.
-
PAMPA: This is a high-throughput, cost-effective assay ideal for early-stage screening of passive diffusion.[8][9] It uses a synthetic membrane coated with lipids to mimic the intestinal barrier.[10] However, it does not account for active transport or efflux mechanisms.[8][11][12]
-
Caco-2 Assay: Considered the "gold standard," this assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling intestinal enterocytes.[7][11][13][14] It can assess both passive diffusion and active transport, including efflux mediated by transporters like P-glycoprotein (P-gp).[7][11][12] Its main drawback is the long culture time (typically 21 days).[15][16]
-
MDCK Assay: This assay uses a canine kidney epithelial cell line and has a shorter culture time than Caco-2 cells (3-5 days).[7] It is often used to study specific transporters when they are transfected into the cells (e.g., MDCK-MDR1 for P-gp).[17] However, being of canine origin, the expression of endogenous transporters may differ from human intestinal cells.[7][18]
Recommendation: Use PAMPA for initial high-throughput screening of large compound libraries to assess passive permeability. Promising hits can then be advanced to the more physiologically relevant Caco-2 assay to investigate active transport and get a better prediction of human intestinal absorption.[12]
Q2: What is the apparent permeability coefficient (Papp) and how is it calculated?
The apparent permeability coefficient (Papp) is the most common metric for quantifying the rate at which a compound crosses a membrane in a permeability assay. It is expressed in cm/s.[19]
The formula for calculating Papp is:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt: The rate of appearance of the compound in the receiver compartment (e.g., µg/s).
-
A: The surface area of the membrane (e.g., cm²).
-
C0: The initial concentration of the compound in the donor compartment (e.g., µg/mL).[17]
A higher Papp value generally indicates greater permeability.[14]
Q3: What is an acceptable level of monolayer integrity and how do I measure it?
Maintaining a confluent and intact cell monolayer is critical for obtaining reliable permeability data. Leaky monolayers can lead to an overestimation of a compound's permeability.
There are two primary methods for assessing monolayer integrity:
-
Transepithelial Electrical Resistance (TEER): This is a non-invasive, real-time measurement of the electrical resistance across the cell monolayer.[20] Higher TEER values indicate tighter junctions between the cells.[21] For Caco-2 cells, TEER values are typically expected to be in the range of 300-1100 Ω·cm².[11][22] It's important to measure TEER before and after the permeability experiment to ensure the test compound did not disrupt the monolayer.[22]
-
Lucifer Yellow Permeability: Lucifer yellow is a fluorescent molecule that is poorly permeable across cell membranes and primarily crosses the monolayer through the paracellular route (between the cells).[11][20] A low Papp value for Lucifer yellow (typically < 1.0 x 10⁻⁶ cm/s) confirms the tightness of the monolayer.[23]
Best Practice: It is recommended to use both TEER and a paracellular marker like Lucifer yellow to confirm monolayer integrity.[24]
Troubleshooting Guide
This section addresses specific issues you may encounter during your permeability assays and provides actionable solutions.
Issue 1: Low Compound Recovery
Symptom: The total amount of your compound in the donor and receiver compartments at the end of the assay is significantly less than the initial amount added. This is a common issue, particularly for lipophilic compounds.[25][26]
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Non-specific Binding | The compound may be binding to the plastic of the assay plates, pipette tips, or other equipment.[25][26] | Pre-treat plates with a solution of a similar but unlabeled compound. Use low-binding plates and pipette tips. Consider adding a small percentage of organic solvent or bovine serum albumin (BSA) to the assay buffer to reduce binding.[25][26] |
| Cellular Accumulation/Lysosomal Trapping | The compound may be accumulating within the cells of the monolayer, a phenomenon often seen with basic compounds that get trapped in acidic lysosomes.[27][28] | Lyse the cells at the end of the experiment and quantify the amount of compound within the cell lysate to include in the recovery calculation.[27] |
| Metabolism by Caco-2 Cells | Caco-2 cells express some metabolic enzymes that could degrade the test compound.[12] | Co-incubate with a general metabolic inhibitor or analyze samples for the presence of metabolites. If metabolism is significant, consider using a cell line with lower metabolic activity. |
| Poor Aqueous Solubility | The compound may be precipitating out of the assay buffer.[4][29] | Reduce the test compound concentration. Use a buffer with a pH that favors the ionized (more soluble) form of the compound. Add a small amount of a non-toxic solubilizing agent like DMSO (typically ≤1%). |
Issue 2: High Data Variability
Symptom: You observe significant well-to-well or day-to-day variability in your Papp values for the same compound.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Inconsistent Cell Seeding | Uneven cell seeding density can lead to variations in monolayer confluence and transporter expression. | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette or an automated liquid handler for consistent seeding. |
| Edge Effects | Wells on the outer edges of the plate are more prone to evaporation, which can concentrate the test compound and affect cell health. | Avoid using the outer wells of the plate for test compounds. Fill the outer wells with sterile water or media to create a humidity barrier. |
| Inconsistent Monolayer Age | The permeability characteristics of Caco-2 cells can change with the number of days in culture. | Standardize the culture time for all experiments (e.g., use monolayers only between 21 and 25 days post-seeding).[23] |
| Temperature and pH Fluctuations | Small changes in temperature and pH can affect transporter activity and cell health. | Pre-warm all buffers and solutions to 37°C. Ensure the pH of the buffers is stable throughout the experiment. |
Issue 3: High Efflux Ratio
Symptom: The Papp value in the basolateral-to-apical (B-A) direction is significantly higher than in the apical-to-basolateral (A-B) direction, resulting in an efflux ratio (ER = Papp B-A / Papp A-B) greater than 2.[11][12]
Interpretation & Next Steps:
A high efflux ratio is a strong indicator that your compound is a substrate for an efflux transporter, such as P-gp or BCRP, which are expressed in Caco-2 cells.[11][12] These transporters actively pump the compound out of the cell, which can limit its absorption in vivo.
Experimental Workflow to Confirm Efflux:
Caption: Workflow for confirming efflux transporter involvement.
To investigate further:
-
Use specific inhibitors: Co-incubate your compound with known inhibitors of specific transporters (e.g., verapamil for P-gp, fumitremorgin C for BCRP).[11][12] A significant reduction in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate for that transporter.
-
Use transporter-overexpressing cell lines: Assays with cell lines that overexpress a single transporter (e.g., MDCK-MDR1) can definitively identify which transporter is responsible for the efflux.
Issue 4: Poor In Vitro-In Vivo Correlation (IVIVC)
Symptom: Your in vitro permeability data does not accurately predict the observed in vivo oral absorption of your compound.
Potential Reasons & Considerations:
-
Presence of Uptake Transporters: Caco-2 cells have limited expression of some important intestinal uptake transporters. If your compound is a substrate for an uptake transporter in vivo, its absorption will be underestimated by the Caco-2 assay.
-
Paracellular vs. Transcellular Route: The relative contribution of the paracellular (between cells) and transcellular (through cells) pathways can differ between in vitro models and the human intestine.[19]
-
Metabolism: First-pass metabolism in the intestine and liver can significantly reduce the amount of drug that reaches systemic circulation, a factor not fully captured by standard permeability assays.
-
Solubility and Dissolution: In vivo, a drug's absorption is also dependent on its solubility and dissolution rate in the gastrointestinal fluids, which are not directly measured in a permeability assay.[30]
Improving IVIVC:
-
Integrate multiple assays: Combine data from PAMPA, Caco-2, and metabolism assays to build a more complete picture of a compound's ADME properties.[4]
-
Use more complex models: Consider co-culture models (e.g., Caco-2 with mucus-secreting HT29-MTX cells) or 3D intestinal models to better mimic the complexity of the human gut.[3]
-
Physiologically-Based Pharmacokinetic (PBPK) Modeling: Integrate your in vitro data into PBPK models to simulate the compound's behavior in the human body and improve the prediction of its in vivo performance.
Experimental Protocols
Protocol 1: Standard Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto permeable supports (e.g., Transwell® inserts) and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check:
-
Measure the TEER of each well. Only use wells that meet your established criteria (e.g., >300 Ω·cm²).
-
Perform a Lucifer yellow permeability assay on a representative number of wells to confirm low paracellular flux.
-
-
Assay Preparation:
-
Wash the monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prepare the dosing solution of your test compound in the transport buffer at the desired concentration. Include positive and negative control compounds (e.g., propranolol for high permeability, atenolol for low permeability).
-
-
Apical to Basolateral (A-B) Permeability:
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the dosing solution to the basolateral (lower) chamber.
-
Add fresh transport buffer to the apical (upper) chamber.
-
Incubate and collect samples as described for the A-B direction.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis:
-
Calculate the Papp values for both the A-B and B-A directions.
-
Calculate the efflux ratio (ER).
-
Calculate the percent recovery.
-
Caption: A streamlined workflow for the Caco-2 permeability assay.
Conclusion
Cell permeability assays are indispensable tools in modern drug discovery. While challenges are inherent to these complex biological systems, a systematic approach to troubleshooting can help overcome them. By understanding the underlying principles of the assays, carefully controlling experimental variables, and correctly interpreting the data, you can generate high-quality, predictive results that will guide your drug development programs toward success.
References
- Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements.
- Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery.
- 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas.
- Designing in-vitro systems to simulate the in-vivo permeability of drugs. PubMed Central.
- In vitro/In vivo Correlation of Permeability of Standard Compounds Using 4 Different Cell Lines. Aragen Life Sciences.
- Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
- Caco-2 permeability assay.
- Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues.
- Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry. PubMed.
- Caco-2 Permeability Assay. Evotec.
- Approach to Improve Compound Recovery in a High-Throughput Caco-2 Permeability Assay Supported by Liquid Chromatography–Tandem Mass Spectrometry.
- Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed.
- Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods.
- Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data.
- In vitro-In vivo Correlation: Perspectives on Model Development. PMC - PubMed Central.
- Evaluation of the reproducibility of Parallel Artificial Membrane Perme
- Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. MDPI.
- The impact of assay recovery on the apparent permeability, a function of lysosomal trapping. PubMed.
- Meta-Analysis of Permeability Literature Data Shows Possibilities and Limit
- In Vitro Permeability Assay.
- Technical Support Center: Overcoming DMHBO+ Cell Permeability Challenges. Benchchem.
- The impact of assay recovery on the apparent permeability, a function of lysosomal trapping. Xenobiotica.
- What are the best method to asssess the establishment of integrity in invitro intestinal monolayer?
- Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. NIH.
- In Vitro Methods for Measuring the Permeability of Cell Monolayers. PMC - PubMed Central.
- A fast screening model for drug permeability assessment based on native small intestinal extracellular m
- Validation of the 96 well Caco-2 cell culture model for high throughput permeability assessment of discovery compounds.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Cell-Based Intestinal Permeability Models.
- Cellular Models and In Vitro Assays for the Screening of modul
- Caco-2 Permeability Assay. Domainex.
- Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC - NIH.
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls
- Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. MolecularCloud.
- Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. NIH.
- Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts. MilliporeSigma.
- Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Pharma R&D.
- Challenges in Permeability Assessment for Oral Drug Product Development. PMC.
- Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability.
- (PDF) Cell-based in vitro models for predicting drug permeability.
- The Efflux Ratio of Caco-2 Cell Monolayer Treated with Monoglycerides...
- Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay D
- PAMPA Permeability Assay. YouTube.
- What are the cons of membrane permeability assays?
- Analytical Services to Characterize New Chemical Entities. Pacific BioLabs.
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Technical Support Center: Strategies to Reduce Off-Target Effects of Kinase Inhibitors
Introduction
Welcome to the Technical Support Center for kinase inhibitor research. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, actionable strategies to understand, identify, and mitigate the off-target effects of kinase inhibitors. The high degree of conservation in the ATP-binding pocket across the human kinome makes achieving inhibitor selectivity a significant challenge.[1][2][3] Off-target effects can lead to misinterpreted experimental results, toxicity, and failure in clinical trials.[4][5] This resource combines troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments, grounded in established scientific principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my kinase inhibitor shows off-target activity?
A1: The off-target activity of most kinase inhibitors stems from the highly conserved nature of the ATP-binding pocket across the ~500 members of the human kinome.[1][6] Many inhibitors are designed to be ATP-competitive, meaning they bind to this conserved site.[6][7] This structural mimicry is a fundamental reason for broad kinase activity, which can sometimes be therapeutically beneficial but often leads to undesirable off-target effects and potential toxicity.[1][6][8]
Q2: I'm observing a phenotype, but how can I be confident it's due to on-target inhibition and not an off-target effect?
A2: This is a critical question in kinase inhibitor studies. Distinguishing on-target from off-target effects is essential for validating your findings.[9] Here are several strategies to increase confidence:
-
Perform Rescue Experiments: If the observed phenotype is due to on-target activity, you should be able to "rescue" it by introducing a form of the target kinase that is resistant to the inhibitor.[9]
-
Titrate to the Lowest Effective Concentration: Use the lowest possible concentration of the inhibitor that still produces the desired effect on your primary target.[9] Correlating the phenotypic response with the degree of on-target inhibition helps establish a causal link.[9]
-
Utilize a "Dead Kinase" Control: A catalytically inactive mutant of your target kinase can serve as a negative control. If the inhibitor's effect is dependent on the kinase's activity, it should not be observed in cells expressing the dead kinase.
Q3: My inhibitor is highly potent in biochemical assays but shows significantly lower efficacy in cell-based assays. What's going on?
A3: This is a common and often frustrating issue. The discrepancy usually arises from the complexities of the cellular environment, which are absent in a purified, in vitro biochemical assay.[10] Several factors could be at play:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.[9]
-
High Intracellular ATP Concentration: The concentration of ATP within a cell is much higher than that typically used in biochemical assays. This high concentration of the natural substrate can outcompete the inhibitor for binding to the kinase.[7]
-
Efflux Pump Activity: The inhibitor may be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Inhibitor Degradation: The compound may be unstable in the cellular environment and subject to metabolic degradation.[9]
-
Off-Target Engagement: The inhibitor might be binding to other cellular proteins, reducing the effective concentration available to engage the intended target.
Q4: What are the most critical controls to include in my kinase inhibitor experiments?
A4: Rigorous controls are non-negotiable for generating reliable and interpretable data. Here are the essentials:
-
Vehicle Control: Always include a control group treated with the same concentration of the inhibitor's solvent (e.g., DMSO) to account for any effects of the vehicle itself.[9]
-
Positive and Negative Controls: Use a known selective inhibitor for your target as a positive control and a structurally similar but inactive molecule as a negative control, if available.[7]
-
Dose-Response and Time-Course Experiments: Evaluate the inhibitor's effects across a range of concentrations and multiple time points to understand its potency and the dynamics of its action.[9]
-
Target Engagement Verification: Independently confirm that your inhibitor is binding to its intended target in your experimental system. This can be done using techniques like Western blotting to assess the phosphorylation status of a known downstream substrate.[9]
Troubleshooting Guides
Issue 1: Unexpected or Contradictory Phenotypes Observed
You've treated your cells with a kinase inhibitor, and the resulting phenotype is not what you predicted based on the known function of the target kinase.
Causality and Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Protocol: Perform a Western blot to analyze the phosphorylation status of a direct downstream substrate of your target kinase.
-
Steps:
-
Treat cells with a dose-range of your inhibitor and a vehicle control for a predetermined time.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with a primary antibody specific for the phosphorylated substrate and a primary antibody for the total substrate protein.
-
Use appropriate secondary antibodies and a detection reagent to visualize the bands.
-
-
Expected Outcome: You should observe a dose-dependent decrease in the phosphorylation of the substrate, confirming that the inhibitor is engaging and inhibiting the target kinase.[9]
-
-
Investigate Potential Off-Targets:
-
Rationale: The unexpected phenotype may be due to the inhibition of one or more unintended kinases.[6]
-
Strategy 1: Kinome Profiling: Screen your inhibitor against a large panel of recombinant kinases to identify potential off-targets. Several commercial services offer this.[7][11]
-
Strategy 2: Chemical Proteomics: This approach identifies inhibitor targets directly from cell lysates, providing a more physiologically relevant profile.[12][13] Techniques like affinity chromatography using immobilized inhibitors ("kinobeads") followed by mass spectrometry can reveal both on- and off-targets.[12][14]
Workflow for Chemical Proteomics-Based Target Identification
A diagram illustrating the workflow for identifying kinase inhibitor targets using chemical proteomics.
-
-
Consider Paradoxical Pathway Activation:
-
Concept: In some cases, inhibiting a kinase can lead to the activation of feedback loops that result in the paradoxical activation of the same or other signaling pathways.[15]
-
Troubleshooting: Use pathway analysis tools and phosphoproteomics to get a broader view of the signaling changes induced by your inhibitor. This can help uncover unexpected pathway cross-talk.[16]
-
Issue 2: High Variability Between Experiments
Causality and Troubleshooting Steps:
-
Inhibitor Solubility and Stability:
-
Problem: Many kinase inhibitors have poor aqueous solubility.[17] If the compound precipitates out of solution, the effective concentration will be lower and variable.
-
Solution:
-
-
Cell Culture Conditions:
-
Problem: Variations in cell density, passage number, or serum concentration can significantly impact the cellular response to an inhibitor.[17]
-
Solution:
-
-
Pipetting Accuracy:
Quantitative Data Summary: Kinase Selectivity Metrics
When evaluating kinome profiling data, several metrics can be used to quantify inhibitor selectivity.
| Metric | Description | Interpretation |
| Selectivity Score (S-score) | A quantitative measure based on the number of off-targets at a specific concentration. For example, S(10) is the number of kinases inhibited by >90% at a 10 µM concentration. | A lower S-score indicates higher selectivity. |
| Gini Coefficient | A measure of the inequality of inhibitor binding across the kinome. | A Gini coefficient closer to 1 indicates high selectivity (unequal distribution of inhibition), while a value closer to 0 indicates low selectivity (broad inhibition). |
| IC50/Ki Ratios | The ratio of the inhibitor's potency against off-targets versus the on-target. | A higher ratio indicates greater selectivity for the on-target. |
Advanced Strategies for Improving Kinase Inhibitor Selectivity
For researchers involved in drug design and development, several advanced strategies can be employed to engineer more selective inhibitors.
Structure-Based Drug Design (SBDD)
-
Principle: SBDD utilizes the 3D crystal structure of the target kinase to design inhibitors that exploit unique, non-conserved features of the active site.[1]
-
Application: By introducing chemical moieties that interact with non-conserved amino acid residues, it's possible to increase affinity for the target kinase while decreasing binding to off-targets.[2][18] A key focus is often the "gatekeeper" residue, which can vary in size and provides a pocket that can be exploited for selectivity.[2][18]
Structure-Based Drug Design Approach
An overview of the iterative process of structure-based drug design for enhancing inhibitor selectivity.
Targeting Inactive Kinase Conformations (Type II Inhibitors)
-
Principle: Most kinases exist in an equilibrium between active ("DFG-in") and inactive ("DFG-out") conformations. The inactive state is generally more structurally diverse across the kinome.[1]
-
Application: Designing inhibitors that specifically bind to the DFG-out conformation can significantly improve selectivity.[1] Imatinib is a classic example of a successful Type II inhibitor.[19]
Covalent Inhibition
-
Principle: This strategy involves designing an inhibitor with a reactive group ("warhead") that forms a covalent bond with a non-conserved residue, often a cysteine, near the active site.[1]
-
Application: The irreversible nature of the bond can lead to high potency and selectivity, as only kinases with the appropriately positioned reactive residue will be targeted.[1]
Computational and Machine Learning Approaches
-
Principle: Computational methods, including machine learning and AI, can predict off-target interactions by analyzing chemical structures and protein sequences or binding site similarities.[19][20][21][22]
-
Application: These in silico tools can be used to virtually screen large compound libraries and prioritize candidates with favorable selectivity profiles for experimental testing, thereby accelerating the drug discovery process.[20][22][23]
References
-
Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Chemical proteomics identifies unanticipated targets of clinical kinase inhibitors. Nature biotechnology, 25(9), 1035-1044. [Link]
-
Miljković, F., & Rakočević, G. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), 1647-1653. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]
-
Ferrè, F., Palmeri, A., & Helmer-Citterich, M. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in genetics, 5, 196. [Link]
-
Brown, N. R., & Fabbro, D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Drug discovery today, 14(19-20), 966-973. [Link]
-
Knight, Z. A., & Shokat, K. M. (2005). Structural bioinformatics-based design of selective, irreversible kinase inhibitors. Science, 308(5726), 1330-1334. [Link]
-
Zhang, T., & Nussinov, R. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1331-1343. [Link]
-
Médard, J. F., Bantscheff, M., & Drewes, G. (2015). Quantitative proteomics of kinase inhibitor targets and mechanisms. Accounts of chemical research, 48(7), 1845-1853. [Link]
-
Klaeger, S., Gohlke, B., Scott, M. P., Médard, J. F., Kuster, B., & Karaman, M. W. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science signaling, 5(254), ra93. [Link]
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Norman, R. A., To, C., Gao, L., Wimberly, J., Gay, J., Welsch, M. E., ... & Shokat, K. M. (2011). Structure based design of potent selective inhibitors of protein kinase D1 (PKD1). Journal of medicinal chemistry, 54(23), 8031-8045. [Link]
-
Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services. Reaction Biology. [Link]
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Bishop, A. C., Ubersax, J. A., Petsch, D. T., Matheos, D. P., Gray, N. S., Blethrow, J., ... & Shokat, K. M. (2000). Structure-guided inhibitor design expands the scope of analog-sensitive kinase technology. Journal of the American Chemical Society, 122(28), 6810-6818. [Link]
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Brehmer, D., Godl, K., & Muller, S. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Mini reviews in medicinal chemistry, 4(7), 745-753. [Link]
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Ventura, A. C., Sepulchre, J. A., & Merajver, S. D. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS computational biology, 6(1), e1000635. [Link]
-
Basith, S., Manavalan, B., Shin, T. H., & Choi, S. (2019). Novel computational approach to predict off-target interactions for small molecules. Frontiers in pharmacology, 10, 788. [Link]
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Chodera, J. (2016). Kinase inhibitor selectivity and design. Chodera lab // MSKCC. [Link]
-
Ferrè, F., Palmeri, A., & Helmer-Citterich, M. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in genetics, 5, 196. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Blog. [Link]
-
Giansanti, P., Preisinger, C., & Heck, A. J. (2015). A miniaturized chemical proteomic approach for target profiling of clinical kinase inhibitors in tumor biopsies. Analytical chemistry, 87(1), 589-596. [Link]
-
Reinecke, M., Bantscheff, M., & Drewes, G. (2018). Identifying small molecule probes for kinases by chemical proteomics. Methods in molecular biology, 1787, 219-236. [Link]
-
Golkowski, M., Maly, D. J., & Ong, S. E. (2017). Proteomic profiling of protein kinase inhibitor targets by mass spectrometry. Methods in molecular biology, 1636, 115-129. [Link]
-
Jänne, P. A., & Gray, N. S. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. Journal of medicinal chemistry, 58(1), 71-87. [Link]
-
Pao, W. (2013). Maximizing the benefits of off-target kinase inhibitor activity. Clinical Cancer Research, 19(3), 540-542. [Link]
-
Nishida, H. (2013). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry, 153(1), 1-3. [Link]
-
García-Martínez, J. M., Al-Ramadan, A., & Gray, A. (2012). Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors and characterization of their binding kinetics. Journal of Biological Chemistry, 287(13), 9966-9979. [Link]
-
Chen, Y. C., & Chen, C. C. (2023). KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling. Briefings in Bioinformatics, 24(5), bbad296. [Link]
-
Kwok, G., & Liu, Y. C. (2019). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?. Leukemia & lymphoma, 60(11), 2631-2633. [Link]
-
Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tesfay, M. Z., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(509), eaaw8412. [Link]
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Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
He, M. M. (2018). Exploring Selectivity of Multikinase Inhibitors across the Human Kinome. ACS omega, 3(1), 1014-1023. [Link]
-
Kairos Discovery. (2025). Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. Kairos Discovery. [Link]
-
Giansanti, P., & Heck, A. J. R. (2015). Kinome-wide selectivity of JAK kinase inhibitors determined by kinobeads. Methods in molecular biology, 1338, 169-180. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Blog. [Link]
-
Bischof, J., & Knippschild, U. (2021). Assessing the inhibitory potential of kinase inhibitors in vitro: Major pitfalls and suggestions for improving comparability of data using CK1 inhibitors as an example. International journal of molecular sciences, 22(16), 8685. [Link]
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Technical Support Center: Addressing Resistance Mechanisms to Antifolate Therapies
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating antifolate therapies. This guide is designed to provide in-depth, field-proven insights into the common challenges and resistance mechanisms encountered during experimentation. Here, you will find a blend of theoretical explanations, practical troubleshooting guides, and validated experimental protocols to support your research.
Section 1: Understanding the Landscape of Antifolate Resistance
Antifolate drugs, such as methotrexate (MTX), are pivotal in chemotherapy because they target key enzymes in folate metabolism, primarily Dihydrofolate Reductase (DHFR).[1] This inhibition blocks the synthesis of purines and thymidylate, which are essential for DNA replication, thereby halting the proliferation of rapidly dividing cancer cells.[2] However, the emergence of drug resistance is a major clinical obstacle.[3][4] Resistance can be intrinsic or acquired and typically arises from one or more of the following molecular mechanisms.[5]
The four primary, well-documented mechanisms of resistance to classical antifolates like MTX are:
-
Impaired Drug Uptake: Reduced expression or function of influx transporters, principally the Reduced Folate Carrier (RFC).[1][3][5]
-
Target Enzyme Alterations: Overexpression of DHFR, often through gene amplification, or mutations in the DHFR gene that reduce the drug's binding affinity.[1][5]
-
Defective Polyglutamylation: Decreased activity of the enzyme folylpolyglutamate synthetase (FPGS), which is responsible for adding glutamate residues to MTX.[1][3] This process, known as polyglutamylation, traps the drug inside the cell and increases its inhibitory potency.[2][3]
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) superfamily transporters, which actively pump antifolates out of the cell.[3][6]
Core Mechanisms of Antifolate Resistance
Caption: Overview of the four major antifolate resistance mechanisms.
Section 2: Frequently Asked Questions (FAQs)
Q1: I've generated an MTX-resistant cell line, and the IC50 is much higher than the parental line. What is the most common resistance mechanism I should investigate first?
A1: While resistance is often multifactorial, the most common starting point is to investigate the target enzyme, DHFR.[7] Overexpression of DHFR, frequently due to gene amplification, is a very common mechanism of acquired resistance.[1][7] We recommend performing a quantitative analysis of DHFR protein levels by Western blot and gene copy number by qPCR as your first step.
Q2: What is the difference between intrinsic and acquired resistance?
A2: Intrinsic resistance refers to the innate ability of a cell or tumor to resist a drug's effects without prior exposure. This can be due to baseline characteristics like low expression of the RFC transporter, as has been suggested in osteosarcoma.[8] Acquired resistance develops in response to drug treatment over time. A classic example is the amplification of the DHFR gene in leukemia cells after prolonged MTX therapy.[8]
Q3: My cell viability assay (e.g., MTT, XTT) results are highly variable between replicate wells. What could be the cause?
A3: High variability in tetrazolium-based assays is a frequent issue.[9] The most common causes are inconsistent cell seeding, pipetting errors, or "edge effects" where wells on the perimeter of the plate evaporate more quickly.[2] Ensure you have a homogenous single-cell suspension before plating and consider leaving the outer wells of your 96-well plate filled with sterile media or PBS to minimize evaporation.[10]
Q4: Can the choice of culture medium affect my experiment's outcome?
A4: Absolutely. The concentration of folates (like folic acid) and other nutrients in your culture medium can directly compete with antifolate drugs and affect their efficacy.[11] When studying antifolates, it is crucial to use a medium with a defined and consistent folate concentration. For certain experiments, you may need to use custom folate-depleted media to accurately assess drug activity.
Section 3: Troubleshooting Guides
This section provides a systematic, cause-and-effect approach to solving common experimental problems.
Problem 3.1: Unexpectedly High Cell Viability / IC50 Value
You've treated your cells with an antifolate, but they show much higher survival than expected.
| Potential Cause | Explanation & Validation | Recommended Action |
| 1. DHFR Overexpression | The most common resistance mechanism.[7] Cells produce more DHFR enzyme than the drug can inhibit at a given concentration. | Validate: Perform qPCR to assess DHFR gene copy number and a quantitative Western blot to measure DHFR protein levels. Compare resistant vs. parental cell lines. |
| 2. Reduced Drug Influx | The primary MTX importer, RFC (SLC19A1 gene), is downregulated, preventing the drug from entering the cell efficiently.[7] | Validate: Quantify SLC19A1 mRNA by qRT-PCR and RFC protein by Western blot.[12][13] For a functional readout, perform a drug uptake assay using radiolabeled [³H]MTX.[7][14] |
| 3. Increased Drug Efflux | ABC transporters (e.g., ABCG2/BCRP, ABCC/MRP family) are overexpressed and actively pump the drug out of the cell.[3][6][15] | Validate: Measure expression of relevant ABC transporter genes (e.g., ABCG2, ABCC1-5) via qRT-PCR. Functionally, co-treat cells with the antifolate and a specific ABC transporter inhibitor (e.g., Verapamil) to see if sensitivity is restored.[7] |
| 4. Defective Polyglutamylation | Reduced activity of the FPGS enzyme means the drug is not retained intracellularly and is easily effluxed.[3] This is a key mechanism of intrinsic resistance in some leukemias.[8] | Validate: This is a more advanced technique. Measure FPGS activity and analyze the formation of MTX-polyglutamates (MTX-PGs) using HPLC or LC-MS/MS.[7][16][17] |
| 5. DHFR Gene Mutation | A point mutation in the DHFR gene can alter the protein's structure, reducing its binding affinity for the antifolate drug.[1] | Validate: Sequence the coding region of the DHFR gene from your resistant and parental cell lines to identify any mutations.[7] |
| 6. Assay-Specific Issues | The viability assay itself may be flawed. For example, MTT assays measure metabolic activity, which may not always correlate directly with cell death.[9][18] | Validate: Confirm results with an alternative viability assay that measures a different parameter (e.g., an ATP-based assay like CellTiter-Glo for viability, or a cytotoxicity assay measuring membrane integrity like LDH release).[18][19] |
Diagnostic Workflow for High IC50 Values
Caption: Tiered workflow for diagnosing the cause of high IC50 values.
Problem 3.2: Inconsistent Results in DHFR Enzyme Activity Assays
Your DHFR activity measurements are not reproducible between experiments.
| Potential Cause | Explanation & Validation | Recommended Action |
| 1. Non-Linear Reaction Rate | Using too much enzyme extract can lead to rapid substrate depletion, causing the reaction rate to become non-linear almost immediately. | Action: Perform a dilution series of your cell or tissue lysate to find a concentration that falls within the linear range of the assay.[20] |
| 2. Inhibitory Solvents | Solvents used to dissolve inhibitors (like the antifolate itself) can interfere with the enzyme. DMSO, in particular, is known to inhibit DHFR activity.[20] | Action: Keep the final concentration of solvents like ethanol or methanol below 0.1%.[20] Prepare a "solvent control" to assess its effect on the enzyme's baseline activity.[21] |
| 3. Reagent Instability | The DHFR substrate (dihydrofolic acid) and the cofactor (NADPH) are unstable. The substrate is particularly light-sensitive.[21][22] | Action: Prepare fresh dilutions of substrate and NADPH on the day of the experiment.[20][21] Protect the substrate from light by using amber tubes or wrapping vials in foil.[21][22] Store stock solutions at the recommended temperatures (-80°C for substrate).[22] |
| 4. Incorrect Buffer/pH | DHFR activity is sensitive to pH and buffer composition. | Action: Ensure the assay buffer is prepared correctly and warmed to room temperature before use, as specified by the assay kit protocol.[22] |
Section 4: Key Experimental Protocols
Protocol 4.1: DHFR Enzyme Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and measures DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm.[22][23]
Materials:
-
96-well UV-transparent plate
-
Spectrophotometer with kinetic reading capability at 340 nm
-
DHFR Assay Buffer
-
Cell/Tissue Lysate
-
DHFR Substrate (Dihydrofolic acid)
-
NADPH
Procedure:
-
Sample Preparation: a. Homogenize ~1x10⁶ cells or 10-50 mg of tissue in 100 µL of ice-cold DHFR Assay Buffer.[22] b. Incubate on ice for 10 minutes. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Collect the supernatant containing the enzyme. Determine protein concentration (e.g., BCA assay).
-
Reaction Setup (per well): a. Add 5-50 µL of your sample lysate to a well. b. Add DHFR Assay Buffer to bring the total volume to 100 µL. c. Prepare a "Background Control" well with 100 µL of Assay Buffer only.
-
NADPH Addition: a. Prepare a working solution of NADPH according to the kit manufacturer's instructions. b. Add the specified volume (e.g., 40 µL) of the NADPH solution to each well. Mix well.
-
Initiate Reaction: a. Prepare a working solution of the DHFR substrate, protecting it from light.[22] b. Add the specified volume (e.g., 60 µL) of the substrate solution to each well to start the reaction. Mix immediately.
-
Measurement: a. Immediately place the plate in the spectrophotometer. b. Measure the absorbance at 340 nm in kinetic mode, taking readings every 15-20 seconds for 10-20 minutes at room temperature.[22][23][24]
-
Calculation: a. Choose two time points (t1 and t2) within the linear portion of the absorbance curve. b. Calculate the change in absorbance (ΔOD = OD1 - OD2). c. The DHFR activity is proportional to the rate of NADPH consumption (ΔOD / Δt). Convert this rate to nmol/min/mg of protein using a standard curve.
Protocol 4.2: Whole-Cell Antifolate Uptake Assay
This protocol provides a functional measure of folate transporter activity using radiolabeled methotrexate.
Materials:
-
[³H]Methotrexate
-
Parental and resistant cell lines
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution, HBSS) adjusted to desired pH (pH 7.2 for RFC, pH 5.5 for PCFT).[12][14]
-
Ice-cold PBS
-
Scintillation fluid and counter
Procedure:
-
Cell Plating: Seed cells in 24-well plates and allow them to adhere overnight to reach ~80-90% confluency.
-
Pre-incubation: a. Aspirate the culture medium. b. Wash cells twice with Uptake Buffer (at the desired pH and 37°C). c. Add 500 µL of fresh Uptake Buffer to each well and incubate at 37°C for 15 minutes to equilibrate.
-
Uptake Initiation: a. Prepare a working solution of [³H]MTX in the Uptake Buffer at the desired final concentration. b. Aspirate the pre-incubation buffer and add the [³H]MTX solution to start the uptake.
-
Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 2-5 minutes) to measure the initial rate of transport.
-
Uptake Termination: a. To stop the reaction, rapidly aspirate the [³H]MTX solution. b. Immediately wash the cells three times with 1 mL of ice-cold PBS to remove extracellular radiolabel.
-
Cell Lysis & Measurement: a. Add 500 µL of a suitable lysis buffer (e.g., 0.1 M NaOH) to each well and incubate for 30 minutes. b. Transfer the lysate to a scintillation vial. c. Add scintillation fluid, mix well, and measure the radioactivity using a scintillation counter.
-
Data Normalization: Normalize the counts per minute (CPM) to the amount of protein per well (determined from a parallel plate) to get the uptake rate (e.g., in pmol/mg protein/min).
Section 5: References
-
Mel, S., Ganti, A. K. (1996). Molecular mechanisms of resistance to antifolates, a review. PubMed.[Link]
-
Ogawara, H. (1998). Cellular and molecular mechanisms of resistance to antifolate drugs: new analogues and approaches to overcome the resistance. PubMed.[Link]
-
Assaraf, Y. G. (2012). Antifolates in cancer therapy: Structure, activity and mechanisms of drug resistance. Drug Resistance Updates.[Link]
-
Assaraf, Y. G., et al. (2007). Molecular basis of antifolate resistance. ProQuest.[Link]
-
Assaraf, Y. G. (2012). Antifolates in cancer therapy: structure, activity and mechanisms of drug resistance. PubMed.[Link]
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.[Link]
-
NIH. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. National Institutes of Health.[Link]
-
Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Semantic Scholar.[Link]
-
Shokrzadeh, M., & Modanloo, M. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science.[Link]
-
Rushing, B. R. (n.d.). Unlocking the Molecular Secrets of Antifolate Drug Resistance: A Multi-Omics Investigation of the NCI-60 Cell Line Panel. Carolina Digital Repository.[Link]
-
Dervieux, T. (2004). Measuring methotrexate polyglutamates. PubMed.[Link]
-
Assaraf, Y. G. (2006). The role of multidrug resistance efflux transporters in antifolate resistance and folate homeostasis. PubMed.[Link]
-
Rushing, B. R., et al. (2023). Unlocking the Molecular Secrets of Antifolate Drug Resistance: A Multi-Omics Investigation of the NCI-60 Cell Line Panel. MDPI.[Link]
-
Al-Sallami, H., et al. (2022). Quantitation of methotrexate polyglutamates in human whole blood, erythrocytes and leukocytes collected via venepuncture and volumetric absorptive micro-sampling: a green LC–MS/MS-based method. PubMed Central.[Link]
-
AACR Journals. (2010). Expression profiling of the major folate facilitative transporters in human tumors and normal tissues. Cancer Research.[Link]
-
Dervieux, T., et al. (2004). Measuring methotrexate polyglutamates. Clinical and Experimental Rheumatology.[Link]
-
Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Assay Genie.[Link]
-
Desforges, M., et al. (2019). Decreased placental folate transporter expression and activity in first and second trimester in obese mothers. PubMed.[Link]
-
ResearchGate. (n.d.). Relative gene expression for proton-coupled folate transporter (PCFT)... ResearchGate.[Link]
-
Milhous, W. K., & Weathersby, N. F. (1984). In vitro activities of and mechanisms of resistance to antifol antimalarial drugs. PubMed Central.[Link]
-
Matherly, L. H. (2009). Resistance to antifolates. PubMed.[Link]
-
van der Velden, D. L., et al. (2022). A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance. PubMed Central.[Link]
-
Assaraf, Y. G. (2007). Molecular basis of antifolate resistance. PubMed.[Link]
-
SciSpace. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace.[Link]
-
ResearchGate. (n.d.). mRNA (A) and protein expression (B) of folate transporters in Caco-2... ResearchGate.[Link]
-
Zhang, Y., et al. (2021). Methotrexate Polyglutamates Analysis by Chromatography Methods in Biological Matrices: A Review. PubMed.[Link]
-
BCBSM. (2004). MEDICAL POLICY - METHOTREXATE (MTX) POLYGLUTAMATE TESTING TO MEASURE RESPONSE TO METHOTREXATE THERAPY. Blue Cross Blue Shield of Michigan.[Link]
-
Jackman, A. L., et al. (1996). Relationships between resistance to cisplatin and antifolates in sensitive and resistant tumour cell lines. PubMed.[Link]
-
BioVision. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). BioVision.[Link]
-
NIH. (2021). Folate transporter dynamics and therapy with classic and tumor-targeted antifolates. National Institutes of Health.[Link]
-
ASH Publications. (n.d.). Disparate mechanisms of antifolate resistance provoked by methotrexate and its metabolite 7-hydroxymethotrexate in leukemia cells. American Society of Hematology.[Link]
-
Gorlick, R., et al. (1999). Mechanisms of Methotrexate Resistance in Osteosarcoma. AACR Journals.[Link]
-
Emery Pharma. (2013). Screening for Inhibitors of Bacterial Multidrug Efflux Pumps. Emery Pharma.[Link]
-
Kremer, J. (2019). 7 Insights into Methotrexate Administration, Drug Resistance & Toxicity. The Rheumatologist.[Link]
Sources
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- 4. Antifolates in cancer therapy: structure, activity and mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular and molecular mechanisms of resistance to antifolate drugs: new analogues and approaches to overcome the resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular basis of antifolate resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. aacrjournals.org [aacrjournals.org]
- 9. jrmds.in [jrmds.in]
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- 13. Decreased placental folate transporter expression and activity in first and second trimester in obese mothers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Folate transporter dynamics and therapy with classic and tumor-targeted antifolates - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Measuring methotrexate polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. scispace.com [scispace.com]
- 24. content.abcam.com [content.abcam.com]
Technical Support Center: Refining Purification Techniques for Polar Phenolic Compounds
Welcome to the Technical Support Center dedicated to the purification of polar phenolic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the high-level questions that frequently arise when working with polar phenolic compounds.
Q1: Why are polar phenolic compounds notoriously difficult to purify?
A1: The difficulty in purifying polar phenolic compounds stems from a combination of their inherent chemical properties and their presence in complex biological matrices.
-
High Polarity: Their polar nature, due to multiple hydroxyl groups, makes them highly soluble in polar solvents like water and methanol. This can lead to poor retention on traditional reversed-phase chromatography columns, causing them to co-elute with other polar contaminants in the solvent front.[1][2]
-
Structural Diversity: The vast structural diversity of phenolic compounds, from simple phenolic acids to complex flavonoids and tannins, means there is no one-size-fits-all purification method.[3][4]
-
Matrix Complexity: They are often extracted from plant or biological samples containing a myriad of other polar molecules like sugars, organic acids, and amino acids, which can interfere with separation.[5]
-
Instability: Many phenolic compounds are sensitive to pH, light, and oxygen, which can lead to degradation during the purification process.[6][7][8][9][10] For instance, compounds like caffeic and gallic acids are unstable at high pH.[6][7][8][9]
Q2: What are the primary purification techniques for polar phenolics, and when should I use them?
A2: The choice of technique depends on the sample complexity, the desired purity, and the scale of the purification. A multi-step approach is often necessary.[11][12]
-
Solid-Phase Extraction (SPE): This is a crucial first step for sample cleanup and concentration.[5][13] It's ideal for removing major classes of interferences before high-resolution chromatography.
-
Flash Chromatography: Suitable for semi-preparative to preparative scale purification of less complex mixtures. It offers a good balance between resolution and sample loading capacity.[14]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for achieving high purity, especially for complex mixtures or when isolating specific isomers.[10][15] Reversed-phase HPLC is most common, but other modes like HILIC can be advantageous for very polar compounds.[2]
-
Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be beneficial for preventing irreversible adsorption of highly polar or sensitive compounds.[10][16]
Q3: How do I choose the right Solid-Phase Extraction (SPE) sorbent for my polar phenolic compound?
A3: Sorbent selection is critical for successful SPE.[17][18] The choice depends on the polarity of your analyte and the nature of the sample matrix.[17][19]
-
Reversed-Phase (e.g., C18, Polymeric): These are the most commonly used sorbents for extracting non-polar to moderately polar compounds from aqueous matrices.[17][19] Polymeric sorbents often provide better retention for a wider range of polarities and are more stable at extreme pH values.[17]
-
Normal-Phase (e.g., Silica, Diol): Used for extracting polar analytes from non-polar organic solvents.[19][20] This often requires a solvent exchange step if your initial extract is aqueous.[20]
-
Ion-Exchange (e.g., SAX, SCX): Ideal for phenolic acids or other ionizable phenolics. These sorbents provide strong retention and allow for stringent washing steps to remove neutral and weakly-bound impurities.[20][21]
-
Mixed-Mode: These cartridges contain a combination of reversed-phase and ion-exchange functionalities, offering enhanced selectivity for complex samples.[17]
Troubleshooting Guides
This section provides detailed troubleshooting advice in a question-and-answer format for specific issues you might encounter during your experiments.
Solid-Phase Extraction (SPE) Troubleshooting
Q: My polar phenolic compound has low recovery after SPE. Where did it go?
A: Low recovery is a common issue. To troubleshoot, it's essential to analyze each fraction (load, wash, and elution) to determine where the loss is occurring.[22]
-
Analyte in the Load/Flow-through: This indicates poor retention on the sorbent.
-
Cause: The sorbent may not be appropriate for your highly polar analyte, or the sample loading conditions are incorrect. For reversed-phase SPE, the sample should be in a predominantly aqueous environment to promote hydrophobic interaction with the sorbent.[20]
-
Solution:
-
Select a More Retentive Sorbent: Consider a polymeric reversed-phase sorbent or a mixed-mode sorbent with ion-exchange capabilities.[17][21]
-
Adjust Sample pH: For ionizable phenolics, adjust the sample pH to suppress ionization and increase retention on reversed-phase sorbents. Acidifying the sample for phenolic acids is a common practice.[23]
-
Dilute the Sample: If your sample is in an organic-rich solvent, dilute it with water to increase the polarity of the loading solution.
-
-
-
Analyte in the Wash Fraction: This suggests that the wash solvent is too strong, prematurely eluting your compound of interest.[22]
-
Cause: The organic content of the wash step is too high.
-
Solution: Decrease the percentage of organic solvent in your wash solution. For example, if you are using 20% methanol in water, try 5% or 10%. The goal is to wash away more polar impurities without eluting your target analyte.
-
-
Analyte Not Eluting (Lost on the Cartridge): This implies that the elution solvent is not strong enough to disrupt the interaction between your analyte and the sorbent.[22]
-
Cause: The elution solvent is too polar for a reversed-phase sorbent or too non-polar for a normal-phase sorbent.
-
Solution:
-
Increase Elution Solvent Strength: For reversed-phase, use a higher percentage of a less polar organic solvent (e.g., switch from methanol to acetonitrile or increase the percentage).
-
Modify Elution Solvent pH: For ion-exchange sorbents, adjusting the pH of the elution solvent is necessary to neutralize the charge on either the analyte or the sorbent, thereby disrupting the ionic interaction.[21] For example, to elute an acidic phenol from a strong anion exchanger (SAX), you would use a basic solution.
-
-
Workflow for Troubleshooting Low SPE Recovery
Caption: A decision tree for troubleshooting low recovery in SPE.
Chromatography (HPLC & Flash) Troubleshooting
Q: My polar phenolic compound elutes in the void volume or shows very poor retention on my C18 HPLC column. What can I do?
A: This is a classic challenge with highly polar analytes on traditional reversed-phase columns.[2]
-
Cause: The analyte has minimal hydrophobic interaction with the C18 stationary phase and is swept through the column with the highly aqueous mobile phase.
-
Solutions:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases, preventing phase collapse and providing better retention for polar compounds.[24]
-
Try a Different Stationary Phase:
-
Phenyl-Hexyl: Offers alternative selectivity through pi-pi interactions with the aromatic rings of phenolic compounds.
-
Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is an excellent alternative for retaining and separating very polar compounds that are unretained in reversed-phase chromatography.[2]
-
-
Modify the Mobile Phase:
-
Increase the Aqueous Component: Start with a very high percentage of the aqueous phase (e.g., 95-100%) and run a shallow gradient.[1]
-
Add an Ion-Pairing Reagent: For ionizable phenolics, adding an ion-pairing reagent (e.g., trifluoroacetic acid for acidic phenolics) to the mobile phase can increase their retention on a reversed-phase column.
-
-
Q: I'm observing significant peak tailing for my phenolic compounds during column chromatography. Why is this happening and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the phenolic hydroxyl groups and active sites on the stationary phase, or by overloading the column.
-
Cause: The acidic hydroxyl groups of phenols can interact strongly with residual silanol groups on silica-based stationary phases, leading to tailing.
-
Solutions:
-
Acidify the Mobile Phase: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase will protonate the silanol groups, reducing their interaction with your phenolic compounds.[1]
-
Use a Base-Deactivated or End-Capped Column: These columns have been treated to minimize the number of accessible silanol groups, resulting in better peak shape for acidic and basic compounds.
-
Switch to a Different Stationary Phase: Consider using a polymeric stationary phase or neutral alumina, which have different surface chemistries and may reduce the unwanted secondary interactions.[25][26]
-
Check for Column Overload: Inject a smaller amount of your sample to see if the peak shape improves. If it does, you may need to use a larger column or reduce your sample concentration.
-
Sample Preparation and Stability Troubleshooting
Q: My sample turns a pink/brown color during purification. What is causing this and how can I prevent it?
A: The color change is a strong indication that your phenolic compounds are oxidizing.[25]
-
Cause: Phenols are susceptible to oxidation, which is often accelerated by exposure to air (oxygen), light, high pH, and trace metal ions. This process forms colored quinone-type products.[25]
-
Solutions:
-
Work Under an Inert Atmosphere: Whenever possible, perform purification steps under a nitrogen or argon atmosphere to minimize contact with oxygen.[25]
-
Use Degassed Solvents: Degas all your solvents before use to remove dissolved oxygen.
-
Control pH: Maintain a slightly acidic pH (typically pH 3-6) during extraction and purification, as many phenolic compounds are more stable under these conditions.[27] However, be aware that excessive acidity can cause degradation of some flavonoids.[27]
-
Add Antioxidants or Chelating Agents: In some cases, adding a small amount of an antioxidant like ascorbic acid or a chelating agent like EDTA to your sample can help prevent oxidation.
-
Protect from Light: Use amber vials or cover your glassware with aluminum foil to protect light-sensitive compounds.[28]
-
Data and Protocols
Table 1: SPE Sorbent Selection Guide for Polar Phenolic Compounds
| Sorbent Type | Retention Mechanism | Typical Applications | Key Considerations |
| C18 (Silica-based) | Reversed-Phase | Non-polar to moderately polar phenolics from aqueous samples. | Can exhibit poor retention for very polar phenolics; susceptible to dewetting.[29] |
| Polymeric (e.g., PS-DVB) | Reversed-Phase | Wide range of phenolics, including polar ones; stable across a broad pH range. | Higher capacity than silica-based sorbents; good for complex matrices.[17] |
| Silica/Diol | Normal-Phase | Polar phenolics from non-polar organic solvents. | Requires sample to be in a non-polar solvent.[20] |
| Strong Anion Exchange (SAX) | Ion-Exchange | Acidic phenolics (phenolic acids). | Elution requires a high pH or high salt concentration buffer.[17] |
| Weak Anion Exchange (NH2) | Ion-Exchange/Normal-Phase | Carbohydrates, acidic phenolics. | Dual retention properties can be exploited for enhanced selectivity.[17] |
| Mixed-Mode (e.g., RP/SAX) | Reversed-Phase & Ion-Exchange | Complex samples containing both neutral and acidic phenolics. | Offers superior cleanup and selectivity.[17] |
Experimental Protocol: General Solid-Phase Extraction (SPE) for Polar Phenolics from an Aqueous Extract
This protocol provides a general guideline for enriching polar phenolic compounds from an aqueous plant extract using a polymeric reversed-phase SPE cartridge.
-
Sample Pre-treatment:
-
Centrifuge or filter the aqueous extract to remove any particulate matter.
-
Acidify the extract to a pH of approximately 3 with formic or acetic acid. This ensures that phenolic acids are in their neutral form, enhancing their retention on the reversed-phase sorbent.[30]
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., 500 mg) with 1-2 column volumes of methanol or acetonitrile.
-
Equilibrate the cartridge with 1-2 column volumes of acidified water (pH 3). Crucially, do not allow the sorbent bed to go dry after this step. [31]
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow and consistent flow rate (e.g., 1-2 mL/min). A slower flow rate improves the interaction between the analytes and the sorbent, leading to better retention.
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of acidified water (pH 3) to remove highly polar interferences like sugars and organic acids.[5]
-
Optionally, a second wash with a weak organic solvent (e.g., 5% methanol in acidified water) can be performed to remove slightly less polar impurities.
-
-
Elution:
-
Elute the retained phenolic compounds with a small volume of a suitable organic solvent. Methanol is a common choice.[13] Using a gradient of increasing methanol concentration can allow for some fractionation of the phenolic compounds.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen, preferably at a controlled temperature to prevent degradation of thermally labile compounds.[28]
-
Reconstitute the dried residue in a solvent that is compatible with your downstream analysis (e.g., mobile phase for HPLC).
-
Logical Relationship Diagram for Method Development
Caption: A logical workflow for developing a purification method for polar phenolic compounds.
This technical support guide is intended to be a living document. As new techniques and technologies emerge, we will continue to update it with the latest best practices. We are committed to supporting your research and helping you overcome the challenges of purifying these fascinating and important molecules.
References
-
Understanding and Improving Solid-Phase Extraction. (2014-12-01). LCGC International. [Link]
-
How To Choose The Right SPE Sorbent For Your Application?. (2025-08-05). Hawach Scientific. [Link]
-
Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. (2022-12-08). National Institutes of Health. [Link]
-
What Sorbent should I Use? Selecting the correct SPE Chemistry. (2023-05-10). Biotage. [Link]
-
Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. (2021-01-14). MDPI. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Effect of pH on the stability of plant phenolic compounds. (2000-05-01). PubMed. [Link]
-
Solid Phase Extraction (SPE) - Selection of the sorbent. Analytics-Shop. [Link]
-
Effect of pH on the stability of plant phenolic compounds. Semantic Scholar. [Link]
-
Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Phenomenex. [Link]
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Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. [Link]
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Role of Solvent and Citric Acid-Mediated Solvent Acidification in Enhancing the Recovery of Phenolics, Flavonoids, and Anthocyanins from Apple Peels. (2024-03-22). MDPI. [Link]
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Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC. (2002-09-01). ACS Publications. [Link]
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Isolation and Purification Techniques in Natural Products Chemistry. (2024-06-29). Hilaris Publisher. [Link]
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Separation and identification of polar polyphenols in oily formulation using high-performance thin-layer chromatography and mass spectroscopy techniques. (2018-07-18). OCL Journal. [Link]
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Optimization of Solid-Phase Microextraction Conditions for Determination of Phenols. ResearchGate. [Link]
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Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. ResearchGate. [Link]
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Cutting edge approaches for natural product purification. ResearchGate. [Link]
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Effect of pH on the Stability of Plant Phenolic Compounds. SciSpace. [Link]
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Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (2023-09-14). MDPI. [Link]
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Trouble with Column Chromatography of phenolic compounds. Reddit. [Link]
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Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. (2021-07-05). PubMed Central. [Link]
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I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them?. ResearchGate. [Link]
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Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025-02-21). Welch Materials, Inc.. [Link]
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Chapter 12: Isolation and Purification of Natural Products. (2022-07-20). IntechOpen. [Link]
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How do we purify a polar compound having antioxidant property?. ResearchGate. [Link]
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Extraction and characterization of phenolic compounds and their potential antioxidant activities. (2022-07-21). PubMed Central. [Link]
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Improving HPLC Separation of Polyphenols. (2009-11-01). LCGC International. [Link]
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Techniques for Analysis of Plant Phenolic Compounds. (2015-08-05). PubMed Central. [Link]
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Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]
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Purification of polar compounds. (2016-09-19). The Analytical Scientist. [Link]
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Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. ResearchGate. [Link]
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How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. (2025-05-21). YouTube. [Link]
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Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization. ResearchGate. [Link]
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Purification of phenolic flavanoids with flash chromatography. ResearchGate. [Link]
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Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. (2020-09-24). PubMed Central. [Link]
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Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. PubMed Central. [Link]
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Best practices for long-term storage of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol
Here is a technical support center guide for the long-term storage of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol (Trimethoprim).
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol, commonly known as Trimethoprim. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the long-term stability and integrity of this compound for your critical experiments. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can degrade Trimethoprim during storage?
A1: The chemical structure of Trimethoprim, which includes a diaminopyrimidine ring and a dimethoxy-substituted phenol group, makes it susceptible to several environmental factors. The primary degradation pathways are oxidation, hydrolysis, and photolysis (degradation due to light exposure)[1][2]. These processes can be catalyzed or accelerated by heat[1][3]. Therefore, the key factors to control are Temperature, Light, Humidity, and Oxygen .
Q2: What is the optimal temperature for the long-term storage of solid Trimethoprim?
A2: For maximal long-term stability (months to years), storing solid Trimethoprim at -20°C is the best practice. Temperature is a critical factor in chemical stability, as it directly influences the rate of degradation reactions[4].
-
Expertise & Rationale: Lowering the temperature significantly reduces the kinetic energy of molecules, slowing down potential oxidative and hydrolytic degradation processes[4]. While some studies show good stability in specific formulations at 4°C or 25°C for periods up to 90 days[5][6][7][8], these conditions are not ideal for the multi-year storage often required for reference standards or archival samples. For routine use (weeks to months), storage at 2-8°C is a viable alternative. Room temperature storage (15-25°C) should be reserved for short-term use only[9][10].
Q3: How critical is light protection, and what is the best way to achieve it?
A3: Light protection is absolutely critical. Trimethoprim is photosensitive and can undergo photochemically catalyzed degradation[1][9][11]. Exposure to sunlight or even ambient laboratory light can provide the energy to initiate degradation reactions[12][13].
-
Best Practice: Always store Trimethoprim in amber glass vials or containers that block UV and visible light. For added protection, these containers should be stored inside a dark cabinet or a light-proof secondary container. Standard clear glass or plastic containers are insufficient for long-term storage unless they are placed in complete darkness.
Q4: What type of storage container should I use for solid Trimethoprim?
A4: The ideal container is a borosilicate glass vial with a screw cap lined with an inert material like PTFE (Teflon®) .
-
Causality:
-
Material: Glass is non-reactive and impermeable, preventing interaction with the compound and protecting it from atmospheric moisture and oxygen[14].
-
Seal: A tight, inert seal is crucial to prevent the ingress of moisture and oxygen, which can lead to hydrolysis and oxidation, respectively[15]. While some studies have shown stability in specific suspensions using plastic containers[5][7], glass remains the gold standard for long-term storage of a pure active pharmaceutical ingredient (API)[16][17].
-
Q5: My lab has high humidity. Do I need to take extra precautions?
A5: Yes. The phenol and amine functional groups in Trimethoprim can make it susceptible to moisture. Humidity can accelerate hydrolysis and may also cause the powder to clump, making accurate weighing difficult.
-
Protocol Standard: Store vials of Trimethoprim within a desiccator containing a desiccant like silica gel or Drierite™. For highly sensitive experiments or very long-term storage, consider backfilling the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture, providing the ultimate protective environment[15].
Q6: Are there any visible signs of Trimethoprim degradation?
A6: Yes. Pure Trimethoprim is typically a white to cream-colored crystalline powder[10]. A noticeable color change to yellow or brown is a strong indicator of chemical degradation[18]. If you observe a color change, the integrity of the compound is compromised, and it should not be used for quantitative or sensitive biological experiments.
Summary of Storage Conditions
| Parameter | Optimal Condition (Years) | Acceptable Condition (Months) | Conditions to Avoid | Rationale |
| Temperature | -20°C or lower | 2-8°C | Room Temperature (long-term), fluctuating temperatures | Slows kinetic degradation processes[4]. |
| Light | Complete Darkness (in amber vial) | Storage in a closed cabinet | Direct sunlight, ambient lab light | Prevents photochemical degradation[1][12]. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Tightly sealed vial in a desiccator | Open to lab air, high humidity | Minimizes oxidation and hydrolysis[1][15]. |
| Container | Amber Borosilicate Glass Vial with PTFE-lined cap | Amber plastic with secure seal | Clear containers, poorly sealed containers | Ensures inertness and protection from light/air[14]. |
Troubleshooting Guide
This section addresses specific issues that may arise from improper storage.
Problem 1: My Trimethoprim powder has turned yellow, but it was stored in the freezer.
-
Possible Cause: The color change indicates degradation, likely oxidation[18]. Even at low temperatures, degradation can occur if the compound was exposed to light before storage, or if the container was not sealed properly, allowing slow ingress of oxygen and moisture over time.
-
Solution:
-
Discard the degraded stock. It is not reliable for experimental use.
-
Review your handling protocol. Ensure the compound is protected from light at all times, even during weighing.
-
When starting with a new batch, consider preparing smaller aliquots in separate, tightly sealed amber vials. This prevents repeated exposure of the main stock to atmospheric conditions.
-
Problem 2: I am seeing inconsistent results in my bioassays using the same stock solution of Trimethoprim.
-
Possible Cause: If user error and assay conditions are ruled out, the integrity of the Trimethoprim stock is the next logical suspect. Inconsistent results can stem from partial degradation of the compound, leading to a lower effective concentration than calculated.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Problem 3: The compound was left on the bench at room temperature and in the light for several hours. Is it compromised?
-
Assessment: There is a high risk of degradation. The combination of light and ambient temperature is known to promote both photochemical and thermal degradation pathways[1][2]. The extent of degradation is difficult to quantify without analytical techniques (like HPLC), but for any sensitive or quantitative application, the compound's integrity should be considered suspect.
-
Recommendation: For non-critical screening, it might be usable, but with caution. For any work requiring precise concentration (e.g., IC50 determination, standard curve generation) or for in-vivo studies, it is strongly recommended to discard the exposed material and use a properly stored aliquot.
Experimental Protocols
Protocol: Aliquoting Solid Compound for Long-Term Archival Storage
This protocol minimizes the risk of contaminating or degrading the bulk supply of Trimethoprim.
-
Preparation: Work in a clean, dry area with subdued lighting. Assemble the required number of pre-cleaned, dry amber glass vials with PTFE-lined caps. Have the bulk container of Trimethoprim, a desiccator, and necessary weighing tools ready.
-
Equilibration: If the bulk container is stored at -20°C, place it in a desiccator at room temperature for at least 1-2 hours. This prevents atmospheric moisture from condensing on the cold powder upon opening.
-
Weighing & Aliquoting: Quickly weigh the desired amount of Trimethoprim powder and dispense it into each amber vial. Work efficiently to minimize exposure to light and air.
-
Inert Gas Purge (Optional but Recommended): Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 10-15 seconds.
-
Sealing: Immediately and tightly seal each vial with its PTFE-lined cap. Reinforce the seal with paraffin film (e.g., Parafilm®) for an extra barrier against moisture.
-
Labeling: Clearly label each vial with the compound name, concentration/mass, date, and storage conditions (e.g., "-20°C, Dark, Inert").
-
Storage: Place the labeled aliquots in a designated, labeled box and store them at -20°C in a non-cycling (manual defrost) freezer.
Key Degradation Pathways
The following diagram illustrates the primary environmental factors that drive the degradation of Trimethoprim.
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A Researcher's Guide to Investigating 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol (Trimethoprim) as a Novel Kinase Inhibitor
Prepared by a Senior Application Scientist
Abstract
This guide addresses the validation of 4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol, widely known as the antibiotic Trimethoprim, as a potential kinase inhibitor. While Trimethoprim's primary mechanism of action is the well-characterized inhibition of bacterial dihydrofolate reductase (DHFR), the exploration of off-target effects is a critical component of modern drug discovery for repurposing opportunities and understanding potential toxicities.[1][2][3] To date, there is no substantive body of evidence in peer-reviewed literature establishing Trimethoprim as a protein kinase inhibitor.
Therefore, this document pivots from a direct comparison to a comprehensive, methodological guide. It outlines the logical, multi-stage experimental workflow required to rigorously investigate whether Trimethoprim possesses any kinase inhibitory activity. We will detail the necessary steps from initial broad-spectrum screening to specific hit validation, potency determination, and comparative analysis against established inhibitors, providing researchers with the protocols and conceptual framework to undertake such an investigation.
Rationale for Off-Target Kinase Screening
The human kinome consists of over 500 protein kinases, which are central regulators of cellular signaling and frequent targets in drug development, particularly in oncology. It is not uncommon for small molecules to possess activity against targets other than their primary one. Investigating these "off-target" effects is crucial for two main reasons:
-
Drug Repurposing: A compound's off-target activity may represent a new therapeutic application.
-
Toxicity Profiling: Unintended kinase inhibition can explain unexpected side effects or toxicities.[4][5][6]
Given Trimethoprim's diaminopyrimidine core, a scaffold present in some known kinase inhibitors, a systematic investigation into its kinome-wide activity is a scientifically valid, albeit exploratory, endeavor.
Phase 1: Initial Hit Discovery via High-Throughput Kinome Screening
The first essential step is to determine if Trimethoprim interacts with any kinase at a measurable concentration. A broad screening approach against a large, diverse panel of kinases is the most efficient method for identifying potential "hits."
Experimental Rationale: A single-concentration screen against a large panel (e.g., >300 kinases) provides a comprehensive, unbiased overview of a compound's potential targets.[7][8] A concentration of 10 µM is a standard starting point for such screens to identify initial hits with at least moderate potency.
Recommended Protocol: Kinase Panel Screening
Several commercial services offer high-quality kinase screening. A typical workflow using a binding assay format is described below.
Workflow: High-Throughput Kinase Screening
Caption: High-throughput kinase binding assay workflow.
Phase 2: Hit Validation and Potency Determination (IC₅₀)
Any hits identified in the initial screen must be validated. This involves generating a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.
Experimental Rationale: An IC₅₀ value quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. This is the gold standard for measuring potency. Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity and suitability for a broad range of kinases.[9]
Protocol: In Vitro Kinase Assay (ADP-Glo™)
This protocol describes how to determine the IC₅₀ of Trimethoprim against a hypothetical kinase hit, "Kinase X."
-
Compound Preparation: Prepare a serial dilution of Trimethoprim in DMSO. A common starting concentration is 100 µM, diluted in 10 steps (e.g., 1:3 dilutions).
-
Reaction Setup: In a 384-well plate, add:
-
Kinase X enzyme.
-
Substrate peptide specific for Kinase X.
-
ATP (at its Km concentration for Kinase X).
-
The serially diluted Trimethoprim or DMSO vehicle control.
-
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the phosphorylation reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the newly generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of Trimethoprim concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Hypothetical Data Presentation:
To proceed, let us hypothesize that the initial screen identified weak activity against Epidermal Growth Factor Receptor (EGFR). We would then compare Trimethoprim's potency against that of a known, highly potent EGFR inhibitor, Gefitinib .
| Compound | Target Kinase | IC₅₀ (nM) | Notes |
| Trimethoprim | EGFR | >10,000 | Hypothetical result indicating very weak or no activity. |
| Gefitinib | EGFR | 25 | Established benchmark inhibitor for comparison. |
| Trimethoprim | Kinase Y | >10,000 | Hypothetical result. |
| Trimethoprim | Kinase Z | >10,000 | Hypothetical result. |
Phase 3: Cellular Target Engagement and Pathway Modulation
Demonstrating that a compound can inhibit a kinase in a test tube is only the first step. The critical next step is to determine if it can engage the target and modulate its signaling pathway within a living cell.
Experimental Rationale: A Western blot is a fundamental technique to measure changes in protein phosphorylation. If Trimethoprim inhibits an intracellular kinase, the phosphorylation of that kinase's direct downstream substrate should decrease.
Signaling Pathway Illustration
Caption: Trimethoprim inhibiting Kinase X, preventing substrate phosphorylation.
Protocol: Western Blot for Substrate Phosphorylation
-
Cell Culture and Treatment: Culture a cell line known to have an active "Kinase X" signaling pathway (e.g., A431 cells for EGFR). Treat the cells with increasing concentrations of Trimethoprim (e.g., 1 µM, 5 µM, 10 µM, 25 µM) for 2-4 hours. Include a positive control (a known inhibitor like Gefitinib) and a negative control (DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate them by size using electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA) to prevent non-specific antibody binding.
-
Incubate with a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-Substrate).
-
Wash, then incubate with a secondary antibody conjugated to HRP.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate protein.
Expected Outcome: A dose-dependent decrease in the band corresponding to the phospho-substrate would provide strong evidence of intracellular target engagement and inhibition.
Conclusion and Path Forward
This guide presents a systematic and rigorous framework for evaluating whether 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol (Trimethoprim) has any activity as a kinase inhibitor. The process begins with broad, unbiased screening, followed by quantitative validation of potency for any identified hits, and finally, confirmation of activity in a relevant cellular context.
References
- Patsnap Synapse. (2024). What is the mechanism of Trimethoprim?
- Farrell, J., et al. (2011). Trimethoprim stimulates T-cells through metabolism-dependent and -independent pathways. Chemical Research in Toxicology, 24(6), 791-3.
- GoodRx. (2025). Trimethoprim: Efficacy, Side Effects, Interactions, Warnings & Dosage.
- Mayo Clinic. (n.d.). Trimethoprim (oral route) - Side effects & dosage.
- WebMD. (n.d.). Trimethoprim: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
- Doctronic.ai. (2025). 6 Common and Serious Side Effects of Trimethoprim.
- Patsnap Synapse. (2024). What are the side effects of Trimethoprim?
- Wikipedia. (n.d.). Trimethoprim.
- PubMed. (n.d.). Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- Karaman, M. W., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC - NIH.
- Carna Biosciences. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support.
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Efficacy Analysis: A Comparative Guide to 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol and Established Dihydrofolate Reductase Inhibitors
Introduction
In the landscape of drug discovery, the pursuit of novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This guide provides a comprehensive comparative analysis of the novel compound, 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol, against established drugs. The core chemical scaffold of this molecule, the 2,4-diaminopyrimidine ring, is a well-established pharmacophore known to interact with the enzyme dihydrofolate reductase (DHFR). Based on this structural homology, it is hypothesized that 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol functions as a DHFR inhibitor.
This document will delve into the mechanistic underpinnings of DHFR inhibition, provide a comparative overview of two widely-used DHFR inhibitors, Methotrexate and Trimethoprim, and present a detailed experimental framework for a head-to-head efficacy evaluation. The insights derived from such a comparison are crucial for researchers and drug development professionals in ascertaining the therapeutic potential of this novel chemical entity.
The Central Role of Dihydrofolate Reductase in Cellular Proliferation
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway.[1] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids.[1] These molecules are the fundamental building blocks for DNA and RNA synthesis. Consequently, the inhibition of DHFR disrupts these vital processes, leading to the cessation of cellular proliferation and eventual cell death.[2] This mechanism is particularly effective against rapidly dividing cells, such as those found in cancerous tumors and pathogenic bacteria, making DHFR a prime therapeutic target.[1][3]
The strategic inhibition of DHFR is the cornerstone of the therapeutic action of antifolate drugs.[3][4] These agents, by mimicking the structure of the natural substrate, competitively bind to the active site of DHFR, thereby blocking the production of THF and disrupting DNA synthesis.[2][5]
Caption: Dihydrofolate Reductase (DHFR) Signaling Pathway.
Comparative Analysis of Established DHFR Inhibitors
A thorough evaluation of a novel compound necessitates a comparison against current standards of care. In the realm of DHFR inhibitors, Methotrexate and Trimethoprim serve as excellent benchmarks due to their distinct therapeutic applications and selectivity profiles.
Methotrexate: The Potent Antineoplastic and Immunosuppressant
Methotrexate is a folate analog that exhibits high-affinity binding to mammalian DHFR, making it a potent inhibitor of this enzyme.[1][4] Its primary clinical applications are in the treatment of various cancers, including leukemia and lymphomas, as well as autoimmune diseases like rheumatoid arthritis and psoriasis.[1][4] The mechanism of action involves the competitive inhibition of DHFR, leading to a depletion of intracellular tetrahydrofolate.[2][6][7] This, in turn, disrupts DNA synthesis and repair, thereby halting the proliferation of rapidly dividing cancer cells and modulating the immune response in autoimmune conditions.[2][6]
Trimethoprim: The Selective Antibacterial Agent
Trimethoprim is an antibiotic that also functions by inhibiting DHFR.[5][8][9] Crucially, it exhibits a significantly higher affinity for bacterial DHFR than for the human counterpart, with some reports suggesting a selectivity of up to sixty thousand-fold.[9] This selectivity is key to its therapeutic efficacy and safety profile, as it allows for the disruption of bacterial folate metabolism without significantly impacting the host's cells.[5][8] Trimethoprim is commonly used, often in combination with sulfamethoxazole, to treat urinary tract infections and other bacterial infections.[9][10]
Experimental Design for a Comparative In Vitro Efficacy Study
To objectively assess the efficacy of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol as a DHFR inhibitor, a robust in vitro enzymatic assay is essential. The following protocol outlines a standard spectrophotometric method to determine and compare the half-maximal inhibitory concentrations (IC50) of the test compound and the reference drugs.
Protocol: In Vitro DHFR Inhibition Assay
This assay quantifies DHFR activity by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the enzymatic reduction of DHF to THF.[11][12]
Materials:
-
Purified human DHFR enzyme
-
4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol
-
Methotrexate (positive control)
-
Trimethoprim (positive control)
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of the test compound, Methotrexate, and Trimethoprim in DMSO.
-
Perform serial dilutions of the stock solutions in Assay Buffer to create a range of test concentrations.
-
Prepare working solutions of DHFR enzyme, NADPH, and DHF in Assay Buffer. Keep on ice and protect from light.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add Assay Buffer, the test compound at various concentrations, and the DHFR enzyme solution.
-
Positive Control Wells: Add Assay Buffer, Methotrexate or Trimethoprim at various concentrations, and the DHFR enzyme solution.
-
Enzyme Control Wells (No Inhibitor): Add Assay Buffer, DMSO (at the same final concentration as in the test wells), and the DHFR enzyme solution.
-
Blank Wells (No Enzyme): Add Assay Buffer and substrates (DHF and NADPH).
-
-
Pre-incubation:
-
Gently mix the contents of the wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the DHF and NADPH solutions to all wells to initiate the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to the desired temperature (e.g., 25°C).
-
Measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each well.
-
Normalize the data to the enzyme control (100% activity) and blank (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each compound using a non-linear regression analysis.
-
Caption: Workflow for the In Vitro DHFR Inhibition Assay.
Comparative Efficacy Data
The following table summarizes representative IC50 values for Methotrexate and Trimethoprim against human DHFR from published literature. These values serve as a benchmark for interpreting the results obtained for 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol.
| Compound | Target Enzyme | Reported IC50 (µM) | Reference |
| Methotrexate | Human DHFR | 0.08 - 0.12 | [13][14][15] |
| Trimethoprim | Human DHFR | 55.26 | [14][15] |
Interpretation and Discussion
The IC50 value is a critical parameter for quantifying the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor. The comparative analysis of the IC50 value for 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol against those of Methotrexate and Trimethoprim will provide significant insights into its potential therapeutic application.
-
High Potency against Human DHFR: If the novel compound exhibits an IC50 value in the nanomolar to low micromolar range, comparable to or better than Methotrexate, it would suggest potential as an antineoplastic or immunosuppressive agent. Further studies would then be warranted to evaluate its efficacy in relevant cancer cell lines and animal models of autoimmune disease.
-
Selective Inhibition of Bacterial DHFR: To explore its potential as an antibiotic, the compound should be tested against DHFR from various bacterial species. A significantly lower IC50 against bacterial DHFR compared to human DHFR would indicate selectivity, a desirable characteristic for an antibiotic to minimize host toxicity. A profile similar to Trimethoprim, with high micromolar IC50 against human DHFR and low micromolar or nanomolar IC50 against bacterial DHFR, would be promising.
-
Structure-Activity Relationship (SAR): The dimethoxyphenol moiety of the test compound is a key structural feature that differentiates it from Methotrexate and Trimethoprim. This group may influence its binding affinity and selectivity for the DHFR active site. Further SAR studies, involving modifications to this part of the molecule, could lead to the development of even more potent and selective inhibitors.
Conclusion
This guide has outlined a comprehensive framework for the comparative efficacy evaluation of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol. By leveraging the well-understood mechanism of DHFR inhibition and comparing it against the established drugs Methotrexate and Trimethoprim, researchers can systematically assess its therapeutic potential. The proposed in vitro DHFR inhibition assay provides a robust and quantitative method to determine its potency and can guide further preclinical and clinical development. The structural novelty of this compound, coupled with the proven therapeutic utility of the 2,4-diaminopyrimidine scaffold, makes it a compelling candidate for further investigation in the fields of oncology, immunology, and infectious diseases.
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A Head-to-Head Comparison for Drug Discovery Professionals: Diaminopyrimidine vs. Quinazoline Kinase Inhibitors
In the intricate world of targeted therapy, the rational design of kinase inhibitors stands as a pillar of modern drug discovery. Among the vast chemical space explored, two heterocyclic scaffolds have repeatedly proven their merit, yielding multiple FDA-approved drugs: the diaminopyrimidine and the quinazoline cores. While both serve as exceptional foundations for ATP-competitive inhibitors, their subtle structural differences translate into distinct pharmacological profiles. This guide offers a head-to-head comparison, moving beyond a simple list of compounds to provide researchers, scientists, and drug development professionals with a deeper understanding of their respective strengths, weaknesses, and the experimental rationale for their characterization.
The Core of Inhibition: A Mechanistic Overview
At its heart, the success of both scaffolds lies in their ability to act as "hinge-binders." The hinge region of a kinase is a flexible loop connecting the N- and C-terminal lobes of the catalytic domain, and it forms crucial hydrogen bonds with the adenine ring of ATP. By mimicking this interaction, diaminopyrimidine and quinazoline-based inhibitors effectively occupy the ATP-binding pocket and block the kinase's phosphotransferase activity.[1]
However, the mode of this mimicry is a key point of divergence.
-
Diaminopyrimidine Scaffold: This core typically establishes two hydrogen bonds with the backbone of the kinase hinge region, much like the native adenine of ATP. This bidentate interaction provides a strong anchor for the inhibitor.[2][3]
-
Quinazoline Scaffold: In contrast, the quinazoline core generally forms a single, strong hydrogen bond with the kinase hinge via its N1 atom.[4][5] While seemingly a weaker interaction, the rigid, fused nature of the quinazoline ring system often pre-organizes the molecule for optimal binding, contributing to high potency.[6]
Figure 1. Simplified comparison of hinge-binding modes.
Performance Metrics: A Comparative Analysis
The ultimate value of a kinase inhibitor is defined by its potency, selectivity, and behavior in a physiological context. Here, we compare the two scaffolds across these critical parameters.
Potency (IC50)
Both frameworks have produced inhibitors with exceptional potency, frequently reaching the low nanomolar range. The specific potency is less a feature of the core itself and more a function of the appended chemical moieties that explore other regions of the ATP-binding site.
| Inhibitor Class | Representative Drug | Primary Target(s) | Reported Potency (IC50) |
| Diaminopyrimidine | TAE226 | FAK, ALK | 5.5 nM (FAK)[7] |
| PF-562271 | FAK | 1.5 nM[7] | |
| Dasatinib | BCR-ABL, SRC family | <1-3 nM[8] | |
| Quinazoline | Gefitinib | EGFR | 2-37 nM[9] |
| Erlotinib | EGFR | 2 nM[10] | |
| Lapatinib | EGFR, HER2 | 3 nM (EGFR), 13 nM (HER2)[10] |
Table 1. Representative examples of diaminopyrimidine and quinazoline kinase inhibitors and their reported in vitro potencies against primary targets.
Selectivity Profile
Selectivity is arguably the most critical parameter influencing a drug's therapeutic window. A lack of selectivity can lead to off-target toxicities. While chemical modifications can tune the selectivity of any scaffold, general trends have emerged.
-
Diaminopyrimidines: The versatile, strong hinge-binding motif can sometimes lead to broader kinase activity. This polypharmacology is not inherently negative; for instance, the multi-kinase inhibitor Dasatinib is effective precisely because it hits several key oncogenic drivers.[8] However, achieving high selectivity can require more extensive optimization.[11]
-
Quinazolines: This scaffold has been particularly successful in generating highly selective inhibitors. The 4-anilinoquinazoline framework is a classic example, having produced multiple highly selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) family.[4][12][13]
The Causality of Experimental Choice: Why Kinome Profiling is Essential Early in development, relying solely on potency against the primary target is insufficient. A compound that appears potent and selective in a small panel may have unexpected off-target activities across the ~500 kinases in the human kinome. Broad kinase selectivity profiling is a self-validating system; it provides a comprehensive view of a compound's activity, allowing for informed decisions on lead prioritization and potential toxicity liabilities.[14][15] This has become a standard and essential step in modern kinase drug discovery.[16]
Figure 2. General workflow for in vitro kinase selectivity profiling.
Mechanisms of Acquired Resistance
A significant challenge in targeted therapy is the inevitable development of drug resistance. The underlying mechanisms often involve mutations in the kinase domain that interfere with inhibitor binding.
-
Quinazoline EGFR Inhibitors: For first-generation inhibitors like gefitinib and erlotinib, the most common resistance mechanism is the T790M mutation in EGFR.[17][18] This "gatekeeper" mutation increases the kinase's affinity for ATP, making the inhibitor less competitive.[19]
-
Diaminopyrimidine BCR-ABL Inhibitors: In the case of imatinib, a diaminopyrimidine derivative used to treat CML, a wide range of resistance mutations can arise in the BCR-ABL kinase.[20] The most notorious is the T315I mutation, which, like T790M, sterically hinders drug binding.
The development of next-generation inhibitors from both scaffolds has been a direct response to these clinical challenges, with compounds specifically designed to inhibit these mutated forms of the kinase.[21]
Essential Experimental Protocols
To rigorously compare novel inhibitors, a standardized set of biochemical and cell-based assays is crucial. The following protocols provide a validated workflow. A discrepancy between biochemical potency and cellular efficacy is a common and costly reality, underscoring the need to prioritize cell-based assays early in the discovery pipeline.[22]
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
Purpose: To determine the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%. This is a primary measure of potency. Recommended Method: ADP-Glo™ Kinase Assay (Promega). This method is robust, has a broad dynamic range, and measures ADP production, a direct product of the kinase reaction.[23]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add 5 µL of a solution containing the purified kinase and its specific substrate peptide.
-
Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include DMSO-only wells as a "no inhibition" (100% activity) control.
-
Reaction Initiation: Add ATP solution to initiate the kinase reaction. Incubate at room temperature for 60 minutes.
-
ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to controls and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.
Protocol: Cellular Target Engagement & Pathway Modulation (Western Blot)
Purpose: To confirm that the inhibitor hits its intended target within intact cells and inhibits the downstream signaling pathway. This bridges the gap between biochemical activity and cellular function.[24] Principle: Measures the change in the phosphorylation status of the target kinase and its downstream substrates upon inhibitor treatment. A decrease in phosphorylation indicates successful target inhibition.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells known to have an active target kinase (e.g., A549 cells for EGFR inhibitors) and allow them to adhere. Treat the cells with the inhibitor at various concentrations (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature the protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel onto a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Phospho-Target (e.g., p-EGFR)
-
Total-Target (e.g., t-EGFR)
-
Phospho-Downstream Substrate (e.g., p-AKT)
-
Loading Control (e.g., GAPDH or β-Actin)
-
-
Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. After further washes, apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
Figure 3. Standard workflow for Western blotting to confirm cellular target inhibition.
Conclusion: Selecting the Right Scaffold for the Target
The choice between a diaminopyrimidine and a quinazoline scaffold is not a matter of inherent superiority but of strategic alignment with the goals of the drug discovery program.
-
The quinazoline scaffold has a storied history of producing highly selective kinase inhibitors, particularly for the EGFR family. It remains an excellent starting point when exquisite selectivity for a specific kinase is the primary objective.
-
The diaminopyrimidine scaffold offers remarkable versatility. Its potent, bidentate hinge-binding interaction provides a robust anchor that has been successfully leveraged to create both highly selective inhibitors and rationally designed multi-targeted agents.
Ultimately, the success of a project depends less on the initial choice of scaffold and more on a deep understanding of the target's structural biology, coupled with a rigorous, multi-faceted experimental cascade to guide lead optimization. By employing the comparative mindset and validated protocols outlined in this guide, drug discovery professionals can make more informed decisions in the quest for the next generation of targeted therapies.
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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A Comparative Analysis of Antifolate Properties: Methotrexate vs. Next-Generation Agents
For decades, methotrexate (MTX) has been a cornerstone of chemotherapy and immunosuppressive therapy, its efficacy rooted in the targeted disruption of folate metabolism. However, the emergence of newer antifolates, such as pemetrexed and pralatrexate, has introduced agents with distinct biochemical profiles that aim to overcome some of the limitations of methotrexate, including transport- and metabolism-based resistance. This guide provides a comprehensive comparative analysis of the antifolate properties of methotrexate against these next-generation agents, offering researchers, scientists, and drug development professionals a detailed examination of their mechanisms of action, supported by experimental data and protocols.
The Central Role of Folate Metabolism in Cellular Proliferation
Folate, a B-vitamin, is indispensable for the synthesis of nucleotides, the building blocks of DNA and RNA.[1][2] The folate metabolic pathway is a critical network of enzymes that facilitate one-carbon transfers necessary for the de novo synthesis of purines and the pyrimidine thymidylate.[1][3] A key enzyme in this pathway is dihydrofolate reductase (DHFR) , which reduces dihydrofolate (DHF) to tetrahydrofolate (THF).[4][5][6] THF and its derivatives are the active cofactors in nucleotide synthesis.[6] By inhibiting DHFR, antifolate drugs cause a depletion of THF, leading to the cessation of DNA synthesis and repair, and ultimately, cell death, particularly in rapidly dividing cancer cells.[4][5][6]
Caption: Comparative mechanisms of cellular uptake and action.
Quantitative Comparison of Antifolate Properties
The distinct biochemical profiles of these drugs translate into quantifiable differences in enzyme inhibition, cellular transport, and polyglutamylation efficiency. These parameters are critical determinants of their overall antitumor activity.
| Parameter | Methotrexate | Pemetrexed | Pralatrexate | Reference(s) |
| Primary Enzyme Target(s) | DHFR | TS , DHFR, GARFT | DHFR | [4][5][7][8] |
| DHFR Inhibition (Ki, app) | 26 nM | >200 nM | 45 nM | [9][10] |
| RFC Transport (Km) | 4.8 µmol/L | Similar to MTX | 0.3 µmol/L | [11][12] |
| RFC Transport (Vmax/Km) | 0.9 | N/A | 12.6 | [11] |
| FPGS Substrate (Km) | 32.3 µmol/L | Excellent Substrate | 5.9 µmol/L | [11][12] |
| FPGS Substrate (Vmax/Km) | 2.2 | N/A | 23.2 | [11] |
Lower Ki, Km, and higher Vmax/Km values indicate more potent inhibition or more efficient transport/metabolism.
As the data indicates, methotrexate is a more potent direct inhibitor of DHFR than pralatrexate. [9][10]However, pralatrexate's significantly more efficient cellular uptake (approximately 14-fold greater influx rate than MTX) and superior polyglutamylation by FPGS lead to higher intracellular drug accumulation, which can overcome a slightly lower intrinsic DHFR inhibitory activity. [11][9][10]Pemetrexed's primary strength lies in its multi-targeted approach, with particularly potent inhibition of TS by its polyglutamated forms, while being a relatively weak DHFR inhibitor. [1][12][9][10]
Cytotoxicity and Resistance Profiles
The differences in mechanism translate to varying patterns of cytotoxicity against cancer cell lines and distinct resistance profiles.
| Feature | Methotrexate | Pemetrexed | Pralatrexate |
| Cytotoxicity | Broad activity, but resistance is common. | Particularly active in non-squamous NSCLC and mesothelioma. | Potent activity, especially in T-cell lymphomas. [13][14] |
| Key Resistance Mechanisms | ↓ RFC expression, ↓ FPGS activity, ↑ DHFR levels, DHFR mutations. | ↑ TS expression, ↓ FPGS activity. | ↑ Drug efflux pumps (less defined). |
Resistance to methotrexate is well-characterized and often involves impaired cellular uptake (decreased RFC) or reduced intracellular retention (decreased FPGS activity). [13]Pralatrexate was specifically designed to overcome these mechanisms with its higher affinity for RFC and FPGS. [11][15][13]This can make it effective in tumors that have developed resistance to methotrexate. Pemetrexed resistance is often linked to elevated levels of its primary target, thymidylate synthase. [4] Comparative Cytotoxicity (IC50) in Myeloma Cell Lines
| Cell Line | Methotrexate IC50 | Pralatrexate IC50 |
| MM.1s | 22.7 nM | 1.7 nM |
| ARH-77 | 40.9 nM | 9.7 nM |
| KMS-11 | 35.8 nM | 6.4 nM |
| PCNY-1B | 28.9 nM | 4.2 nM |
| Data from.[16] Lower IC50 values indicate greater potency. |
These data demonstrate the superior potency of pralatrexate over methotrexate in sensitive myeloma cell lines, with pralatrexate being approximately one log more potent. [16]
Experimental Protocols for Comparative Analysis
To ensure the trustworthiness and reproducibility of comparative data, standardized experimental protocols are essential. Below are outlines for key assays used to evaluate antifolate properties.
DHFR Enzyme Inhibition Assay
This biochemical assay quantifies the inhibitory potential of a compound against purified DHFR enzyme.
Principle: DHFR activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as DHF is reduced to THF. An inhibitor will slow this rate of decrease. [2][5][6][17] Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 50 mM NaCl. [5] * Enzyme Solution: Purified human DHFR diluted to a working concentration (e.g., 10-20 nM) in cold assay buffer. [5] * Substrate/Cofactor Mix: Prepare a fresh solution containing DHF (e.g., 50 µM final concentration) and NADPH (e.g., 100 µM final concentration) in assay buffer. [5]Keep protected from light.
-
Inhibitor Solutions: Prepare serial dilutions of methotrexate, pemetrexed, and pralatrexate in the appropriate solvent (e.g., DMSO), then dilute further in assay buffer.
-
-
Assay Setup (96-well UV-transparent plate):
-
To appropriate wells, add assay buffer.
-
Add a small volume (e.g., 2 µL) of the inhibitor solutions (or vehicle control). [17] * Add the diluted DHFR enzyme solution to all wells except for the 'no enzyme' blank.
-
Pre-incubate the plate for 15 minutes at room temperature to allow inhibitor binding. [5]3. Reaction Initiation and Measurement:
-
Initiate the reaction by adding the DHF/NADPH mix to all wells.
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
Measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes. [5][17]4. Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration of inhibitor.
-
Plot the velocity against the inhibitor concentration and fit the data to an appropriate model to determine the IC50 or Ki value.
-
Caption: Workflow for a DHFR enzyme inhibition assay.
Cellular Uptake Assay
This cell-based assay measures the rate at which an antifolate is transported into cancer cells.
Principle: Cells are incubated with a radiolabeled antifolate (e.g., [³H]MTX) for a defined period. The incubation is then stopped, and the cells are washed to remove extracellular drug. The amount of intracellular radioactivity is quantified as a measure of uptake. [3] Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells (e.g., NCI-H460, KB cells) in 24- or 96-well plates and grow to near confluence. [3][9]2. Assay Preparation:
-
On the day of the assay, aspirate the growth medium and wash the cells with a transport buffer (e.g., HBSS-HEPES, pH 7.4). [3] * Add fresh buffer to each well.
-
-
Uptake Initiation:
-
Add the radiolabeled antifolate (e.g., [³H]pralatrexate) to each well to initiate uptake. For competition experiments or to define non-specific binding, a large excess of unlabeled drug can be added to control wells. [3] * Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 60 minutes).
-
-
Stopping the Reaction:
-
To stop uptake, rapidly aspirate the radioactive medium and wash the cells multiple times with ice-cold buffer to remove all extracellular radioactivity. [3]5. Quantification:
-
Lyse the cells using a suitable lysis buffer (e.g., 0.2 M NaOH or a commercial lysis reagent). [3] * Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the protein content in each well. Plot the intracellular drug concentration over time to determine the uptake rate.
-
Conclusion: A New Era of Targeted Antifolate Therapy
Methotrexate remains a vital therapeutic agent, but its efficacy can be limited by well-established resistance mechanisms. The development of pemetrexed and pralatrexate represents significant advances in antifolate therapy. Pemetrexed offers a broader mechanism of action by targeting multiple key enzymes in nucleotide synthesis, making it a valuable option for certain solid tumors. Pralatrexate, through its rational design, directly addresses the primary modes of methotrexate resistance—cellular uptake and polyglutamylation—demonstrating superior potency in many preclinical models.
The choice of an antifolate agent should be guided by a deep understanding of its specific biochemical properties and the molecular characteristics of the target malignancy. The comparative data and experimental frameworks presented in this guide provide a foundation for researchers to make informed decisions and to further explore the nuanced activities of this critical class of therapeutic agents.
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- Pralatrexate and methotrexate structures. ResearchGate. [URL: https://www.researchgate.
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- Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [URL: https://www.giffordbioscience.
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- IC50 values for compounds 1 and 2 in various cancer cell lines and a.... ResearchGate. [URL: https://www.researchgate.net/figure/IC50-values-for-compounds-1-and-2-in-various-cancer-cell-lines-and-a-non-tumour-cell_tbl1_349791485]
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- A liquid chromatography–tandem mass spectrometric method for quantitative determination of native 5-methyltetrahydrofolate and its polyglutamyl derivatives in raw vegetables. Journal of Chromatography A. [URL: https://www.sciencedirect.com/science/article/pii/S002196731201507X]
- Effects of Antifolate Drugs on the Cellular Uptake of Radiofolates In Vitro and In Vivo. The Journal of Nuclear Medicine. [URL: https://jnm.snmjournals.org/content/47/12/2057]
- A comparison of the IC50 values of cell lines induced by the reported drugs and Fe-TMPP.. ResearchGate. [URL: https://www.researchgate.net/figure/A-comparison-of-the-IC50-values-of-cell-lines-induced-by-the-reported-drugs-and-Fe-TMPP_tbl2_353496350]
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A Researcher's Guide to Validating Mechanism of Action: A Comparative Analysis of Target Engagement Strategies
In the landscape of drug discovery and development, unequivocally demonstrating that a therapeutic candidate interacts with its intended molecular target within a complex biological system is paramount. This process, known as target engagement, is a critical validation step that confirms the mechanism of action (MoA) and builds confidence in a molecule's potential efficacy and safety. This guide provides an in-depth comparison of key methodologies for measuring target engagement, offering experimental insights and data-driven frameworks to empower researchers in making informed decisions for their projects.
The Central Role of Target Engagement in MoA Validation
The journey from a promising hit compound to a clinical candidate is paved with rigorous scientific validation. A core tenet of this process is establishing a clear and measurable link between the binding of a drug to its target and the subsequent biological effect. Without robust target engagement data, researchers risk advancing compounds that may produce desired phenotypic effects through off-target interactions, leading to potential safety liabilities and a flawed understanding of the biological mechanism.
Confirming that a drug binds to its intended target in a relevant physiological context—be it in intact cells, tissues, or whole organisms—provides the foundational evidence for the proposed MoA. This validation is not merely a checkbox exercise; it is a critical component of building a compelling scientific narrative that can de-risk a project and guide its progression. The choice of which target engagement assay to employ is a strategic one, dependent on the nature of the target, the available tools, and the specific questions being asked.
Comparative Analysis of Key Target Engagement Methodologies
A variety of techniques have been developed to measure the interaction between a drug and its target. These methods can be broadly categorized as either direct or indirect, each with its own set of advantages and limitations.
Direct Target Engagement Assays: Measuring Occupancy at the Target
Direct assays quantify the physical interaction between a compound and its target protein.
1. Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization. The binding of a compound to its target protein confers increased stability, resulting in a higher melting temperature. This shift in thermal stability is then quantified, typically by Western blotting or mass spectrometry, to determine the extent of target engagement.
Workflow for CETSA®:
graph TD; A[Intact Cells or Tissue Lysate] --> B{Treatment with Compound}; B --> C{Heat Shock at Temperature Gradient}; C --> D{Cell Lysis & Separation of Soluble/Aggregated Proteins}; D --> E{Quantification of Soluble Target Protein}; subgraph Quantification Methods E --> F[Western Blot]; E --> G[Mass Spectrometry (MS-CETSA)]; end
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: Western Blot-based CETSA®
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the test compound at various concentrations for a specified duration. Include a vehicle control (e.g., DMSO).
-
Heating Step: Resuspend the treated cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis and Fractionation: Subject the heated cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, aggregated proteins (pellet).
-
Protein Quantification and Western Blotting: Carefully collect the supernatant. Determine the protein concentration of the soluble fraction. Normalize the protein amounts and prepare samples for SDS-PAGE. Perform Western blotting using a specific antibody against the target protein to detect the amount of soluble protein remaining at each temperature.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature for both the vehicle and compound-treated samples to generate melting curves. The shift in the melting temperature (ΔTm) indicates target engagement.
2. Fluorescence-based Cellular Thermal Shift Assay (FCETSA)
A higher-throughput adaptation of CETSA, FCETSA, utilizes methods like immunofluorescence or fluorescent protein tags to quantify the soluble target protein, enabling a faster and more scalable workflow.
3. Bioluminescence Resonance Energy Transfer (BRET)
BRET is a proximity-based assay that measures the interaction between two molecules in live cells. In the context of target engagement, one common approach is to fuse the target protein to a bioluminescent donor (e.g., NanoLuc® luciferase) and use a fluorescently labeled tracer compound that binds to the same target. When the tracer is bound, its close proximity to the luciferase results in energy transfer and a BRET signal. A non-labeled test compound will compete with the tracer for binding, leading to a decrease in the BRET signal.
Workflow for a Competitive BRET Assay:
graph TD; A[Cells Expressing Target-NanoLuc Fusion] --> B{Addition of Fluorescent Tracer}; B --> C{Addition of Test Compound}; C --> D{Measurement of BRET Signal}; D --> E{Signal Decrease Indicates Target Engagement};
Caption: Competitive BRET assay for target engagement.
Indirect Target Engagement Assays: Measuring Downstream Consequences
Indirect assays infer target engagement by measuring a downstream biological event that is dependent on the target's activity.
1. Target Phosphorylation Status
For many enzyme targets, such as kinases, their activity is tightly linked to their phosphorylation state or the phosphorylation of their direct substrates. A compound that engages and inhibits a kinase would be expected to reduce the phosphorylation of its downstream substrates. This can be readily assessed by Western blotting using phospho-specific antibodies.
Experimental Protocol: Western Blot for Substrate Phosphorylation
-
Cell Treatment: Treat cells with the test compound at various concentrations and for different durations. Include appropriate positive and negative controls (e.g., a known inhibitor or a growth factor to stimulate the pathway).
-
Cell Lysis: Wash the cells with ice-old PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification and Western Blotting: Determine the protein concentration of the lysates. Perform Western blotting using a primary antibody specific to the phosphorylated form of the substrate of interest.
-
Normalization: To ensure that any observed changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe with an antibody that recognizes the total amount of the substrate protein.
-
Data Analysis: Quantify the band intensities for both the phosphorylated and total protein. The ratio of phospho-protein to total protein is used to determine the effect of the compound on the signaling pathway.
2. Reporter Gene Assays
Reporter gene assays are used to measure the activity of a signaling pathway that is modulated by the target. This involves engineering cells to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is regulated by a transcription factor downstream of the target. Engagement of the target by a drug will modulate the signaling pathway, leading to a change in the expression of the reporter gene, which can be easily quantified.
Comparative Summary of Target Engagement Methods
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| CETSA® (WB) | Ligand-induced thermal stabilization | Label-free; applicable to native proteins in cells and tissues | Lower throughput; requires a specific antibody | Low to Medium |
| MS-CETSA | Thermal stabilization coupled with mass spectrometry | Unbiased, proteome-wide analysis of on- and off-targets | Technically complex; requires specialized equipment and expertise | Low |
| FCETSA | Thermal stabilization with fluorescence-based readout | Higher throughput than WB-CETSA | May require genetic modification or specific antibodies | Medium to High |
| BRET | Proximity-based energy transfer | High sensitivity; real-time measurements in live cells | Requires genetic engineering of the target protein and a fluorescent ligand | High |
| Phosphorylation Assay | Measures changes in downstream substrate phosphorylation | Reflects functional consequence of target engagement | Indirect; pathway crosstalk can complicate interpretation | Medium |
| Reporter Gene Assay | Measures transcriptional activity downstream of the target | High sensitivity and dynamic range | Indirect; measures a distal event in the signaling pathway | High |
Conclusion: An Integrated Approach to MoA Validation
The validation of a drug's mechanism of action is a multifaceted process that relies on a convergence of evidence from orthogonal assays. While direct target engagement methods like CETSA® and BRET provide definitive proof of a physical interaction, indirect assays that measure downstream functional consequences are essential for linking target occupancy to a biological response. A robust MoA validation strategy will often employ a combination of these techniques to build a comprehensive and compelling case for a drug candidate's progression. By carefully selecting the appropriate assays and thoughtfully interpreting the data, researchers can navigate the complexities of drug discovery with greater confidence and a higher probability of success.
References
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
-
Shaw, J., et al. (2019). A high-throughput screening-compatible cellular thermal shift assay (CETSA) for measuring drug-target engagement. Scientific Reports. [Link]
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Pfleger, K. D. G., & Eidne, K. A. (2006). Illuminating insights into protein-protein interactions using bioluminescence resonance energy transfer (BRET). Nature Methods. [Link]
-
An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology. [Link]
A Senior Application Scientist's Guide to the Independent Verification of a Novel Compound's Biological Activity
In the fast-paced world of drug discovery, the identification of a novel compound with promising biological activity is a moment of significant excitement. However, this initial "hit" is merely the first step on a long and rigorous journey. The path from a promising screening result to a validated lead compound is paved with meticulous experimentation designed to confirm and characterize the compound's activity, ensuring it is real, on-target, and worthy of further investment. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth framework for the independent verification of a novel compound's biological activity, emphasizing scientific integrity, logical experimental design, and data-driven decision-making.
The preclinical research landscape is fraught with challenges related to reproducibility. Studies have shown that a significant portion of preclinical research is not reproducible, leading to wasted resources and delays in the development of new therapies.[1][2][3] This guide is structured to address this "reproducibility crisis" by advocating for a multi-faceted, evidence-based approach to compound validation.
The Verification Workflow: A Multi-Step, Self-Validating Process
The independent verification of a novel compound's biological activity should not be viewed as a single experiment, but rather as a systematic, multi-step process. Each step is designed to build upon the last, providing an increasingly comprehensive understanding of the compound's properties. This workflow is designed to be a self-validating system, incorporating orthogonal assays and rigorous controls to eliminate false positives and artifacts early in the process.
Caption: A generalized workflow for the independent verification of a novel compound's biological activity.
Phase 1: Hit Confirmation and Initial Characterization
The primary goal of this initial phase is to confirm that the observed activity of the "hit" compound is real and not an artifact of the initial screen.
1. Hit Re-synthesis and Purity Analysis: The first crucial step is to re-synthesis the compound of interest. This ensures that the observed activity is not due to an impurity in the original sample. The purity of the newly synthesized batch should be rigorously assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
2. Primary Assay Confirmation: The re-synthesized, purified compound should be tested in the original primary screening assay to confirm its activity. This step is critical for ensuring the initial observation was not a false positive.[4][5][6]
3. Dose-Response and Potency Determination (IC50/EC50): A dose-response curve should be generated to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This provides a quantitative measure of the compound's activity.
4. Orthogonal Assay Validation: This is a critical step to eliminate false positives arising from the specific format of the primary assay.[7][8][9][10] An orthogonal assay measures the same biological endpoint but uses a different technology or methodology. For example, if the primary screen was a luciferase reporter assay, an orthogonal assay could be a direct measurement of protein expression by Western blot or an ELISA-based detection of a downstream signaling molecule.
| Parameter | Novel Compound (NC-1) | Alternative Compound (AC-1) | Alternative Compound (AC-2) |
| Purity (HPLC) | >99% | >98% | >99% |
| Primary Assay (IC50, µM) | 0.5 | 1.2 | 0.8 |
| Orthogonal Assay (IC50, µM) | 0.6 | 1.5 | >10 (Inactive) |
Table 1: Example Data for Hit Confirmation. In this example, NC-1 shows consistent potency in both the primary and orthogonal assays, increasing confidence in its on-target activity. AC-2, however, is inactive in the orthogonal assay, suggesting it may be an artifact of the primary screening technology.
Phase 2: Target Engagement and Selectivity
Once the biological activity is confirmed, the next crucial phase is to demonstrate that the compound directly interacts with its intended molecular target and to assess its selectivity.
1. Biophysical Assays for Direct Binding: These assays provide direct evidence of a physical interaction between the compound and its target protein.[11][12][13]
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during a binding event, providing information on binding affinity (Kd), stoichiometry (n), and thermodynamics (enthalpy and entropy).[14][15][][17][18] It is considered the "gold standard" for characterizing binding interactions.[17]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip when a ligand (the compound) binds to an immobilized protein. It provides real-time kinetic data on association and dissociation rates.
-
Cellular Thermal Shift Assay (CETSA): CETSA assesses target engagement in a cellular environment by measuring the thermal stability of the target protein in the presence of the compound. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.[12][19]
2. Cellular Target Engagement: It is essential to confirm that the compound can engage its target within the complex environment of a living cell.[19][20] Techniques like CETSA and NanoBRET (Bioluminescence Resonance Energy Transfer) can be used to measure target engagement in intact cells.
3. Target Validation using Genetic Approaches: Genetic methods provide strong evidence for the role of the target in the observed phenotype.
-
CRISPR-Cas9 Gene Editing: The CRISPR-Cas9 system can be used to knock out the gene encoding the target protein.[21][22][][24][25] If the novel compound's effect is abolished in the knockout cells, it strongly suggests that the compound acts through that specific target.
Caption: Logic diagram for target validation using CRISPR-Cas9.
4. Selectivity Profiling (Off-Target Effects): A critical aspect of drug development is to ensure that the compound is selective for its intended target and does not have significant off-target effects that could lead to toxicity.
-
Kinobeads/Chemical Proteomics: For kinase inhibitors, kinobeads, which are immobilized broad-spectrum kinase inhibitors, can be used in a competition binding assay to profile the compound's selectivity across a large portion of the kinome.[26][27][28][29][30]
-
Panel Screening: Submitting the compound for screening against a panel of known off-targets (e.g., receptors, ion channels, enzymes) is a standard industry practice.
| Assay | Novel Compound (NC-1) | Alternative Compound (AC-1) |
| Target Binding (Kd, ITC) | 50 nM | 200 nM |
| Cellular Target Engagement (EC50, CETSA) | 150 nM | 800 nM |
| Target Knockout (Phenotype) | Abolished | Abolished |
| Kinase Selectivity (S-score at 1 µM) | 0.05 (Highly Selective) | 0.4 (Moderately Selective) |
Table 2: Example Data for Target Engagement and Selectivity. NC-1 demonstrates high affinity, potent cellular target engagement, and high selectivity, making it a more promising candidate than AC-1.
Phase 3: In Vivo Model Evaluation
After rigorous in vitro and in-cell validation, the compound's activity must be assessed in a whole-organism context. This phase evaluates the compound's pharmacokinetic properties, safety, and efficacy in a living system.
1. Pharmacokinetics (ADME): Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound is crucial for designing effective in vivo studies.
2. Toxicity Screening: Initial toxicity studies are performed to identify a safe dose range for efficacy studies.
-
Zebrafish Models: Zebrafish are a powerful in vivo model for rapid toxicity screening due to their small size, rapid development, and genetic similarity to humans.[31][32][33][34][35] They can be used for high-throughput screening of cardiotoxicity, hepatotoxicity, and neurotoxicity.[31][34]
3. Efficacy Studies in Animal Models: The final step in preclinical validation is to demonstrate the compound's efficacy in a relevant animal model of the disease.
-
Rodent Models: Mice and rats are the most commonly used mammalian models for efficacy testing in various disease areas, including oncology.[36][37][38][39][40] The choice of model (e.g., xenograft, transgenic, or syngeneic) depends on the specific therapeutic area and the compound's mechanism of action.[39]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the interaction between the novel compound and its purified target protein.
Materials:
-
Purified target protein (>95% purity)
-
Novel compound (solid, >99% purity)
-
ITC instrument (e.g., MicroCal ITC200)
-
Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Degasser
Procedure:
-
Sample Preparation:
-
Prepare a concentrated stock solution of the target protein in the dialysis buffer.
-
Dialyze the protein solution against the same buffer overnight at 4°C to ensure buffer matching.
-
Prepare a stock solution of the novel compound in the final dialysis buffer. If DMSO is required for solubility, ensure the same final concentration of DMSO is present in both the protein and compound solutions to minimize heats of dilution.[14]
-
Degas both the protein and compound solutions for 10-15 minutes immediately before the experiment to prevent air bubbles.[18]
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument with buffer.
-
Load the reference cell with the dialysis buffer.
-
Load the sample cell with the purified target protein solution (e.g., 10-20 µM).
-
Load the injection syringe with the compound solution (e.g., 100-200 µM).
-
-
Data Acquisition:
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections.
-
-
Data Analysis:
-
Integrate the raw data (heat flow versus time) to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Conclusion
The independent verification of a novel compound's biological activity is a cornerstone of successful drug discovery. By adhering to a rigorous, multi-step validation process that incorporates orthogonal assays, direct target engagement studies, and in vivo model evaluation, researchers can build a robust body of evidence to support the advancement of a promising hit compound. This systematic approach not only enhances the likelihood of success in later stages of drug development but also upholds the principles of scientific integrity and reproducibility, which are paramount to our collective pursuit of new medicines. Adherence to guidelines from regulatory bodies like the European Medicines Agency (EMA) is also crucial throughout the non-clinical development process.[41][42][43][44][45]
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A Researcher's Compass: Navigating the Preclinical Safety Evaluation of New Chemical Entities
In the intricate journey of drug discovery and development, the preclinical safety assessment of a new chemical entity (NCE) stands as a critical gatekeeper, ensuring that promising therapeutic candidates possess an acceptable risk profile before they advance to human trials. This guide provides an in-depth, side-by-side evaluation of the essential safety profiling assays, offering researchers, scientists, and drug development professionals a comprehensive framework for making informed decisions. Our focus extends beyond mere protocol recitation; we delve into the causality behind experimental choices, emphasizing the creation of self-validating systems for robust and reliable safety assessment.
The Imperative of Early and Iterative Safety Profiling
Historically, a significant percentage of drug candidates failed in later stages of development due to unforeseen toxicity, leading to substantial financial losses and wasted resources.[1] Modern drug discovery paradigms, therefore, emphasize the early integration of safety and toxicity screening.[2][3] This "fail early, fail cheap" philosophy relies on a tiered approach, beginning with high-throughput in vitro assays and progressing to more complex in vivo studies for the most promising candidates.
The core objective of this preclinical safety evaluation is twofold: to identify potential hazards and to characterize the risk associated with the NCE's intended clinical use.[4] This involves a battery of tests designed to assess the compound's effects on major physiological systems and its potential to cause genetic damage, cancer, or reproductive harm.[5][6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines, largely harmonized through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), that delineate the necessary preclinical safety studies for an Investigational New Drug (IND) application.[5][7][8][9][10][11]
A Strategic Workflow for Preclinical Safety Assessment
A well-structured preclinical safety assessment workflow is crucial for efficiently evaluating NCEs. The following diagram illustrates a typical, iterative process that integrates various in vitro and in vivo assays.
Caption: Iterative workflow for preclinical safety assessment of NCEs.
In Vitro Safety Assays: The First Line of Defense
In vitro assays are the cornerstone of early safety screening, offering high-throughput capabilities and reducing the reliance on animal testing.[12][13] These tests provide crucial insights into a compound's potential to cause cellular damage, interfere with vital physiological processes, or induce genetic mutations.
Cytotoxicity Assays: Gauging the Impact on Cellular Health
Cytotoxicity assays are fundamental for assessing a compound's ability to cause cell death or inhibit cell growth.[14][15][16] They are often the first experimental screen for toxicity and help eliminate overtly toxic compounds early in the discovery process.[14]
Principle of Causality: A cytotoxic compound can induce cell death through various mechanisms, including necrosis (accidental cell death) or apoptosis (programmed cell death).[15] Understanding the mode of cell death can provide valuable information about the compound's mechanism of toxicity. For instance, damage to the cell membrane can lead to necrosis, while mitochondrial dysfunction or DNA damage can trigger apoptosis.[17]
Comparison of Common Cytotoxicity Assays:
| Assay Type | Principle | Throughput | Cost | Advantages | Limitations |
| MTT/XTT/MTS | Measures metabolic activity via mitochondrial reductase enzymes. | High | Low | Well-established, simple, and inexpensive. | Can be affected by compounds that interfere with mitochondrial function. |
| LDH Release | Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating compromised membrane integrity. | High | Low-Medium | Non-destructive to remaining cells, allowing for multiplexing. | Less sensitive for detecting early apoptotic events. |
| ATP-Based | Quantifies intracellular ATP levels as an indicator of cell viability. | High | Medium | Highly sensitive and rapid. | ATP levels can fluctuate with cell cycle and metabolic state. |
| Real-Time Cell Analysis (RTCA) | Measures changes in electrical impedance as cells adhere and proliferate on microelectrodes. | Medium-High | High | Label-free, provides kinetic data on cell response. | Requires specialized equipment. |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the NCE and appropriate controls (vehicle and positive control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration).
Genotoxicity Assays: Assessing the Potential for DNA Damage
Genotoxicity assays are a critical component of the safety assessment, as they evaluate an NCE's potential to damage genetic material, which can lead to mutations and cancer.[18] A standard battery of genotoxicity tests is required by regulatory agencies before first-in-human studies.[19]
Principle of Causality: Genotoxic compounds can be classified as mutagens (causing gene mutations), clastogens (causing chromosomal breaks), or aneugens (causing changes in chromosome number).[20] Different assays are designed to detect these distinct types of genetic damage.
Comparison of Key Genotoxicity Assays:
| Assay | Type | Endpoint | Advantages | Limitations |
| Ames Test (Bacterial Reverse Mutation Assay) | In Vitro | Gene mutation | Rapid, cost-effective, and highly sensitive for detecting point mutations.[21] | Bacterial system lacks mammalian metabolism and chromosome structure.[21] |
| In Vitro Micronucleus Test | In Vitro | Chromosomal damage (clastogenicity and aneugenicity) | Detects both chromosome breakage and loss in mammalian cells.[20][21] | Does not identify the specific type of chromosomal aberration.[20] |
| In Vivo Micronucleus Test | In Vivo | Chromosomal damage | Provides data on genotoxicity within a whole organism, including metabolic activation. | More resource-intensive and requires animal use. |
| Mouse Lymphoma Assay (MLA) | In Vitro | Gene mutation and clastogenicity | Detects a broad spectrum of genetic damage. | Can have a higher rate of false positives compared to other assays. |
The Synergy of the Ames and Micronucleus Tests:
The Ames test and the in vitro micronucleus test are often used in combination as they provide complementary information on an NCE's genotoxic potential.[21][22] The Ames test is highly effective at identifying mutagens that cause small-scale changes in the DNA sequence, while the micronucleus test detects larger-scale chromosomal damage.[21] Together, they form a robust initial screen for genotoxicity.
Caption: Complementary nature of the Ames and Micronucleus tests.
In Vitro Safety Pharmacology: Predicting Adverse Effects on Major Organ Systems
In vitro safety pharmacology studies are designed to identify undesirable pharmacological effects of an NCE on major organ systems, including the cardiovascular, central nervous, and respiratory systems.[23][24]
Cardiovascular Safety: The hERG Assay
A primary focus of cardiovascular safety assessment is the potential for a compound to induce cardiac arrhythmias.[25] The inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a key indicator of this risk, as it can lead to a prolongation of the QT interval and a potentially fatal arrhythmia called Torsades de Pointes.[26][27][28] Consequently, the hERG assay is a mandatory component of preclinical safety evaluation.[26]
Principle of Causality: The hERG channel plays a crucial role in the repolarization phase of the cardiac action potential. Inhibition of this channel slows repolarization, leading to a longer QT interval on an electrocardiogram (ECG).
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Cell Preparation: Prepare a single-cell suspension in an appropriate external solution.
-
Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to achieve a whole-cell patch-clamp configuration.[28][29]
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.[26]
-
Compound Application: Sequentially apply a vehicle control and increasing concentrations of the NCE to the cells.
-
Data Acquisition: Record the hERG current at each concentration until a steady-state block is achieved.[26]
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.
Comparison of hERG Assay Platforms:
| Platform | Principle | Throughput | Data Quality |
| Manual Patch Clamp | Direct electrophysiological recording from a single cell. | Low | Gold standard, high fidelity. |
| Automated Patch Clamp | High-throughput electrophysiology using planar patch-clamp chips. | High | Comparable to manual patch clamp.[28] |
| Binding Assays | Measures the displacement of a radiolabeled ligand from the hERG channel. | High | Indirect measure of channel block. |
| Fluorescence-Based Assays | Uses a fluorescent dye that is sensitive to changes in membrane potential. | High | Indirect measure, prone to artifacts. |
In Vivo Toxicology Studies: Assessing Safety in a Whole Organism
While in vitro assays provide valuable early insights, in vivo studies are essential for understanding the complex interactions of an NCE within a living system.[25][30] These studies are required for an IND submission and provide critical data on the overall safety profile of a drug candidate.[6][10]
General Toxicology Studies
General toxicology studies, also known as repeated-dose toxicity studies, are designed to characterize the toxic effects of an NCE after repeated administration over a defined period.[31] These studies are conducted in at least two mammalian species (one rodent and one non-rodent) and are crucial for determining the No-Observed-Adverse-Effect-Level (NOAEL), which is used to establish a safe starting dose in humans.[10][25]
Key Parameters Evaluated in General Toxicology Studies:
-
Clinical Observations: Daily monitoring for any signs of toxicity.
-
Body Weight and Food Consumption: Regular measurements to assess overall health.
-
Hematology and Clinical Chemistry: Analysis of blood samples to evaluate organ function.
-
Urinalysis: Assessment of kidney function.
-
Organ Weights: Measurement of key organ weights at necropsy.
-
Histopathology: Microscopic examination of tissues to identify any pathological changes.
Safety Pharmacology Core Battery
The safety pharmacology core battery focuses on the acute and potentially life-threatening effects of an NCE on the cardiovascular, respiratory, and central nervous systems.[24]
-
Cardiovascular System: In vivo studies in conscious, freely moving animals (e.g., dogs or non-human primates) are conducted to monitor ECG, blood pressure, and heart rate.
-
Respiratory System: Respiratory function is typically assessed using whole-body plethysmography in rodents.
-
Central Nervous System: A functional observational battery (FOB) or Irwin test is used to evaluate changes in behavior, motor activity, and neurological function in rodents.
The Rise of Predictive and Computational Toxicology
In recent years, there has been a significant shift towards the use of predictive and computational toxicology methods to further enhance the efficiency and accuracy of safety assessments.[32][33] These "New Approach Methodologies" (NAMs) include in silico modeling, quantitative structure-activity relationship (QSAR) analysis, and the use of complex in vitro models like organ-on-a-chip and 3D organoids.[34][35][36] Artificial intelligence and machine learning are also being increasingly applied to analyze large datasets and predict the toxicological properties of NCEs.[37][38]
Conclusion: A Holistic and Data-Driven Approach to Safety Assessment
The side-by-side evaluation of the safety profiles of new chemical entities is a complex but essential undertaking in drug development. A successful strategy relies on a tiered and integrated approach that combines the high-throughput capabilities of in vitro assays with the holistic insights of in vivo studies. By understanding the underlying principles of each assay and making informed experimental choices, researchers can build a comprehensive safety profile that de-risks their drug candidates and paves the way for successful clinical translation. The continuous evolution of predictive toxicology models promises to further refine this process, leading to the development of safer and more effective medicines.
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A Senior Scientist's Guide to the Reproducibility of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol (Trimethoprim): Experimental Design and Comparative Analysis
Introduction: 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol, known in virtually every laboratory and clinic as Trimethoprim (TMP), is a synthetic antibiotic that has been a cornerstone in treating bacterial infections for decades.[1][2] Its efficacy stems from a highly specific mechanism: the competitive inhibition of bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of DNA precursors.[3][4] While its mechanism is well-understood, the reproducibility of experimental findings related to its potency and spectrum of activity can be surprisingly variable. This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the factors influencing Trimethoprim's performance, standardized protocols to ensure data integrity, and a comparative look at alternatives. Our objective is to equip you with the field-proven insights necessary to generate robust, reproducible, and reliable data.
Part 1: The Core Mechanism & Sources of Experimental Variability
Mechanism of Action: Targeting the Folate Pathway
Trimethoprim's success as an antibiotic is rooted in its selective affinity for bacterial DHFR over its mammalian counterpart.[5] Bacterial cells must synthesize their own folic acid, a pathway absent in humans who acquire it from their diet.[3][6] Trimethoprim exploits this difference by binding to the active site of bacterial DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][4] THF is an essential cofactor for the synthesis of thymidine, purines, and certain amino acids—the building blocks of DNA and proteins.[4][5] By halting this process, Trimethoprim effectively stops bacterial replication, leading to a bacteriostatic effect.[3] To enhance its potency and create a bactericidal effect, Trimethoprim is often combined with sulfamethoxazole, which targets an earlier enzyme in the same pathway, creating a synergistic dual blockade.[3][6]
Caption: Workflow for selecting appropriate DHFR inhibitor assays.
Conclusion
The reproducibility of findings for Trimethoprim is fundamentally tied to rigorous adherence to standardized methodologies. By understanding the causality behind experimental variables—from media composition to the nuances of endpoint reading—researchers can generate highly reliable and comparable data. While Trimethoprim remains a valuable tool, newer alternatives like Iclaprim offer enhanced potency and activity against resistant strains, representing the next generation of DHFR inhibitors. The protocols and comparative data within this guide serve as a framework for Senior Application Scientists to design robust experiments, critically evaluate findings, and contribute to the ongoing development of effective antimicrobial therapies.
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Gleckman, R., Blagg, N., & Joubert, D. W. (1981). Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 1(1), 14-19. [Link]
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Burchall, J. J. (1973). Mechanism of Action of Trimethoprim-Sulfamethoxazole-I. Journal of Infectious Diseases, 128(Supplement_3), S437-S441. [Link]
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Huang, D. B., & Dryden, M. (2018). Iclaprim: a differentiated option for the treatment of skin and skin structure infections. Expert Opinion on Pharmacotherapy, 19(18), 2131-2141. [Link]
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Schneider, P., et al. (2003). Iclaprim, a novel diaminopyrimidine with potent activity on trimethoprim sensitive and resistant bacteria. Bioorganic & Medicinal Chemistry Letters, 13(23), 4217-4221. [Link]
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Taylor & Francis. (n.d.). Iclaprim – Knowledge and References. Taylor & Francis Online. [Link]
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Huang, D. B., et al. (2020). Updated Review of Iclaprim: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria. Clinical Infectious Diseases, 71(Supplement_1), S1-S10. [Link]
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Tenover, F. C., et al. (2008). Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole. Journal of Clinical Microbiology, 46(6), 1993-1998. [Link]
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Amyes, S. G., & Smith, J. T. (1975). Co-trimoxazole susceptibility tests improved with separate trimethoprim and sulfamethoxazole disks. Journal of Antimicrobial Chemotherapy, 1(4), 421-424. [Link]
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Zhou, W., et al. (2013). Antifolates as effective antimicrobial agents: new generations of trimethoprim analogs. MedChemComm, 4(6), 908-915. [Link]
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Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
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Reeve, S. M., et al. (2019). Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. bioRxiv. [Link]
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Cisneros, J. A., et al. (2018). Trimethoprim and other nonclassical antifolates an excellent template for searching modifications of dihydrofolate reductase enzyme inhibitors. Future Medicinal Chemistry, 10(1), 87-103. [Link]
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Bergmann, R., et al. (2014). Factors That Cause Trimethoprim Resistance in Streptococcus pyogenes. Antimicrobial Agents and Chemotherapy, 58(5), 2774-2780. [Link]
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Jorgensen, J. H., et al. (1993). Interpretive criteria and quality control parameters for testing of susceptibilities of Haemophilus influenzae and Streptococcus pneumoniae to trimethoprim and trimethoprim-sulfamethoxazole. Journal of Clinical Microbiology, 31(5), 1288-1293. [Link]
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Lovgren, M., et al. (1998). Determination of Trimethoprim-Sulfamethoxazole Resistance in Streptococcus pneumoniae by Using the E Test with Mueller-Hinton Agar Supplemented with Sheep or Horse Blood May Be Unreliable. Journal of Clinical Microbiology, 36(12), 3654-3656. [Link]
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Grem, J. L., & Fischer, P. H. (1986). Dihydrofolate reductase enzyme inhibition assay for plasma methotrexate determination using a 96-well microplate reader. Analytical Biochemistry, 152(2), 319-325. [Link]
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EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. [Link]
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IEQAS. (n.d.). Revised EUCAST guidelines- the SVUH perspective. Irish External Quality Assessment Scheme. [Link]
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SciSpace. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. [Link]
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Lovgren, M., et al. (1998). Determination of Trimethoprim-Sulfamethoxazole Resistance in Streptococcus pneumoniae by Using the E Test with Mueller-Hinton Agar Supplemented with Sheep or Horse Blood May Be Unreliable. Journal of Clinical Microbiology, 36(12), 3654–3656. [Link]
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EUCAST. (2025). Proposed revision of breakpoints for trimethoprim-sulfamethoxazole and trimethoprim. European Committee on Antimicrobial Susceptibility Testing. [Link]
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ResearchGate. (2012). Table S1: Antibiotics, disk content and breakpoints used for disk susceptibility testing according to the EUCAST guidelines (EUCAST V2.0, 2012). [Link]
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Reeve, S. M., et al. (2019). Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. bioRxiv. [Link]
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Charris-Molina, M. I., et al. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Molecules, 26(11), 3169. [Link]
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Bowen, A., et al. (2012). Is Streptococcus pyogenes Resistant or Susceptible to Trimethoprim-Sulfamethoxazole? Journal of Clinical Microbiology, 50(12), 4067-4072. [Link]
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EUCAST. (2014). Compliance of manufacturers of AST materials and devices with EUCAST guidelines. [Link]
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CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
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A Comprehensive Guide to the Safe Disposal of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol (Diaveridine)
This guide provides drug development professionals, researchers, and scientists with essential, technically grounded procedures for the safe and compliant disposal of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol, commonly known as Diaveridine (CAS 5355-16-8). Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Diaveridine, an aminopyrimidine-based antiprotozoal agent, functions as a folic acid antagonist.[1] Its specific chemical properties and documented hazards necessitate that it be managed as a regulated hazardous material from acquisition through final disposal. This document outlines the necessary risk assessment, handling precautions, and step-by-step disposal workflow.
Hazard Profile and Risk Assessment
A thorough understanding of a compound's hazard profile is the foundation of a safe disposal plan. Diaveridine presents multiple risks that dictate its handling and disposal pathway. It is classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[2]
| Hazard Category | Description | Rationale for Disposal Protocol |
| Human Health | Irritating to the skin, eyes, and respiratory system.[2][3][4] There is limited evidence suggesting a potential for irreversible mutagenic effects.[2] Inhalation of dust or direct contact must be minimized. | Requires the use of Personal Protective Equipment (PPE) and handling within a controlled environment (e.g., fume hood) to prevent exposure. All contaminated materials become hazardous waste. |
| Environmental | Harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[2] | Prohibits disposal via sewer systems or general refuse, as this would lead to environmental release.[4][5] |
| Physical/Chemical | Combustible solid.[2] Fine dust can form explosive mixtures with air, and combustion produces toxic nitrogen oxides (NOx) and carbon oxides (CO, CO2).[2][6] | Requires storage away from ignition sources and oxidizing agents.[2] The final disposal method must be capable of managing these combustion byproducts safely, pointing towards controlled incineration. |
Given this profile, all waste streams containing Diaveridine must be treated as hazardous chemical waste and must not be disposed of in standard laboratory trash or down the drain.[4][7]
Immediate Safety & Handling Precautions
Prior to handling Diaveridine for any purpose, including disposal, the following safety measures are mandatory.
-
Engineering Controls : All handling of Diaveridine powder and the preparation of its waste for disposal must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust.[5][8] Eyewash stations and safety showers must be readily accessible.[9]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.
-
Eye Protection : Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[10]
-
Hand Protection : Use chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use and replaced immediately if contaminated or damaged.[5]
-
Body Protection : Wear a lab coat, and for larger quantities, consider a P.V.C. apron and impervious clothing.[2][10]
-
Respiratory Protection : If engineering controls are insufficient or during spill cleanup where dust may be generated, a full-face respirator with a particle filter is necessary.[10]
-
Waste Characterization and Segregation Protocol
Proper segregation is the most critical step in a compliant waste management program.[11][12] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[12][13] All waste containers must be sound, leak-tight, and clearly labeled.[7][12]
| Waste Stream | Description | Recommended Container | Labeling Requirements |
| Unused/Expired Neat Compound | Pure Diaveridine powder, including residual amounts in original containers. | Sealable, rigid, chemical-resistant container (e.g., HDPE bottle). | "Hazardous Waste"; "Diaveridine"; CAS: 5355-16-8; Appropriate GHS Pictograms (e.g., Health Hazard, Irritant). |
| Contaminated Solid Waste | Items grossly contaminated with Diaveridine powder, such as gloves, weighing papers, and absorbent pads. | Lined, rigid container with a lid, or a designated hazardous waste bag inside a secondary container. | "Hazardous Waste"; "Solid Waste Contaminated with Diaveridine". |
| Contaminated Sharps | Needles, syringes, or scalpels used with Diaveridine. | Puncture-proof, rigid sharps container. | "Hazardous Waste - Sharps"; "Contaminated with Diaveridine". |
| Contaminated Liquid Waste | Solutions containing Diaveridine (e.g., stock solutions in DMSO, experimental buffers). | Sealable, chemical-resistant bottle (HDPE or glass, depending on solvent compatibility). | "Hazardous Waste"; "Liquid Waste Containing Diaveridine"; List all chemical components and approximate concentrations. |
Step-by-Step Disposal Procedure
This protocol ensures that Diaveridine waste is managed safely from the point of generation to its final disposition.
-
Waste Collection : At the point of generation, immediately place any Diaveridine waste into the appropriate, pre-labeled container as defined in the table above.
-
Container Management : Keep waste containers securely closed when not in use. Do not overfill containers. Ensure the exterior of the container remains free of contamination.
-
Temporary Storage : Store sealed waste containers in a designated satellite accumulation area or a central hazardous waste storage area. This area must be secure, well-ventilated, and segregated from incompatible materials.
-
Arrange for Professional Disposal : The final disposal of Diaveridine waste must be handled by a licensed hazardous waste disposal service.[7] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. The most appropriate disposal method is high-temperature incineration at a permitted facility, which ensures the complete destruction of the compound.[5]
-
Prohibited Actions :
Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is crucial.
-
Minor Spills (Small amount of powder in a fume hood) :
-
Ensure appropriate PPE is worn, including respiratory protection.
-
Use dry cleanup procedures to avoid generating dust.[2]
-
Gently cover the spill with an inert absorbent material (e.g., sand or vermiculite).
-
Carefully sweep or scoop the material into a designated hazardous waste container.[2]
-
Wipe the area with a damp cloth (if compatible with the surface) and place the cloth in the waste container.
-
Seal and label the container for disposal.
-
-
Major Spills (Outside of a containment area) :
-
Evacuate personnel from the immediate area and restrict access.[2]
-
Alert your institution's EHS and emergency response team immediately.
-
Do not attempt to clean up the spill without specialized training and equipment.
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for segregating Diaveridine waste.
Caption: Decision workflow for Diaveridine waste segregation.
References
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Safety Data Sheet - Diaveridine Hydrochloride. LKT Laboratories, Inc. [Link]
-
Laboratory waste disposal procedure at a GMP site. GMP Training. (2023-07-11). [Link]
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Pharmaceutical Waste Disposal. Environmental Marketing Services. [Link]
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MATERIAL SAFETY DATA SHEETS - Diaveridine. Cleanchem Laboratories. (2025-10-11). [Link]
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SAFETY DATA SHEET - 2-Aminopyrimidine. Thermo Fisher Scientific. (2025-09-12). [Link]
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How to Dispose of Chemical Waste and Laboratory Waste. Hazardous Waste Experts. (2019-06-19). [Link]
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A guide to the disposal of pharmaceutical waste. Anenta. (2024-12-13). [Link]
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Material Safety Data Sheet - 2-Aminopyrimidine, 99%. Cole-Parmer. [Link]
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EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. Chemical & Engineering News. (2004-05-24). [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. (2025-11-25). [Link]
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Hazardous Waste. US EPA. [Link]
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Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues. National Institutes of Health (NIH). [Link]
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Diaveridine | C13H16N4O2. PubChem, National Institutes of Health (NIH). [Link]
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Navigating the Uncharted: A Comprehensive Safety Guide for Handling 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol
As researchers and drug development professionals, we often work with novel compounds where comprehensive safety data is not yet established. This guide provides a robust framework for the safe handling and disposal of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol, a compound of interest in medicinal chemistry.[1] In the absence of a specific Safety Data Sheet (SDS) for this molecule, this protocol is grounded in the principles of chemical analogy, drawing from the hazard profiles of structurally related diaminopyrimidine derivatives to ensure a cautious and proactive approach to safety.
The paramount principle when handling a compound with an incomplete toxicological profile is to treat it as potentially hazardous. The recommendations outlined below are designed to provide a comprehensive safety net, empowering you to manage the risks associated with this novel chemical entity effectively.
Inferred Hazard Profile: A Data-Driven Precautionary Approach
While a dedicated SDS for 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol is not publicly available, analysis of analogous compounds containing the 2,4-diaminopyrimidine moiety suggests a potential for hazard. For instance, (2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)-methanone is classified as harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).[2] Another related compound, Gefapixant, is also noted as being harmful if swallowed.[3] Therefore, it is prudent to assume that 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol may exhibit similar toxicological properties.
Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
-
Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.[3]
This inferred hazard profile necessitates a stringent set of personal protective equipment (PPE) and handling protocols to minimize exposure and ensure a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling compounds of unknown toxicity. The following table summarizes the minimum required PPE, with an emphasis on providing a complete barrier to potential exposure routes.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon suspected contamination. Nitrile provides good resistance to a broad range of chemicals. Double-gloving provides an additional layer of protection in case of a breach of the outer glove. |
| Eye and Face Protection | Chemical safety goggles and a face shield. Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face from splashes. |
| Respiratory Protection | A NIOSH-approved respirator. For handling the solid compound, a P100 particulate respirator is recommended to prevent inhalation of dust. If handling solutions or there is a risk of aerosol generation, a respirator with an organic vapor cartridge in combination with a particulate filter is advised. |
| Body Protection | A chemically resistant lab coat and closed-toe shoes. A lab coat made of a material like polypropylene will provide a barrier against incidental contact. Ensure the lab coat is fully buttoned. |
| Additional Protection | Disposable sleeves and shoe covers. For procedures with a higher risk of contamination, disposable sleeves and shoe covers can prevent the spread of the chemical outside the immediate work area. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. The following step-by-step guide details the best practices for handling 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leaks. If compromised, do not open and follow your institution's hazardous material incident protocol.
-
Segregated Storage: Store the compound in a clearly labeled, sealed container in a designated area for potent or novel compounds. This area should be well-ventilated and separate from incompatible materials such as strong oxidizing agents.[4]
-
Inert Atmosphere: For long-term stability and to prevent potential degradation, consider storage under an inert atmosphere.[4]
Handling and Weighing (Solid Compound)
This process should be performed in a certified chemical fume hood to contain any dust particles.
-
Preparation: Before starting, ensure all necessary PPE is donned correctly. Decontaminate the work surface of the fume hood.
-
Weighing: Use a disposable weighing boat or paper. Handle the container and spatula with care to avoid generating dust.
-
Transfer: After weighing, carefully transfer the compound to the reaction vessel.
-
Decontamination: Clean the spatula and any other reusable equipment thoroughly after use. Dispose of the weighing boat and any contaminated wipes as hazardous waste.
Solution Preparation and Use
-
Solvent Selection: Choose the least toxic solvent appropriate for your application.
-
Dissolution: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing. If necessary, use gentle agitation or sonication to aid dissolution.
-
Handling Solutions: Always handle solutions of the compound within a chemical fume hood.
Spill Management and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material designed for chemical spills to avoid raising dust.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
-
Minor Spill (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent pads or granules.
-
Absorb the spill and place the contaminated materials into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
Provide them with as much information as possible about the spilled compound.
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical component of laboratory safety and environmental protection. All waste containing 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol must be treated as hazardous waste.[5][6]
Waste Segregation and Collection
-
Solid Waste: All contaminated solid materials, including gloves, wipes, weighing boats, and disposable lab coats, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless you have confirmed compatibility.[5]
-
Sharps Waste: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
The following diagram illustrates the recommended waste disposal workflow:
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
